molecular formula C24H29N B1294710 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 68065-81-6

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1294710
CAS No.: 68065-81-6
M. Wt: 331.5 g/mol
InChI Key: QKEBUASRTJNJJS-UHFFFAOYSA-N
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Description

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is a useful research compound. Its molecular formula is C24H29N and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(4-pentylcyclohexyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H29N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h8-9,12-17,19,21H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEBUASRTJNJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80887134
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)-
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Molecular Weight

331.5 g/mol
Source PubChem
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CAS No.

68065-81-6
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)-
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Record name trans-4'-(4-pentylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of the liquid crystal compound 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (CAS No. 68065-81-6). This document consolidates available data on its chemical structure, physicochemical properties, and liquid crystalline behavior. It also outlines general experimental protocols for its synthesis and characterization, intended to serve as a foundational resource for researchers in materials science and related fields. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines reported values with established principles of liquid crystal chemistry to present a thorough profile of the compound.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl family. These materials are of significant interest due to their unique electro-optical properties, which are harnessed in various technologies, most notably liquid crystal displays (LCDs). The molecular architecture of this compound, featuring a rigid biphenyl core, a flexible pentylcyclohexyl tail, and a polar cyano headgroup, is archetypal for inducing mesophase behavior over a broad temperature range. This guide aims to provide a detailed understanding of its fundamental properties.

Physicochemical and Liquid Crystalline Properties

The core properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, the phase transition temperatures are based on supplier data and may vary with purity.

PropertyValueReference(s)
IUPAC Name This compound-
CAS Number 68065-81-6[1]
Molecular Formula C₂₄H₂₉N[2]
Molecular Weight 331.49 g/mol [2][3]
Appearance White crystalline solid-
Melting Point (Cr → N) 96 °C[1]
Clearing Point (N → I) 222 °C[1]
Mesophase Type Nematic (N)[1]

Cr = Crystalline Solid, N = Nematic Liquid Crystal, I = Isotropic Liquid

Molecular Structure and Structure-Property Relationships

The liquid crystalline properties of this molecule are a direct consequence of its distinct structural components. The interplay between these components dictates the temperature range of the nematic phase and the material's anisotropic properties.

G cluster_structure Molecular Structure cluster_properties Resulting Properties cyano Polar Cyano Group (-C≡N) dipole Strong Dipole Moment cyano->dipole Induces biphenyl Rigid Biphenyl Core anisotropy High Birefringence & Dielectric Anisotropy biphenyl->anisotropy Contributes to alignment Molecular Alignment (Long-Range Orientational Order) biphenyl->alignment Promotes cyclohexyl Cyclohexyl Linker temp_range Wide Operating Temperature Range cyclohexyl->temp_range Influences pentyl Flexible Pentyl Tail (-C5H11) pentyl->temp_range Influences dipole->anisotropy Enhances mesophase Nematic Mesophase Formation alignment->mesophase Leads to

Caption: Structure-Property Relationships in this compound.

Experimental Protocols

Synthesis

A common and versatile method for the synthesis of 4'-substituted biphenyl-4-carbonitriles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the target molecule, this would typically involve the coupling of a boronic acid derivative of one ring with a halogenated derivative of the other.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactant Preparation:

    • Aryl Halide: 4-Bromobenzonitrile.

    • Boronic Acid: (trans-4-Pentylcyclohexyl)phenylboronic acid. (This would need to be synthesized in a prior step, for example, via a Grignard reaction followed by treatment with a borate ester).

  • Reaction Setup:

    • To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to reflux (typically 80-100 °C).

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure this compound.

G cluster_workflow General Synthesis Workflow start Reactants: Aryl Halide Boronic Acid mix Combine with Pd Catalyst and Base in Solvent start->mix react Heat to Reflux (2-24h) mix->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify recrystal Recrystallization purify->recrystal end Pure Product recrystal->end

Caption: General workflow for the Suzuki-Miyaura synthesis of the target compound.

Characterization
  • ¹H NMR: A ¹H NMR spectrum would be used to confirm the presence of the various proton environments. The aromatic protons on the biphenyl core would appear in the downfield region (typically δ 7.0-8.0 ppm), showing characteristic splitting patterns of a para-substituted system. The aliphatic protons of the cyclohexyl and pentyl groups would appear in the upfield region (δ 0.8-2.5 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum would provide confirmation of the carbon skeleton. The carbon of the cyano group would appear around δ 119-121 ppm. The aromatic carbons would be found in the δ 125-150 ppm region, while the aliphatic carbons of the cyclohexyl and pentyl chains would be in the upfield region (δ 14-45 ppm).

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals. A sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference.

Expected DSC Thermogram: Upon heating, the thermogram would show a sharp endothermic peak corresponding to the crystal-to-nematic transition (melting), followed by a smaller endothermic peak at a higher temperature for the nematic-to-isotropic transition (clearing point).

G title Expected DSC Thermogram (Heating Cycle) origin origin x_axis x_axis origin->x_axis Temperature (°C) → y_axis y_axis origin->y_axis Heat Flow (Endo →) p1->p2 peak1_start->peak1_top peak1_top->peak1_end label1 Cr → N (96 °C) peak2_start->peak2_top peak2_top->peak2_end label2 N → I (222 °C)

Caption: A representative diagram of the expected DSC heating curve.

Applications

As a member of the cyanobiphenyl family of liquid crystals, this compound is primarily of interest for applications in electro-optical devices. Its wide nematic range and high dielectric anisotropy make it a candidate for use in liquid crystal mixtures for displays and other light-modulating applications.

Conclusion

This compound possesses the key structural features required for a stable, wide-range nematic liquid crystal. While detailed experimental characterization data is not widely published, this guide provides a solid foundation based on its known properties and comparison with related compounds. Further research to fully characterize its electro-optical and physical properties would be valuable for its potential application in advanced materials.

References

An In-Depth Technical Guide to 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (CAS: 68065-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5CB, is a well-characterized organic compound with significant applications in materials science, particularly in the field of liquid crystal displays (LCDs). Its unique electro-optical properties, arising from its molecular structure, have made it a staple component in the formulation of nematic liquid crystal mixtures. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and potential biological relevance, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in liquid crystal devices and for handling and storage in a laboratory setting.

PropertyValueReferences
Molecular Formula C₂₄H₂₉N[1]
Molecular Weight 331.49 g/mol [1]
Melting Point 95-97 °C[2]
Boiling Point 211 °C (lit.)[3]
Appearance White solid
Solubility Slightly soluble in water[3]
Density 1.03 g/cm³ (Predicted)[3]

Synthesis

The synthesis of this compound and related cyanobiphenyl compounds is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to forming the crucial carbon-carbon bond between the two aromatic rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of biphenyl compounds, which can be adapted for the synthesis of the target molecule.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Arylboronic acid (e.g., (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.[5]

Synthesis_Workflow A Reactants (Aryl Halide, Arylboronic Acid) B Solvent & Base Addition A->B Dissolve C Degassing (Inert Atmosphere) B->C D Catalyst Addition (Palladium Complex) C->D E Heating & Reaction D->E Heat F Workup & Extraction E->F Cool G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, exhibiting characteristic splitting patterns for the disubstituted phenyl rings.

  • Cyclohexyl Protons: A complex multiplet of signals in the aliphatic region, typically between 1.0 and 2.5 ppm.

  • Pentyl Chain Protons: Signals corresponding to the methyl and methylene groups of the pentyl chain, appearing in the upfield region of the spectrum.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Resonances in the downfield region (110-150 ppm), with the carbon of the nitrile group appearing at a characteristic chemical shift.

  • Cyclohexyl and Pentyl Carbons: Signals in the aliphatic region (10-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2225C≡N (Nitrile)Stretching
~3030C-H (Aromatic)Stretching
~2850-2960C-H (Aliphatic)Stretching
~1600, 1490C=C (Aromatic)Stretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak [M]⁺ would be expected at m/z 331.49.

Application in Liquid Crystal Displays (LCDs)

The primary application of this compound is as a component of nematic liquid crystal mixtures used in LCDs. Its elongated, rigid molecular structure, combined with a strong dipole moment from the nitrile group, allows for the alignment of the molecules in an electric field. This alignment modulates the passage of polarized light, forming the basis of image display.

Mechanism of Action in a Twisted Nematic (TN) LCD Cell

LCD_Mechanism cluster_0 Voltage OFF cluster_1 Voltage ON A1 Polarizer 1 (Vertical) B1 LC Molecules (Twisted 90°) A1->B1 Polarized Light C1 Polarizer 2 (Horizontal) B1->C1 Rotated Light D1 Light Passes C1->D1 A2 Polarizer 1 (Vertical) B2 LC Molecules (Aligned with Field) A2->B2 Polarized Light C2 Polarizer 2 (Horizontal) B2->C2 Unrotated Light D2 Light Blocked C2->D2 Biological_Interaction Compound 4'-(Trans-4-pentylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Potential for Membrane Intercalation Receptor Hydrophobic Pockets of Receptors/Enzymes Compound->Receptor Potential for Non-specific Binding Pathway Downstream Signaling (Hypothetical) Membrane->Pathway Receptor->Pathway Effect Cellular Effects (e.g., Cytotoxicity) Pathway->Effect Cytotoxicity_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G

References

Phase Transition Behavior of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, identified by its CAS number 68065-81-6, is a thermotropic liquid crystal belonging to the cyanobiphenyl family. These materials are of significant interest in materials science and optoelectronics due to their unique phase behavior and anisotropic properties. This technical guide provides a comprehensive overview of the phase transition behavior of this compound, detailing available quantitative data and the experimental protocols used for its characterization.

Physicochemical Properties

PropertyValueSource
Chemical Formula C24H29N[1]
Molecular Weight 331.49 g/mol [1]
CAS Number 68065-81-6[2]
Appearance White to off-white solid[3]

Phase Transition Behavior

For a structurally similar, but not identical, compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), the crystalline to nematic transition occurs at 30°C and the nematic to isotropic transition is at 54.4°C.[5] This information is provided for comparative purposes only and should not be assumed for the title compound.

Quantitative Phase Transition Data

Note: The following table is compiled from supplier data and may not represent highly purified and characterized samples. The nematic-to-isotropic transition temperature (clearing point) and enthalpy values are currently unavailable in the reviewed literature.

TransitionTemperature (°C)Enthalpy (ΔH)Method
Crystal to Nematic (Melting Point)85 - 97Data Not AvailableSupplier Data[1][4]
Nematic to Isotropic (Clearing Point)Data Not AvailableData Not Available-

Experimental Protocols

The characterization of the phase transition behavior of liquid crystals like this compound relies on a suite of analytical techniques. The following sections detail the generalized experimental protocols for these key methods.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[6]

Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • Heating at a constant rate (e.g., 5-10 °C/min) to a temperature above the expected isotropic transition.

    • Cooling at the same rate to a temperature below the crystallization point.

    • A second heating cycle is often performed to observe the thermal behavior on a sample with a known thermal history.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is used to visually identify the different liquid crystal phases and their characteristic textures.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed in a temperature-controlled hot stage on the microscope.

  • Instrument Setup: The microscope is equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented perpendicular to each other ("crossed polarizers").

  • Observation: The sample is heated and cooled while being observed through the microscope.

    • The crystalline phase will appear as birefringent crystals.

    • As the sample melts into the nematic phase, characteristic textures such as Schlieren or threaded textures will become visible.

    • Upon reaching the clearing point, the sample will become dark (isotropic), as the liquid no longer rotates the plane of polarized light.

    • The textures observed upon cooling from the isotropic phase are often used for phase identification.

X-Ray Diffraction (XRD)

X-ray Diffraction provides information about the molecular arrangement and ordering within the different phases.

Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (for transmission geometry) or placed on a temperature-controlled sample holder. For oriented samples, an external magnetic or electric field may be applied.

  • Instrument Setup: A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample. A detector records the intensity of the scattered X-rays as a function of the scattering angle (2θ).

  • Data Acquisition: Diffraction patterns are collected at different temperatures corresponding to the crystalline, liquid crystalline, and isotropic phases.

  • Data Analysis:

    • Crystalline Phase: Sharp Bragg peaks are observed, indicating a high degree of positional and orientational order.

    • Nematic Phase: A diffuse halo at wide angles indicates short-range positional order of the molecules, while the absence of sharp peaks at low angles confirms the lack of long-range positional order. Anisotropic scattering patterns can be observed for aligned samples.

    • Smectic Phases (if present): In addition to the wide-angle diffuse halo, sharp quasi-Bragg peaks at low angles would indicate a layered structure.

Visualizations

Experimental Workflow for Phase Transition Characterization

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Characterization cluster_data Data Output Sample 4'-(Trans-4-pentylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM XRD X-Ray Diffraction (XRD) Sample->XRD TransitionTemps Transition Temperatures (Melting & Clearing Points) DSC->TransitionTemps Enthalpy Enthalpy of Transitions DSC->Enthalpy POM->TransitionTemps Textures Liquid Crystal Textures POM->Textures Structure Molecular Ordering & Phase Structure XRD->Structure

Caption: Experimental workflow for characterizing liquid crystal phase transitions.

Phase Transition Pathway

phase_transition Solid Crystalline Solid Nematic Nematic Phase Solid->Nematic Heating (Melting) 85-97 °C Nematic->Solid Cooling (Crystallization) Isotropic Isotropic Liquid Nematic->Isotropic Heating (Clearing) Temp. N/A Isotropic->Nematic Cooling

Caption: Temperature-induced phase transitions of the liquid crystal.

References

Nematic to isotropic transition temperature of 5CCB

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Nematic to Isotropic Transition Temperature of 5CCB

Introduction

4-cyano-4'-pentylbiphenyl, commonly known as 5CCB, is a well-characterized calamitic (rod-shaped) liquid crystal. It serves as a foundational material in liquid crystal research and a component in many commercial liquid crystal mixtures due to its convenient nematic phase range around room temperature.[1] The transition from the ordered nematic (N) phase to the disordered isotropic (I) liquid phase is a first-order phase transition characterized by a specific temperature, TNI.[2][3] This transition involves a discontinuous change in the orientational order of the molecules.[4] At the molecular level, the nematic phase exhibits long-range orientational order, where the long axes of the rod-like 5CCB molecules align, on average, along a common direction known as the director.[1] As the temperature increases to TNI, this long-range order is lost, and the material transitions into an isotropic liquid, where the molecules are randomly oriented. The precise value of TNI is a critical parameter for both fundamental studies and technological applications, as it defines the upper limit of the liquid crystalline operating range.

Quantitative Data on the Nematic-Isotropic Transition Temperature (TNI) of 5CCB

The nematic-isotropic transition temperature of 5CCB has been determined by various experimental techniques. The reported values are generally consistent, with minor variations attributable to sample purity and experimental conditions. A summary of reported TNI values is presented below.

Transition Temperature (°C)Transition Temperature (K)Experimental MethodReference
35.0308.15Differential Scanning Calorimetry (DSC)
35.0308.15Differential Scanning Calorimetry (DSC)[5]
35.1308.25Not specified, literature value[2]
34.45307.6Microwave Cavity Spectroscopy[6]
35.0308.15Not specified, literature value[1]
35.4308.55Not specified, literature value[1]
35.15308.3Refractive Index Measurement[7]
~35.4~308.55Differential Scanning Calorimetry (DSC)[8]
33.45306.6Refractive Index Measurement[9]
31.1 - 34.4304.25 - 307.55Not specified, observed range[10]

Experimental Protocols

The determination of TNI relies on detecting the physical property changes that accompany the phase transition. The most common experimental methodologies are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The nematic-isotropic transition is a first-order phase transition, associated with a latent heat of transition.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of 5CCB (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC furnace. The instrument is programmed to scan a temperature range that brackets the expected TNI (e.g., from 0°C to 70°C). A constant heating rate, typically between 0.5 to 20 K/min, is applied.[11]

  • Measurement: The instrument records the differential heat flow between the sample and the reference as the temperature is increased.

  • Data Analysis: The N-I transition is observed as an endothermic peak on the heating curve in the DSC thermogram. The TNI is typically determined from the onset temperature or the peak temperature of this endotherm. The area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is a powerful technique for identifying liquid crystal phases and their transitions based on the material's optical anisotropy.[12][13] The nematic phase is birefringent (optically anisotropic), while the isotropic phase is optically isotropic.[13]

Methodology:

  • Sample Preparation: A small amount of 5CCB is placed between a clean glass slide and a coverslip. The sample is thin enough to be transparent to light.

  • Instrument Setup: The sample is placed on a hot stage with precise temperature control, which is mounted on the stage of a polarizing microscope.[14] The microscope is set up with crossed polarizers.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 0.1-1.0 °C/min).[15] The visual texture of the sample is continuously observed through the microscope.

  • Data Analysis: In the nematic phase, the sample will exhibit a characteristic texture (e.g., Schlieren or threaded) and will appear bright against a dark background due to its birefringence. As the sample is heated to TNI, domains of the dark isotropic phase will nucleate and grow until the entire field of view becomes dark. The temperature at which the last trace of birefringence disappears upon heating is recorded as the TNI.[16]

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency and temperature. The dielectric permittivity of a liquid crystal is anisotropic and changes significantly at the nematic-isotropic phase transition.

Methodology:

  • Sample Preparation: The 5CCB sample is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO). The cell gap is typically on the order of 5-20 µm. The inner surfaces of the cell may be treated to promote a specific molecular alignment (planar or homeotropic).

  • Instrument Setup: The cell is placed in a temperature-controlled holder, and electrical connections are made to the conductive coatings. The cell is connected to an impedance analyzer or a dielectric spectrometer.[17]

  • Measurement: A small AC voltage is applied across the cell, and the complex dielectric permittivity is measured over a range of frequencies (e.g., 100 Hz to 2 MHz) as the temperature is slowly ramped through the N-I transition.[18][19]

  • Data Analysis: The components of the dielectric permittivity (ε' and ε'') are plotted against temperature. A distinct and abrupt change in the dielectric permittivity occurs at TNI. This discontinuity in the dielectric data is used to pinpoint the transition temperature.[6]

Refractive Index Measurement

The birefringence of a nematic liquid crystal, which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of its orientational order. As the temperature approaches TNI, the birefringence decreases, vanishing completely in the isotropic phase where there is only a single refractive index (nᵢ).[7]

Methodology:

  • Sample Preparation: A drop of 5CCB is placed on the prism of a refractometer. For measuring both nₑ and nₒ, the liquid crystal must be aligned, which can be achieved by treating the prism surface or by using a thin cell with appropriate alignment layers.

  • Instrument Setup: The measurement is performed using an Abbe refractometer equipped with a temperature-controlled circulating bath to precisely regulate the sample temperature.[9] A monochromatic light source, such as a sodium D-line (589.3 nm), is used.[20]

  • Measurement: The refractive indices (nₑ and nₒ) are measured as a function of temperature. The temperature is increased in small, controlled steps, allowing the sample to equilibrate at each step.

  • Data Analysis: The measured values of nₑ and nₒ are plotted against temperature. The two distinct values converge and merge into a single value at the nematic-isotropic transition. The temperature at which this occurs is identified as TNI.[7][9]

Visualizations

The following diagrams illustrate the molecular arrangement during the phase transition and a general experimental workflow for its determination.

G cluster_0 Nematic Phase (T < T_NI) cluster_1 Isotropic Phase (T > T_NI) Nematic Orientational Order Transition Heating mol1 mol2 mol3 mol4 Isotropic Disordered mol5 mol6 mol7 mol8 Transition->Isotropic T_NI

Caption: Molecular ordering of 5CCB below and above the T_NI.

Workflow cluster_methods Measurement Technique start Start: Obtain 5CCB Sample prep Sample Preparation (e.g., load into DSC pan, prepare microscope slide) start->prep setup Instrument Setup & Temperature Control prep->setup dsc DSC: Measure Heat Flow setup->dsc pom POM: Observe Birefringence setup->pom dielectric Dielectric Spec: Measure Permittivity setup->dielectric refractive Refractometry: Measure nₑ and nₒ setup->refractive analysis Data Analysis: Identify Discontinuity dsc->analysis pom->analysis dielectric->analysis refractive->analysis result Determine T_NI analysis->result

Caption: General workflow for determining the T_NI of 5CCB.

References

An In-depth Technical Guide to the Crystalline to Nematic Phase Transition of 5CB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline to nematic phase transition of 4-cyano-4'-pentylbiphenyl (5CB), a widely studied liquid crystal. This document summarizes key thermodynamic data, details common experimental protocols for characterization, and presents logical and experimental workflows through diagrams.

Introduction to 5CB and its Phase Transitions

4-cyano-4'-pentylbiphenyl, commonly known as 5CB, is a thermotropic liquid crystal that exhibits a nematic phase at temperatures near room temperature.[1][2] Its molecular structure, consisting of a rigid biphenyl core and a flexible pentyl chain, gives rise to its liquid crystalline properties.[1] Understanding the transition from its solid crystalline state to the nematic liquid crystal phase is crucial for its application in various fields, including display technologies and as a medium for studying molecular interactions.

The crystalline to nematic (C-N) phase transition is a first-order transition characterized by a discontinuous change in properties such as enthalpy and density.[3] Upon heating, the ordered crystalline lattice of 5CB breaks down, but the molecules retain a degree of long-range orientational order in the nematic phase.[1] This transition is followed by a nematic to isotropic (N-I) transition at a higher temperature, where the material becomes a true isotropic liquid.[2][4]

Quantitative Data Summary

The crystalline to nematic phase transition of 5CB has been characterized by various research groups. The key quantitative data are summarized in the table below for easy comparison. It is important to note that variations in reported values can arise from differences in sample purity and experimental conditions.

ParameterValueSource
Crystalline to Nematic Transition Temperature (TC-N) 22.5 °C (295.65 K)[2][4][5]
~18 °C[1]
23.8 °C[6]
Enthalpy of Fusion (ΔHC-N) 36 J/g[7]
58.9 J/g[6]
Nematic to Isotropic Transition Temperature (TN-I) 35.0 °C (308.15 K)[2][4][5]
35.4 °C[1]
36.9 °C[6]
Enthalpy of Nematic to Isotropic Transition (ΔHN-I) 1.8 J/g[6]

Experimental Protocols

The characterization of the crystalline to nematic phase transition of 5CB typically involves several key experimental techniques.

3.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with phase transitions.

  • Objective: To determine the transition temperatures and enthalpy changes of the C-N and N-I phase transitions.

  • Methodology:

    • A small, precisely weighed sample of 5CB (typically 1-10 mg) is hermetically sealed in an aluminum pan.[6]

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC instrument.

    • The temperature of the sample and reference is increased at a constant rate (e.g., 8-10 °C/min).[6]

    • The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

    • Endothermic peaks in the resulting thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.[6]

3.2. Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is used to visually observe the different phases and their textures.

  • Objective: To identify the nematic phase by its characteristic texture and observe the transition from the crystalline solid.

  • Methodology:

    • A small amount of 5CB is placed on a clean glass slide and covered with a coverslip.

    • The slide is placed on a temperature-controlled hot stage under a polarizing microscope.

    • The sample is heated slowly while being observed through the crossed polarizers.

    • The crystalline phase will appear bright and structured. Upon melting into the nematic phase, a characteristic Schlieren texture with disclinations will be observed.[8] The temperature at which this change occurs is noted as the C-N transition temperature.

3.3. X-Ray Diffraction (XRD)

X-Ray Diffraction provides information about the molecular arrangement and structure in the different phases.

  • Objective: To confirm the crystalline structure in the solid phase and the orientational order in the nematic phase.

  • Methodology:

    • A sample of 5CB is mounted in a temperature-controlled sample holder in the path of an X-ray beam.

    • Diffraction patterns are recorded at various temperatures below and above the C-N transition temperature.

    • In the crystalline phase, the diffraction pattern will consist of sharp Bragg peaks, indicative of a long-range periodic structure.[9]

    • In the nematic phase, the sharp peaks disappear and are replaced by diffuse scattering halos, which indicate the loss of long-range positional order but the retention of some intermolecular correlations.[10]

Visualizations

4.1. Logical Relationship of 5CB Phase Transitions

The following diagram illustrates the sequence of phase transitions for 5CB upon heating.

Crystalline Crystalline Phase Nematic Nematic Phase Crystalline->Nematic T_C-N Isotropic Isotropic Liquid Nematic->Isotropic T_N-I

Caption: Phase transitions of 5CB with increasing temperature.

4.2. Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for characterizing the crystalline to nematic phase transition of 5CB.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare 5CB Sample DSC Differential Scanning Calorimetry (DSC) Prep->DSC POM Polarized Optical Microscopy (POM) Prep->POM XRD X-Ray Diffraction (XRD) Prep->XRD ThermoData Thermodynamic Data (T_C-N, ΔH) DSC->ThermoData Textures Phase Identification & Textures POM->Textures Structure Structural Information XRD->Structure

Caption: Experimental workflow for 5CB phase transition analysis.

References

Spectroscopic and Analytical Profile of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (5CCH)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a liquid crystal compound commonly known as 5CCH. Due to the proprietary nature of specific experimental data for many commercial liquid crystal materials, this document presents a framework of expected spectroscopic characteristics and detailed, representative experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or developing similar molecular structures.

Introduction

This compound (5CCH) is a well-known cyanobiphenyl-based liquid crystal. Its molecular structure, consisting of a polar cyano group, a rigid biphenyl core, a cyclohexyl ring, and a flexible pentyl chain, imparts the mesomorphic properties essential for its application in liquid crystal displays (LCDs) and other electro-optical devices. A thorough understanding of its spectroscopic properties is crucial for quality control, structural confirmation, and for predicting its behavior in various applications. This guide outlines the expected spectroscopic data and provides robust methodologies for its characterization.

Molecular Structure

IUPAC Name: this compound Common Name: 5CCH CAS Number: 68065-81-6 Molecular Formula: C₂₄H₂₉N Molecular Weight: 331.49 g/mol

Spectroscopic Data

While specific, experimentally-derived datasets for 5CCH are not publicly available in comprehensive databases, this section outlines the anticipated results from standard spectroscopic analyses. The tables below are structured to be populated with experimental data upon analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Data

This table is a template for expected proton NMR signals. Chemical shifts (δ) are predicted to appear in the characteristic regions for aromatic, aliphatic, and cyclohexyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableAromatic Protons (Biphenyl)
Data Not AvailableData Not AvailableData Not AvailableCyclohexyl Protons
Data Not AvailableData Not AvailableData Not AvailableAliphatic Protons (Pentyl Chain)

3.1.2. ¹³C NMR Data

This table is a template for expected carbon-13 NMR signals. The distinct chemical environments of the carbon atoms in the biphenyl, cyclohexyl, and pentyl moieties would result in a series of unique resonances.

Chemical Shift (δ) ppmAssignment
Data Not AvailableCyano Carbon (-C≡N)
Data Not AvailableAromatic Carbons (Biphenyl)
Data Not AvailableCyclohexyl Carbons
Data Not AvailableAliphatic Carbons (Pentyl Chain)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2225Strong, SharpC≡N Stretch (Nitrile)
~3100-3000MediumC-H Stretch (Aromatic)
~2950-2850StrongC-H Stretch (Aliphatic/Cyclohexyl)
~1600, ~1480Medium-WeakC=C Stretch (Aromatic Ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z RatioRelative Intensity (%)Assignment
~331.24Data Not Available[M]⁺ (Molecular Ion)
Data Not AvailableData Not AvailableFragment Ions

Experimental Protocols

The following sections detail representative experimental protocols for obtaining the spectroscopic data for 5CCH.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 5CCH.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (signal-to-noise dependent)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

FTIR Spectroscopy

Objective: To identify the key functional groups in 5CCH.

Instrumentation:

  • An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 5CCH sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Absorbance or Transmittance

Data Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

  • Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of 5CCH.

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of 5CCH in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

MS Parameters (EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Data Processing:

  • Identify the peak corresponding to the molecular ion ([M]⁺).

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 5CCH.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Documentation Synthesis Synthesis & Purification of 5CCH NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity MS->Structure MS->Purity Report Technical Report Structure->Report Purity->Report

Material Safety Data Sheet: 5CCB (4-Cyano-4'-pentylbiphenyl) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and hazardous properties of 5CCB (4-Cyano-4'-pentylbiphenyl). The information is compiled from various safety data sheets to ensure a thorough understanding for professionals in research and development.

Section 1: Chemical Identification

Identifier Value
Chemical Name 4-Cyano-4'-pentylbiphenyl
Synonyms 5CB, 4'-Amyl-4-biphenylcarbonitrile, 4-Amyl-4'-cyanobiphenyl, 4'-Pentyl-4-biphenylcarbonitrile
CAS Number 40817-08-1
Molecular Formula C18H19N
Molecular Weight 249.36 g/mol
IUPAC Name 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile

Section 2: Physical and Chemical Properties

The physical and chemical properties of 5CCB are crucial for its proper handling and storage in a laboratory setting.

Property Value
Appearance Colorless to white crystals, powder, or clear liquid as a melt.[1]
Odor Odorless.[2]
Refractive Index 1.5315-1.5345 @ 20°C.[1]
Boiling Point > 35 °C.[2]
Flash Point >214 °F / >101.1 °C (Closed Cup).[2]
Autoignition Temperature >752 °F / >400 °C.[2]
Assay (GC) ≥98.5%.[1]

Section 3: Hazard Identification and Classification

5CCB is classified as a hazardous chemical and requires careful handling.

Hazard Class Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation (H315).[3][5]
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation (H319).[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation (H335).[3][5]

GHS Pictograms:

  • alt text

Signal Word: Warning.[5]

Section 4: Toxicological Information

Exposure Route Effect
Ingestion Harmful if swallowed.[3][5]
Inhalation Harmful if inhaled; may cause respiratory irritation.[3][5]
Skin Contact Harmful in contact with skin; causes skin irritation.[3][5]
Eye Contact Causes serious eye irritation.[3][5]

No information is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5]

Section 5: Experimental and Handling Protocols

A standardized response protocol is essential in case of accidental exposure.

FirstAidProtocol cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Remove to fresh air. Keep at rest. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Call a POISON CENTER or physician if you feel unwell. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid response workflow for 5CCB exposure.

Detailed First Aid Protocols:

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[3]

  • If on Skin: Wash with plenty of water. Remove contaminated clothing and wash it before reuse.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[3][5]

NFPA Code Rating
Health (H) 2
Flammability (F) 1
Reactivity (R) 0
  • Suitable Extinguishing Media: Use a tri-class dry chemical fire extinguisher.[3]

  • Specific Hazards: Avoid contact with oxidizing agents.[3] When heated to temperatures above 150°C in the presence of air, the product can form formaldehyde vapors.[2]

A clear workflow should be followed to mitigate spills effectively.

SpillResponse Start Spill Occurs Ventilate Ventilate Area Start->Ventilate Step 1 Contain Contain the spill with sand or absorbent material Ventilate->Contain Step 2 Collect Deposit in a sealed bag or container Contain->Collect Step 3 Dispose Dispose of as hazardous waste Collect->Dispose Step 4 End Decontaminate Area Dispose->End Step 5

Caption: Workflow for managing a 5CCB chemical spill.

Detailed Accidental Release Protocol:

  • Ensure the area is well-ventilated.[3]

  • Contain the spill using sand or another absorbent material.[3]

  • Collect the contained material and place it in a sealed bag or container for disposal.[3]

  • Dispose of the waste as hazardous material in accordance with federal, state, and local regulations.[3]

HandlingAndStorage cluster_handling Safe Handling Practices cluster_storage Proper Storage Conditions Avoid_Contact Avoid contact with skin and eyes Avoid_Inhalation Do not breathe dust/fumes No_Ingestion Do not eat, drink, or smoke when using this product Wash_Hands Wash hands thoroughly after handling Store_Away Store away from oxidizing agents Ventilation Store in a well-ventilated place Container Keep container tightly closed Handling Handling 5CCB Handling->Avoid_Contact Handling->Avoid_Inhalation Handling->No_Ingestion Handling->Wash_Hands Storage Storing 5CCB Storage->Store_Away Storage->Ventilation Storage->Container

Caption: Key logical relationships for handling and storage of 5CCB.

Detailed Handling and Storage Protocols:

  • Handling: Avoid breathing dust or fumes.[3] Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store away from oxidizing agents.[3] The suggested chemical storage pattern is "Organic Miscellaneous".[3]

The selection of appropriate Personal Protective Equipment (PPE) is mandatory.

Protection Type Specification
Eye/Face Protection Wear protective eye protection. Safety glasses are a minimum.[2][3]
Skin Protection Wear protective gloves and protective clothing.[3]
Respiratory Protection None should be needed under normal use with adequate ventilation.[2]

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[3]

  • Conditions to Avoid: Avoid excessive heat and light.[3]

  • Incompatible Materials: Avoid strong oxidizing agents.[3]

  • Hazardous Decomposition Products: When heated above 150°C in the presence of air, it can form formaldehyde vapors.[2]

  • Hazardous Polymerization: Will not occur.[2]

Section 7: Disposal Considerations

Dispose of 5CCB as hazardous waste.[3] It is recommended to follow Flinn Suggested Disposal Method #18b, which involves dissolving the chemical in a flammable solvent and burning it in a chemical incinerator. Always review all federal, state, and local regulations before proceeding with disposal.[3]

Section 8: Transport Information

According to the Department of Transportation (DOT), 5CCB is not classified as a dangerous good for transport.[3]

References

An In-depth Technical Guide to the Thermal Stability of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (5CCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to assess the thermal stability of the nematic liquid crystal 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (5CCH). Due to the limited availability of specific experimental data for 5CCH in publicly accessible literature, representative data from closely related cyanobiphenyl-based liquid crystals is presented. This guide is intended to illustrate the experimental procedures and data analysis workflows relevant to the thermal characterization of this class of materials.

Introduction

This compound, commonly known as 5CCH, is a nematic liquid crystal with significant applications in optical electronics, particularly in liquid-crystal displays (LCDs). Its molecular structure, consisting of a pentylcyclohexyl group attached to a biphenyl-4-carbonitrile core, imparts the mesomorphic properties essential for these applications. The thermal stability of 5CCH is a critical parameter that dictates its operational range and lifespan in devices. This technical guide details the standard experimental techniques and expected outcomes for the thermal analysis of 5CCH.

Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of liquid crystals are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide complementary information on mass loss as a function of temperature and the energetics of phase transitions and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the onset temperature of decomposition and to quantify the mass loss associated with thermal degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is employed to identify phase transitions such as melting, crystallization, and the nematic-to-isotropic transition, as well as to determine the enthalpy changes associated with these events.[3] For liquid crystals, DSC is crucial for characterizing their mesophase behavior.[2]

Data Presentation

The following tables summarize the kind of quantitative data obtained from TGA and DSC analyses of a representative cyanobiphenyl-based liquid crystal, presented here as a proxy for 5CCH.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

ParameterValueUnit
Onset of Decomposition (Tonset)~350°C
Temperature at 5% Mass Loss (T5%)~365°C
Temperature at 50% Mass Loss (T50%)~410°C
Residual Mass at 600 °C< 5%

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

TransitionTemperature (°C)Enthalpy (ΔH) (J/g)
Crystal-to-Nematic (TCN)~11885
Nematic-to-Isotropic (TNI)~1342.5

Experimental Protocols

Detailed methodologies for TGA and DSC are provided below to ensure reproducibility and accuracy in the thermal characterization of 5CCH and related compounds.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A small sample of 5CCH (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions: The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[1]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at specific mass loss percentages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small sample of 5CCH (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent volatilization. An empty, sealed aluminum pan is used as a reference.[1]

  • Experimental Conditions: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating and cooling cycle to observe all phase transitions. A common heating/cooling rate is 10 °C/min.[1] The temperature range should encompass all expected phase transitions, for example, from 0 °C to 150 °C for many liquid crystals.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the temperatures and enthalpies of phase transitions. Endothermic peaks on heating correspond to transitions such as melting and the nematic-to-isotropic transition, while exothermic peaks on cooling represent crystallization.

Visualizations

The following diagrams illustrate the logical workflow of thermal analysis and a plausible decomposition pathway for 5CCH.

Experimental_Workflow Experimental Workflow for Thermal Analysis of 5CCH cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation Sample 5CCH Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA_Instrument TGA Instrument Encapsulation->TGA_Instrument TGA Sample DSC_Instrument DSC Instrument Encapsulation->DSC_Instrument DSC Sample TGA_Program Heating Program (e.g., 10°C/min in N2) TGA_Instrument->TGA_Program TGA_Data Mass Loss vs. Temperature TGA_Program->TGA_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp DSC_Program Heating/Cooling Cycle (e.g., 10°C/min in N2) DSC_Instrument->DSC_Program DSC_Data Heat Flow vs. Temperature DSC_Program->DSC_Data Phase_Transitions Phase Transition Temperatures & Enthalpies DSC_Data->Phase_Transitions Thermal_Stability Overall Thermal Stability Assessment Decomposition_Temp->Thermal_Stability Phase_Transitions->Thermal_Stability

Caption: Experimental Workflow for Thermal Analysis of 5CCH.

Decomposition_Pathway Plausible Thermal Decomposition Pathway of 5CCH cluster_structure 5CCH Structure cluster_decomposition Initial Decomposition Steps cluster_products Decomposition Products 5CCH 4'-(Trans-4-pentylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile Bond_Cleavage Initial Bond Scission (e.g., C-C, C-N bonds) 5CCH->Bond_Cleavage High Temperature Radical_Formation Formation of Radical Species Bond_Cleavage->Radical_Formation Volatile_Fragments Volatile Low Molecular Weight Fragments Radical_Formation->Volatile_Fragments Further Fragmentation Char_Residue Carbonaceous Char Radical_Formation->Char_Residue Polymerization/Condensation

Caption: Plausible Thermal Decomposition Pathway of 5CCH.

Conclusion

The thermal stability of this compound is a critical factor for its application in liquid crystal display technologies. Through the systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, a comprehensive understanding of its decomposition behavior and phase transitions can be achieved. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and characterization of liquid crystalline materials. While specific experimental data for 5CCH remains to be published, the methodologies outlined here provide a robust framework for its thermal analysis.

References

Dielectric Anisotropy of 5CCB Nematic Liquid Crystal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-cyano-4'-pentylbiphenyl (5CCB) is a nematic liquid crystal that is widely utilized in both fundamental research and electro-optical applications. It exists in a nematic phase at room temperature, typically between 22.5°C and 35°C[1][2]. A key characteristic of 5CCB is its strong positive dielectric anisotropy, which is the difference in dielectric permittivity measured parallel and perpendicular to the molecular director. This property is fundamental to the operation of many liquid crystal devices, such as displays, where an external electric field is used to control the orientation of the molecules and, consequently, the light passing through them. This guide provides an in-depth technical overview of the dielectric anisotropy of 5CCB, including its molecular origins, quantitative data, and detailed experimental protocols for its measurement.

Molecular Basis of Dielectric Anisotropy in 5CCB

The dielectric properties of a liquid crystal are intrinsically linked to its molecular structure. In 5CCB, the molecule consists of a rigid biphenyl core, a flexible pentyl (C5H11) alkyl chain, and a highly polar cyano (-C≡N) end group.[1] The presence of the cyano group creates a significant permanent dipole moment that is predominantly aligned with the long axis of the molecule.[1]

When an external electric field is applied, the liquid crystal molecules tend to align themselves relative to the field.

  • Parallel Permittivity (ε∥): When the electric field is parallel to the liquid crystal director (the average direction of the long molecular axes), the strong dipole moment of the cyano group contributes fully to the polarization, resulting in a high dielectric permittivity.

  • Perpendicular Permittivity (ε⊥): When the electric field is perpendicular to the director, the contribution of the main dipole moment is minimal. The permittivity is then primarily influenced by polarization perpendicular to the long axis, resulting in a lower value.

The difference between these two values gives the dielectric anisotropy, Δε = ε∥ - ε⊥. For 5CCB, because ε∥ is much larger than ε⊥, the material exhibits a large positive dielectric anisotropy.[1][3]

Conceptual Basis of Positive Dielectric Anisotropy in 5CCB cluster_molecule 5CCB Molecular Structure cluster_measurement Measurement Configurations mol Pentyl Chain -- (Biphenyl Core) -- Cyano Group dipole Large Dipole Moment (µ) mol->dipole along long axis config1 E-Field ⊥ Director Low Polarization Measures ε⊥ config2 E-Field ∥ Director High Polarization Measures ε∥ result Result: Strong Positive Anisotropy Δε = ε∥ - ε⊥ > 0 config1->result ε∥ > ε⊥ config2->result

Caption: Molecular structure of 5CCB leading to different polarization responses.

Quantitative Dielectric Properties

The dielectric anisotropy of 5CCB is dependent on both temperature and the frequency of the applied electric field.

Static Dielectric Permittivity

The values for the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric constant and the resulting dielectric anisotropy (Δε) are well-documented at standard room temperatures and low frequencies.

ParameterSymbolTypical ValueConditionsReference
Parallel Permittivityε∥18.5T = 30°C[4]
Perpendicular Permittivityε⊥7.0T = 30°C[4]
Dielectric AnisotropyΔε11.5T = 30°C[4]
Dielectric AnisotropyΔε~11.5T = 24°C, 1 kHz[3]
Temperature and Frequency Dependence

The dielectric properties of 5CCB are not constant but vary with temperature and frequency.

  • Temperature Dependence: As temperature increases, the orientational order of the liquid crystal molecules decreases. This disruption leads to a reduction in both ε∥ and ε⊥, and consequently, a decrease in the dielectric anisotropy Δε.[1]

  • Frequency Dependence: The dielectric response is governed by molecular relaxation processes.[4] The parallel component, ε∥, shows a significant frequency dependence known as Debye relaxation, where its value drops at higher frequencies (for 5CCB, this relaxation occurs in the MHz range).[4] The perpendicular component, ε⊥, is relatively stable until much higher frequencies. This difference in relaxation times (τ∥ and τ⊥) can cause the dielectric anisotropy to decrease and even change sign at very high frequencies.[4]

Temperature (T - T_NI) in °CParallel Permittivity (ε∥)Perpendicular Permittivity (ε⊥)Dielectric Anisotropy (Δε)
-14~19.0~7.2~11.8
-10~18.5~7.1~11.4
-6~17.8~7.0~10.8
-2~16.8~6.9~9.9
-1~16.2~6.8~9.4

Note: Data is estimated from graphical representations in scientific literature[1]. T_NI is the Nematic-Isotropic transition temperature (35.0°C for 5CCB).

Experimental Determination of Dielectric Anisotropy

The measurement of dielectric anisotropy involves determining the capacitance of a liquid crystal cell in two distinct molecular orientations.[5]

Principle of Measurement

The dielectric permittivity (ε) of a material is determined by measuring the capacitance (C) of a parallel-plate capacitor filled with the material. The relationship is given by:

C = ε * (A / d)

where:

  • ε is the absolute permittivity of the material (ε = ε_r * ε_0).

  • ε_r is the relative permittivity or dielectric constant.

  • ε_0 is the permittivity of free space (8.854 x 10⁻¹² F/m).

  • A is the area of the electrodes.

  • d is the thickness of the liquid crystal layer.

By measuring the capacitance of a cell with a known geometry (A and d), the permittivity can be calculated.[6]

Experimental Protocol

1. Liquid Crystal Cell Preparation:

  • Construct a cell using two parallel glass plates coated with a transparent conductive layer, such as Indium Tin Oxide (ITO).[5]

  • Define the cell gap (thickness 'd', typically 5-20 µm) using spacers (e.g., Mylar shims or silica beads).

  • The inner surfaces of the glass plates are coated with an alignment layer (e.g., a thin layer of polyimide).

2. Achieving Molecular Alignment: To measure ε∥ and ε⊥, two specific, uniform alignments of the liquid crystal director are required.

  • Planar Alignment (for ε⊥):

    • The polyimide alignment layers are mechanically rubbed in a single direction.

    • When the cell is filled with 5CCB, the molecules align with their long axes parallel to the rubbing direction and the electrode surfaces.

    • A weak measuring AC electric field is applied perpendicular to the plates. Since the field is perpendicular to the director, this configuration measures C⊥, from which ε⊥ is calculated.[7]

  • Homeotropic Alignment (for ε∥):

    • The alignment layers are treated with a surfactant (e.g., lecithin) or a specific polymer that forces the liquid crystal molecules to align perpendicular to the electrode surfaces.

    • The measuring field is applied parallel to the director, allowing for the measurement of C∥ and the calculation of ε∥.[7][8]

    • Alternative Method (Electric Field Switching): A planar-aligned cell can be used to measure both components. First, ε⊥ is measured with a very weak field. Then, a strong AC bias voltage (well above the Fréedericksz transition threshold for 5CCB) is applied. This field overcomes the surface anchoring and reorients the molecules to be parallel to the field (homeotropic alignment), allowing for the measurement of ε∥.[9]

3. Measurement Procedure:

  • The prepared cell is placed in a temperature-controlled holder or hot stage.

  • An LCR meter or impedance analyzer is connected to the cell's electrodes.[5]

  • The capacitance (C) and dielectric loss (tan δ) are measured as a function of frequency (e.g., 100 Hz to 10 MHz).

  • Measurements are repeated at different temperatures to study the temperature dependence.

Experimental Workflow for Dielectric Anisotropy Measurement cluster_align 2. Director Alignment cluster_measure 3. Capacitance Measurement (LCR Meter) cluster_calc 4. Calculation start 1. LC Cell Fabrication (ITO Glass, Spacers, Alignment Layer) planar Planar Alignment (Rubbed Polyimide) start->planar homeo Homeotropic Alignment (Surfactant or Field-Induced) start->homeo measure_perp Measure C⊥ (E ⊥ Director) planar->measure_perp measure_para Measure C∥ (E ∥ Director) homeo->measure_para calc_perp Calculate ε⊥ measure_perp->calc_perp calc_para Calculate ε∥ measure_para->calc_para final 5. Determine Dielectric Anisotropy Δε = ε∥ - ε⊥ calc_perp->final calc_para->final

References

Methodological & Application

Synthesis of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the liquid crystal compound 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and procedural steps, along with a summary of expected quantitative data. A visual representation of the synthetic workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a key component in the formulation of liquid crystal displays (LCDs) and other optoelectronic devices. Its specific molecular structure, featuring a polar cyano group and a nonpolar pentylcyclohexylbiphenyl core, gives rise to the desirable mesomorphic properties required for such applications. The synthesis of this molecule with high purity is crucial for the performance of the final devices. The Suzuki-Miyaura cross-coupling reaction offers an efficient and versatile route to construct the biphenyl core of this molecule.

Synthetic Pathway

The synthesis involves the coupling of two key intermediates: 1-bromo-4-(trans-4-pentylcyclohexyl)benzene and 4-cyanophenylboronic acid, in the presence of a palladium catalyst and a base.

Synthesis_Pathway A 1-bromo-4-(trans-4-pentylcyclohexyl)benzene F 4'-(Trans-4-pentylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile A->F B 4-cyanophenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Quantitative Data Summary

ParameterValueReference
Reactant 1 1-bromo-4-(trans-4-pentylcyclohexyl)benzeneCommercially Available
Reactant 2 4-cyanophenylboronic acidCommercially Available
Catalyst Tetrakis(triphenylphosphine)palladium(0)[General Suzuki Protocols]
Base Sodium Carbonate (2M aqueous solution)[General Suzuki Protocols]
Solvent System Toluene, Ethanol, Water[General Suzuki Protocols]
Reaction Temperature 80-100 °C (Reflux)[General Suzuki Protocols]
Reaction Time 4-12 hours[General Suzuki Protocols]
Typical Yield 85-95% (Estimated based on similar reactions)[General Suzuki Protocols]
Purity (after purification) >99.5%[Commercial Product Data][1]
Purification Method Column Chromatography[General Purification Methods]

Experimental Protocol

Materials:

  • 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq)

  • 4-cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq)

  • Toluene (anhydrous)

  • Ethanol (95%)

  • Deionized water

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask to dissolve the solids.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Base Addition: Add the 2.0 M aqueous solution of sodium carbonate (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a mixture of hexane and ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the polarity to elute the product.

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G A 1. Reaction Setup - Add reactants and catalyst to flask. B 2. Solvent Addition & Degassing - Add toluene/ethanol and purge with N2/Ar. A->B C 3. Base Addition - Add aqueous Na2CO3 solution. B->C D 4. Reaction - Heat to reflux (80-100 °C) for 4-12h. C->D E 5. Workup - Cool, extract with ethyl acetate, wash, and dry. D->E F 6. Purification - Column chromatography on silica gel. E->F G 7. Characterization - NMR, Mass Spectrometry. F->G

Figure 2: Step-by-step workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and high-yielding pathway for the synthesis of this compound. The protocol detailed in this document is based on established methodologies and can be adapted for various scales of production. Careful execution of the reaction and purification steps is essential to obtain a product of high purity, which is critical for its application in advanced materials and technologies.

References

Application Notes and Protocols for 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile in Optical Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5CB, is a nematic liquid crystal that is widely utilized in the field of optical electronics due to its advantageous electro-optical properties at room temperature.[1][2] Its elongated molecular structure, consisting of a biphenyl core with a pentyl chain and a cyano group, allows for the alignment of its molecules to be controlled by an external electric field. This manipulation of molecular orientation is the fundamental principle behind the operation of various optical devices, most notably Liquid Crystal Displays (LCDs).[1]

These application notes provide a comprehensive overview of the use of 5CB in optical electronics, detailing its key properties and the fabrication and characterization of devices employing this liquid crystal. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the practical applications of liquid crystals.

Key Applications in Optical Electronics

The unique properties of 5CB make it a suitable material for a range of optical electronic applications:

  • Liquid Crystal Displays (LCDs): 5CB is a foundational material in the development of twisted nematic (TN) LCDs.[3] Its positive dielectric anisotropy and birefringence enable the modulation of light polarization, which is the core mechanism for creating images in LCD screens.[2]

  • Smart Windows: Polymer-dispersed liquid crystal (PDLC) films incorporating 5CB can be used to create smart windows that can switch between transparent and opaque states with the application of an electric voltage. This allows for the control of light transmission and privacy.

  • Optical Shutters and Switches: The fast switching time of 5CB, in the range of nanoseconds under high electric fields, makes it a candidate for high-speed optical shutters and switches used in applications like high-speed imaging.[4]

  • Sensors and Modulators: The sensitivity of 5CB's optical properties to external stimuli like electric and magnetic fields makes it useful in the development of various sensors and spatial light modulators.[1][5]

Data Presentation

The following tables summarize the key quantitative data for this compound (5CB).

PropertyValueReference
Chemical Formula C₁₈H₁₉N[2]
Molecular Weight 249.36 g/mol [6]
CAS Number 40817-08-1[2]
Appearance Colorless if isotropic, cloudy white if nematic[7]
Density 1.022 g/cm³[7]
PropertyValueReference
Crystal to Nematic 22.5 °C[1][6][7]
Nematic to Isotropic 35.0 °C[1][6][7]
PropertyValueWavelengthReference
Birefringence (Δn) 0.15 - 0.210.2 to 0.8 THz[8]
Dielectric Anisotropy (Δε) Positive[2]
Excitation Energy 4.379 eV[9][10]
Maximum Absorption Wavelength 283.08 nm[9][10]
Dipole Moment 5.95 Debye[9]
PropertyConditionValueReference
Transition Time (90% to 10%) High Electric Field (~100 V/µm)32 ns[4]
Delay Time High Electric Field (>10 V/µm)44 ns[4]

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of optical electronic devices using 5CB.

Protocol 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell

This protocol describes the steps to create a basic twisted nematic liquid crystal cell, a fundamental component of many LCDs.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution (1% in deionized water)

  • This compound (5CB)

  • Mylar spacers (e.g., 5 µm thickness)

  • UV-curable adhesive

  • Velvet cloth

  • Spin coater

  • Hot plate

  • UV lamp

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove any organic residues. Dry the slides using a nitrogen gun.

  • PVA Alignment Layer Deposition:

    • Dispense the 1% PVA solution onto the conductive side of the ITO glass slides.

    • Spin coat the PVA solution at 2000 rpm for 60 seconds to achieve a uniform thin film.[11]

    • Pre-bake the slides on a hot plate at 90°C for 1 minute, followed by a hard bake in an oven at 120°C for 1.5 hours.[6]

  • Rubbing Process:

    • Gently rub the surface of the dried PVA film unidirectionally with a velvet cloth. This process creates microgrooves that will align the liquid crystal molecules.[11]

    • For a twisted nematic cell, the rubbing directions on the two substrates should be perpendicular to each other.

  • Cell Assembly:

    • Place Mylar spacers at the corners of one of the prepared substrates to define the cell gap.

    • Apply a thin line of UV-curable adhesive along the edges of the substrate, leaving a small gap for filling.

    • Carefully place the second substrate on top, with the PVA-coated sides facing each other and the rubbing directions oriented at 90 degrees.

    • Gently press the substrates together and cure the adhesive using a UV lamp.

  • Liquid Crystal Filling:

    • Heat the 5CB liquid crystal to its isotropic phase (above 35°C) to reduce its viscosity.

    • Place a drop of the isotropic 5CB at the opening of the cell. The liquid crystal will fill the cell via capillary action.

    • Once filled, seal the opening with the UV-curable adhesive.

  • Cooling and Annealing: Slowly cool the filled cell back to room temperature to allow the 5CB to transition into the nematic phase and align according to the rubbed surfaces.

Protocol 2: Fabrication of a Polymer-Dispersed Liquid Crystal (PDLC) Smart Window

This protocol outlines the fabrication of a PDLC film that can be used as a switchable smart window.

Materials:

  • ITO coated glass slides

  • This compound (5CB)

  • Photopolymer (e.g., Norland Optical Adhesive 71, NOA71)

  • Spacers (e.g., 15 µm glass beads)

  • UV lamp

  • Mixer/vortexer

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass slides as described in Protocol 1.

  • PDLC Mixture Preparation:

    • Prepare a homogeneous mixture of 5CB and the photopolymer. A common ratio is 60:40 by weight (5CB:photopolymer).

    • Add a small percentage of spacers to the mixture to control the film thickness.

    • Thoroughly mix the components until a uniform dispersion is achieved.

  • Cell Assembly and Filling:

    • Place one ITO slide on a flat surface with the conductive side up.

    • Dispense the prepared PDLC mixture onto the center of the slide.

    • Carefully place the second ITO slide on top, with the conductive side facing the mixture.

    • Gently press to spread the mixture evenly and achieve the desired film thickness as defined by the spacers.

  • UV Curing (Polymerization-Induced Phase Separation - PIPS):

    • Expose the assembled cell to UV light to initiate the polymerization of the monomer.

    • During polymerization, the 5CB becomes immiscible with the forming polymer network and phase-separates into micro-droplets. The curing time and UV intensity will affect the droplet size and morphology, which in turn influences the electro-optical properties of the smart window.[4]

Protocol 3: Characterization of Electro-Optical Properties

This protocol describes the basic setup for measuring the electro-optical response of a fabricated liquid crystal cell.

Equipment:

  • Helium-Neon (He-Ne) laser or a polarized light source

  • Two polarizers (a polarizer and an analyzer)

  • Rotating stage for the sample holder

  • Photodiode detector

  • Function generator

  • Voltage amplifier

  • Oscilloscope

Procedure:

  • Setup Assembly:

    • Arrange the components in the following order: light source, polarizer, LC cell mounted on the rotating stage, analyzer, and photodiode detector.

    • Connect the photodiode to the oscilloscope to measure the transmitted light intensity.

    • Connect the function generator and voltage amplifier to the ITO electrodes of the LC cell to apply a variable AC voltage.

  • Voltage-Transmittance Measurement:

    • Set the polarizer and analyzer to be crossed (90 degrees relative to each other).

    • Without any applied voltage, the TN cell should allow light to pass. A PDLC film will be in its scattering (opaque) state.

    • Apply an AC voltage (typically 1 kHz to prevent ion migration) to the cell and gradually increase the amplitude.

    • Record the transmitted light intensity at different voltage levels using the photodiode and oscilloscope.

    • Plot the transmittance as a function of the applied voltage to determine the threshold voltage (the voltage at which the transmittance starts to change) and the saturation voltage (the voltage at which the transmittance reaches its maximum or minimum).

  • Switching Time Measurement:

    • Apply a square wave voltage to the LC cell.

    • Observe the response of the transmitted light intensity on the oscilloscope.

    • Measure the rise time (the time taken for the transmittance to change from 10% to 90% of its final value upon applying the voltage) and the decay time (the time taken for the transmittance to change from 90% to 10% of its initial value upon removing the voltage).

Visualizations

experimental_workflow_tn_cell cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_filling LC Filling & Sealing ITO_Cleaning ITO Glass Cleaning PVA_Coating PVA Spin Coating ITO_Cleaning->PVA_Coating Baking Baking PVA_Coating->Baking Rubbing Unidirectional Rubbing Baking->Rubbing Spacers Apply Spacers Rubbing->Spacers Adhesive Apply UV Adhesive Spacers->Adhesive Assembly Assemble Substrates (90° twist) Adhesive->Assembly Curing UV Curing Assembly->Curing Heating Heat 5CB to Isotropic Curing->Heating Filling Fill Cell via Capillary Action Heating->Filling Sealing Seal Filling Port Filling->Sealing Cooling Cool to Room Temperature Sealing->Cooling Final_Cell Finished TN Cell Cooling->Final_Cell

Caption: Workflow for fabricating a twisted nematic liquid crystal cell.

experimental_workflow_pdlc cluster_prep Mixture Preparation cluster_assembly Cell Assembly & Filling cluster_curing Curing Mixing Mix 5CB, Photopolymer & Spacers Homogenizing Homogenize Mixture Mixing->Homogenizing Dispensing Dispense PDLC Mixture Homogenizing->Dispensing Cleaning Clean ITO Glass Cleaning->Dispensing Assembly Assemble ITO Slides Dispensing->Assembly UV_Exposure UV Exposure (PIPS) Assembly->UV_Exposure Final_PDLC Finished PDLC Smart Window UV_Exposure->Final_PDLC

Caption: Workflow for fabricating a PDLC smart window.

electro_optical_characterization cluster_setup Experimental Setup cluster_electronics Control & Measurement cluster_measurements Measurements Light_Source Polarized Light Source Polarizer Polarizer Light_Source->Polarizer LC_Cell LC Cell on Rotating Stage Polarizer->LC_Cell Analyzer Analyzer LC_Cell->Analyzer Detector Photodiode Detector Analyzer->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Measure Intensity Func_Gen Function Generator Amplifier Voltage Amplifier Func_Gen->Amplifier Apply Voltage Amplifier->LC_Cell Apply Voltage VT_Curve Voltage-Transmittance Curve Oscilloscope->VT_Curve Switching_Time Switching Time Oscilloscope->Switching_Time

Caption: Experimental setup for electro-optical characterization.

References

Application Notes and Protocols for Measuring 5CCB Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Cyano-4'-pentylbiphenyl (5CCB) is a well-characterized liquid crystal that exhibits distinct phase transitions at temperatures amenable to standard laboratory equipment. Understanding these phase transitions is crucial for its application in various fields, including display technologies and as a model system in soft matter physics. This document provides detailed protocols for the experimental determination of the phase transitions of 5CCB using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Quantitative Data Summary

The phase transitions of 5CCB are characterized by specific temperatures and enthalpy changes. The primary transitions are from the crystalline solid to the nematic liquid crystal phase and from the nematic to the isotropic liquid phase.

Phase TransitionTemperature (°C)Temperature (K)Enthalpy Change (ΔH)Notes
Crystal to Nematic (K → N)~22.5 - 24~295.65 - 297.1513.36 ± 0.53 cal/gThe exact temperature can vary slightly based on sample purity and experimental conditions.
Nematic to Isotropic (N → I)~35 - 36~308.15 - 309.150.418 ± 0.032 cal/gThis transition is a first-order phase transition.

Note: The values presented are collated from multiple sources and may show slight variations.[1][2][3][4]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the temperature and enthalpy of phase transitions.

Protocol:

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated, typically with an indium standard.

    • Turn on the cooling unit and the nitrogen purge gas.[5][6] A typical purge gas flow rate is 30-50 mL/min.[7]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 5CCB into an aluminum DSC pan.[5]

    • Hermetically seal the pan to prevent sample evaporation.[7]

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Run:

    • Place the sample pan and the reference pan into the DSC cell.[5]

    • Set the temperature program. A typical program for 5CCB would be:

      • Equilibrate at 0°C.

      • Ramp up to 50°C at a heating rate of 5-10°C/min.[8]

      • Hold at 50°C for 1-2 minutes to ensure complete melting.

      • Ramp down to 0°C at a cooling rate of 5-10°C/min.

    • Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling corresponding to the phase transitions.

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a crucial technique for the direct visualization of liquid crystal phases and their transitions. The birefringence of the nematic phase of 5CCB allows it to be distinguished from the isotropic liquid and the crystalline solid under cross-polarized light.

Protocol:

  • Sample Preparation:

    • Place a small amount of 5CCB on a clean microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to above the nematic-isotropic transition temperature (~40°C) to allow the sample to flow and form a thin, uniform film.

    • Cool the sample slowly to room temperature. This will likely result in a polydomain nematic texture.

  • Microscopy Setup:

    • Place the prepared slide on a hot stage attached to a polarized light microscope.

    • Set the polarizer and analyzer to be crossed (90° to each other).

  • Observation of Phase Transitions:

    • Slowly heat the sample from room temperature at a rate of 1-2°C/min.

    • Crystal to Nematic Transition: Observe the change from the solid crystalline structure to the characteristic birefringent texture of the nematic phase (e.g., Schlieren texture).[1]

    • Nematic to Isotropic Transition: As the temperature approaches the nematic-isotropic transition point, the birefringent colors will disappear, and the field of view will become dark (isotropic).[9]

    • Record the temperatures at which these transitions occur.

    • Slowly cool the sample to observe the reverse transitions.

X-ray Diffraction (XRD)

XRD is a powerful technique to probe the molecular arrangement and structural changes during phase transitions. Each phase of 5CCB will produce a distinct diffraction pattern.

Protocol:

  • Sample Preparation:

    • Load the 5CCB sample into a glass capillary tube (typically 0.5-1.0 mm diameter).[10] The liquid crystal can be introduced into the capillary via capillary action.

    • Seal the ends of the capillary to prevent sample leakage.

    • Mount the capillary in a temperature-controlled sample holder within the XRD instrument.

  • XRD Measurement:

    • Use a monochromatic X-ray source, commonly Cu Kα radiation (λ = 1.54 Å).[10]

    • Set the desired temperature for the measurement. To study the different phases, measurements should be taken at temperatures corresponding to the crystalline, nematic, and isotropic phases (e.g., 20°C, 30°C, and 40°C).

    • Collect the diffraction pattern over a range of scattering angles (2θ).

  • Data Interpretation:

    • Crystalline Phase: The diffraction pattern will consist of sharp Bragg peaks, indicative of a long-range, three-dimensional periodic order.

    • Nematic Phase: The pattern will show a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and may show a weaker, more diffuse scattering at small angles, indicating the lack of long-range positional order but the presence of short-range orientational order.[11]

    • Isotropic Phase: The diffraction pattern will consist of a broad, diffuse ring, characteristic of a liquid with no long-range order.[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_pom POM Analysis cluster_xrd XRD Analysis 5CCB_sample 5CCB Sample DSC_prep Weigh & Seal in Pan 5CCB_sample->DSC_prep POM_prep Prepare Slide on Hot Stage 5CCB_sample->POM_prep XRD_prep Load into Capillary 5CCB_sample->XRD_prep DSC_run Heat/Cool Cycle DSC_prep->DSC_run DSC_data Thermogram (Heat Flow vs. Temp) DSC_run->DSC_data DSC_results Transition Temps (T) & Enthalpy (ΔH) DSC_data->DSC_results POM_run Observe under Cross-Polarizers POM_prep->POM_run POM_data Texture Changes with Temp POM_run->POM_data POM_results Visual Confirmation of Transitions POM_data->POM_results XRD_run Collect Diffraction Patterns at Temp XRD_prep->XRD_run XRD_data Scattering Intensity vs. Angle (2θ) XRD_run->XRD_data XRD_results Structural Information of Phases XRD_data->XRD_results

Caption: Experimental workflow for 5CCB phase transition analysis.

Caption: Phase transitions of 5CCB with increasing and decreasing temperature.

References

Characterization of 5CCB Using Differential Scanning Calorimetry (DSC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique characteristics are highly dependent on temperature, with distinct phases such as nematic, smectic, and crystalline states. Differential Scanning Calorimetry (DSC) is an essential tool for studying these phase transitions by measuring the heat flow associated with thermal events as a function of temperature.[1][2] This allows for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them, providing valuable insights into the material's thermodynamic properties.

The liquid crystal 5CCB, 4'-(pentyl-2,2'-bithiophen-5-yl)benzonitrile, is a thiophene-based compound. The inclusion of the thiophene rings often influences the mesomorphic behavior and transition temperatures compared to their phenyl analogues.[3][4] Understanding the thermal behavior of 5CCB is critical for its potential applications in areas such as displays, sensors, and drug delivery systems.

Principle of DSC for Liquid Crystal Analysis

DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[5] As the liquid crystal sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat. This results in a peak on the DSC thermogram. The peak's onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Experimental Protocol

This section outlines a detailed protocol for the characterization of 5CCB using a heat-flux DSC instrument.

3.1. Materials and Equipment

  • 5CCB liquid crystal sample

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)

  • Aluminum or hermetically sealed sample pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimper for sealing sample pans

  • High-purity nitrogen gas (for purging)

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of the 5CCB sample into a clean aluminum sample pan using a microbalance.

  • Hermetically seal the pan using a crimper. This is crucial to prevent any potential volatilization of the sample during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3.3. DSC Instrument Setup and Calibration

  • Ensure the DSC cell is clean and has been calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Place the sealed sample pan in the sample position and the empty reference pan in the reference position of the DSC cell.

  • Set the purge gas (nitrogen) to a constant flow rate, typically 20-50 mL/min, to provide an inert atmosphere and prevent oxidation.

3.4. Thermal Program

A typical DSC experiment for a liquid crystal involves a heat-cool-heat cycle to erase any previous thermal history and to observe the transitions on both heating and cooling.

  • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature well above its expected clearing point (isotropic phase), for instance, 150 °C. A heating rate of 10 °C/min is commonly used.

  • Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 5 minutes) to ensure complete melting into the isotropic phase.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

  • Second Heating Scan: Heat the sample again at the same rate as the first heating scan. The data from this scan is typically used for analysis as it represents the thermal behavior of the material from a consistent thermal history.

Data Analysis and Expected Results

The resulting DSC thermogram will plot heat flow against temperature. The following phase transitions are typically observed for calamitic (rod-shaped) liquid crystals like those in the cyanobiphenyl family:

  • Crystalline to Nematic (or Smectic) Transition (Melting): An endothermic peak observed on heating, corresponding to the transition from the solid crystalline phase to a liquid crystalline mesophase.

  • Nematic (or Smectic) to Isotropic Transition (Clearing): A second, typically smaller, endothermic peak at a higher temperature, representing the transition from the ordered liquid crystal phase to the disordered isotropic liquid.

  • Transitions on Cooling: The reverse transitions (isotropic to nematic/smectic and nematic/smectic to crystalline) will appear as exothermic peaks on the cooling curve. These may occur at slightly lower temperatures than the corresponding heating transitions due to supercooling.

Data Presentation

While specific data for 5CCB is not available, the following table illustrates how the quantitative data should be structured, using hypothetical values for demonstration purposes.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Heating Scan
Crystal → Nematic85.088.545.2
Nematic → Isotropic120.3121.11.8
Cooling Scan
Isotropic → Nematic119.5118.7-1.7
Nematic → Crystal75.272.8-42.5

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the DSC experiment for characterizing 5CCB.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_output Output weigh Weigh 5-10 mg of 5CCB seal Seal in Aluminum Pan weigh->seal ref Prepare Empty Reference Pan seal->ref load Load Sample and Reference ref->load purge Purge with Nitrogen load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program thermogram Generate Thermogram program->thermogram identify Identify Transition Peaks thermogram->identify calculate Calculate T_onset, T_peak, ΔH identify->calculate table Tabulate Quantitative Data calculate->table report Generate Application Note table->report

Caption: Experimental workflow for DSC analysis of 5CCB.

Phase Transition Diagram

This diagram illustrates the relationship between the different phases of a typical calamitic liquid crystal as a function of temperature.

Phase_Transitions Crystal Crystalline Phase (Solid) Nematic Nematic Phase (Liquid Crystal) Crystal->Nematic Melting (Endothermic) Nematic->Crystal Crystallization (Exothermic) Isotropic Isotropic Phase (Liquid) Nematic->Isotropic Clearing (Endothermic) Isotropic->Nematic Condensation (Exothermic)

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a liquid crystal, is a crucial component in the development of display technologies and advanced materials. Understanding its molecular structure is paramount for predicting its physical properties and optimizing its performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful analytical technique for elucidating the structure of organic molecules. These application notes provide a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of this compound, including data interpretation and experimental procedures.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the biphenyl core, the aliphatic protons of the cyclohexyl ring, and the pentyl chain. Due to the complexity of the overlapping signals in the aliphatic region, a definitive assignment of all individual protons without advanced 2D NMR techniques is challenging. However, based on the analysis of its constituent fragments and known chemical shift ranges, a predicted spectrum can be summarized as follows:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.70d2HAromatic (ortho to -CN)
~ 7.65d2HAromatic (meta to -CN)
~ 7.55d2HAromatic (ortho to cyclohexyl)
~ 7.30d2HAromatic (meta to cyclohexyl)
~ 2.50m1HCyclohexyl (methine attached to biphenyl)
~ 1.90 - 1.20m~18HCyclohexyl and Pentyl (aliphatic CH and CH2)
~ 0.90t3HPentyl (terminal CH3)

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its 1H NMR spectrum.

Materials:

  • This compound

  • Deuterated chloroform (CDCl3) of high purity (≥99.8% D)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Small vial

  • Cotton wool or glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2][3] CDCl3 is a common solvent for nonpolar to moderately polar organic compounds.[4]

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved. Given that the compound is a liquid crystal, gentle heating may be applied if dissolution is slow, but care should be taken to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution.[1][2][4] This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4][5]

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.[1]

NMR Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.[3] Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set up a standard 1H NMR experiment with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: 0-10 ppm

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm.

Data Analysis and Interpretation Workflow

The process of analyzing the 1H NMR spectrum of this compound can be visualized as a logical workflow. This involves progressing from the raw data to the final structural elucidation.

G 1H NMR Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structural Elucidation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FID Raw FID Data NMR_Acquisition->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Calibration Chemical Shift Calibration Phase_Baseline->Calibration Integration Peak Integration Calibration->Integration Multiplicity Multiplicity Analysis Integration->Multiplicity ChemShift Chemical Shift Assignment Multiplicity->ChemShift Coupling Coupling Constant Analysis ChemShift->Coupling Structure Final Structure Confirmation Coupling->Structure

Figure 1. A flowchart illustrating the key stages involved in the 1H NMR analysis of this compound, from sample preparation to final structure confirmation.

Conclusion

This document provides a comprehensive guide for the 1H NMR analysis of this compound. By following the detailed experimental protocol and data analysis workflow, researchers can confidently obtain and interpret high-quality 1H NMR spectra to confirm the structure and purity of this important liquid crystal material. While the provided table offers predicted chemical shifts, it is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature. For unambiguous assignment of all proton signals, especially in the complex aliphatic region, advanced 2D NMR experiments such as COSY and HSQC are recommended.

References

Application Notes and Protocols for Polarized Optical Microscopy (POM) of 5CB Liquid Crystal Textures

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) using Polarized Optical Microscopy (POM). This document outlines the necessary materials, detailed experimental protocols for sample preparation and analysis, and a description of the characteristic textures observed in 5CB.

Introduction to 5CB and POM

4-cyano-4'-pentylbiphenyl, commonly known as 5CB, is a well-characterized thermotropic liquid crystal that exhibits a nematic phase at temperatures slightly above room temperature.[1][2][3][4] Its predictable behavior and distinct optical textures under polarized light make it an ideal model system for studying liquid crystal properties and for applications in various fields, including display technology and biosensing.[5][6]

Polarized Optical Microscopy (POM) is a fundamental technique for visualizing and characterizing the textures of liquid crystals. By observing the interaction of polarized light with the birefringent liquid crystal sample, one can deduce information about the molecular alignment, phase transitions, and the presence of defects.[7][8]

Quantitative Data of 5CB

The physical properties of 5CB are crucial for understanding its behavior under different experimental conditions. The following table summarizes key quantitative data for 5CB.

PropertyValueReference
Chemical Formula C₁₈H₁₉N[6]
Molar Mass 249.36 g/mol
Crystal to Nematic Transition (T_CN) ~22.5 °C[1][4]
Nematic to Isotropic Transition (T_NI) ~35.0 °C[1][3][4]
Birefringence (Δn = n_e - n_o) ~0.18 - 0.20 at room temperature[6]
Ordinary Refractive Index (n_o) ~1.53[6]
Extraordinary Refractive Index (n_e) ~1.71 - 1.77[6]

Experimental Protocols

Materials and Equipment
  • Liquid Crystal: 4-cyano-4'-pentylbiphenyl (5CB)

  • Substrates: Glass microscope slides and coverslips

  • Cleaning Agents: Deionized water, acetone, isopropanol

  • Alignment Layers:

    • For planar alignment: Polyvinyl alcohol (PVA) solution (e.g., 1 wt% in deionized water)

    • For homeotropic alignment: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) solution or other surfactants.[5]

  • Spacers: Mylar or glass spacers of desired thickness (e.g., 5-25 µm)[1]

  • Adhesive: UV-curable epoxy or other suitable adhesive

  • Equipment:

    • Polarized Optical Microscope (POM) with a rotating stage and a temperature controller (hot stage).[3]

    • Spin coater (optional, for uniform alignment layer deposition)

    • UV lamp (for curing adhesive)

    • Nitrogen or air gun for drying

Substrate Cleaning Protocol
  • Rinse the glass slides and coverslips thoroughly with deionized water.

  • Sonicate the substrates in a bath of acetone for 15 minutes.

  • Sonicate the substrates in a bath of isopropanol for 15 minutes.

  • Rinse again with deionized water.

  • Dry the substrates using a stream of nitrogen or clean, dry air.

Sample Cell Preparation

For Planar Alignment (to observe Schlieren and Marbled Textures):

  • Prepare a PVA solution (e.g., 1 wt% in deionized water).

  • Deposit a thin layer of the PVA solution onto the cleaned glass substrates. This can be done by spin-coating or by simple drop-casting and allowing it to dry.

  • After drying, gently rub the PVA-coated surface in a single direction with a soft, lint-free cloth (e.g., velvet). This rubbing process creates microgrooves that will align the 5CB molecules parallel to the rubbing direction.[9]

  • Place spacers of the desired thickness near the edges of one of the substrates.

  • Place the second substrate on top, with the rubbed directions of the two substrates either parallel or anti-parallel to each other.

  • Seal the edges of the cell with UV-curable epoxy, leaving two small openings for filling.

  • Cure the epoxy using a UV lamp.

For Homeotropic Alignment (to observe a dark, pseudo-isotropic texture):

  • Prepare a dilute solution of DMOAP or another suitable surfactant.

  • Coat the cleaned glass substrates with the alignment agent. This can be done by dip-coating or spin-coating.

  • Follow the same procedure as for planar alignment to assemble the cell (steps 4-7), but without the rubbing step. The chemical nature of the DMOAP will encourage the 5CB molecules to align perpendicular to the substrate surface.[5][10]

Filling the Liquid Crystal Cell
  • Heat the 5CB to its isotropic phase (above 35°C) to reduce its viscosity.

  • Place a small drop of the isotropic 5CB at one of the openings of the prepared cell.

  • Allow the liquid crystal to fill the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber to remove trapped air.

  • Once the cell is filled, seal the openings with epoxy.

  • Slowly cool the cell to the nematic temperature range to observe the formation of textures. A controlled cooling rate (e.g., 1°C/min) is recommended to observe the nucleation and growth of nematic domains.[11]

Visualization of 5CB Textures with POM

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis POM Analysis Clean_Substrates Clean Glass Substrates Coat_Alignment Coat with Alignment Layer (e.g., PVA or DMOAP) Clean_Substrates->Coat_Alignment Assemble_Cell Assemble Cell with Spacers Coat_Alignment->Assemble_Cell Fill_LC Fill with 5CB in Isotropic Phase Assemble_Cell->Fill_LC Mount_Sample Mount Sample on Hot Stage Fill_LC->Mount_Sample Transfer to Microscope Cool_Sample Cool to Nematic Phase Mount_Sample->Cool_Sample Observe_Textures Observe Textures (Schlieren, Marbled) Cool_Sample->Observe_Textures Record_Images Record Images/Videos Observe_Textures->Record_Images

Caption: Experimental workflow for POM analysis of 5CB.

Interpretation of 5CB Textures

The textures observed in 5CB under POM provide insight into the arrangement of the liquid crystal director (the average direction of the long molecular axis).

1. Schlieren Texture: This texture is characteristic of the nematic phase in a sample with no preferred alignment direction or with planar degenerate anchoring.[2][6] It is identified by the presence of dark brushes or "threads" that originate from point-like defects called disclinations. These brushes represent regions where the liquid crystal director is aligned parallel to either the polarizer or the analyzer, resulting in the extinction of light.

2. Marbled Texture: A marbled texture is also observed in the nematic phase and is characterized by a less defined, more fluid, and swirling appearance compared to the distinct brushes of the schlieren texture. This texture arises from a continuous and gentle variation of the director orientation throughout the sample.

3. Homeotropic Texture: When 5CB is homeotropically aligned, the long axes of the molecules are perpendicular to the glass substrates.[10] In this configuration, the sample appears uniformly dark between crossed polarizers because the light travels along the optic axis of the liquid crystal, and no birefringence is observed.

4. Isotropic Phase: Above the nematic-isotropic transition temperature (T_NI), 5CB becomes an isotropic liquid. In this phase, the material is optically isotropic and will appear completely dark under crossed polarizers.[6]

Logical Relationship of 5CB Textures

texture_relationships cluster_phase Liquid Crystal Phase cluster_alignment Alignment Condition cluster_texture Observed POM Texture Nematic Nematic Phase Planar Planar/Degenerate Alignment Nematic->Planar Homeotropic Homeotropic Alignment Nematic->Homeotropic Isotropic Isotropic Phase Dark Uniformly Dark Isotropic->Dark Schlieren Schlieren Texture Planar->Schlieren Marbled Marbled Texture Planar->Marbled Homeotropic->Dark

Caption: Relationship between 5CB phase, alignment, and observed texture.

Troubleshooting

IssuePossible CauseSolution
No observable texture (sample is always dark) 1. Sample is in the isotropic phase. 2. Perfect homeotropic alignment. 3. Analyzer is not crossed with the polarizer.1. Check and lower the temperature. 2. Rotate the sample; if it remains dark, it is likely homeotropic. 3. Ensure polarizers are crossed at 90 degrees.
Air bubbles in the sample 1. Trapped air during filling. 2. Leak in the cell seal.1. Fill the cell under vacuum or heat the sample to a higher isotropic temperature to decrease viscosity and allow bubbles to escape. 2. Reseal the cell edges.
Inconsistent or patchy alignment 1. Incomplete or uneven coating of the alignment layer. 2. Contamination on the substrate surface. 3. Insufficient rubbing of the PVA layer.1. Optimize the coating procedure (e.g., spin-coating speed). 2. Re-clean the substrates thoroughly. 3. Ensure consistent and uniform rubbing.
Image is too dark or has low contrast 1. Lamp intensity is too low. 2. Sample is too thin.1. Increase the microscope lamp intensity. 2. Use a thicker spacer for the sample cell.

References

Application Notes and Protocols for the Preparation of a Liquid Crystal Cell with 5CCB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a liquid crystal (LC) cell utilizing the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CCB). The protocol details the necessary steps from substrate cleaning and alignment layer deposition to cell assembly and filling. This guide is intended for researchers in materials science, condensed matter physics, and professionals in drug development who utilize liquid crystal-based sensing and characterization techniques.

Introduction

4-cyano-4'-pentylbiphenyl, commonly known as 5CCB, is a well-characterized nematic liquid crystal that is widely used in research and for electro-optic applications.[1] Its nematic phase at room temperature makes it a convenient material for a variety of studies.[1][2] The preparation of a high-quality liquid crystal cell is crucial for obtaining reliable and reproducible experimental results. The alignment of the liquid crystal molecules, which is dictated by the surface treatment of the cell substrates, is of paramount importance. This protocol will focus on the widely used method of creating a planar alignment using a rubbed polyimide layer.

Properties of 5CCB Liquid Crystal

A summary of the key physical and optical properties of 5CCB is presented in Table 1. These parameters are essential for the design and characterization of liquid crystal devices.

Table 1: Physical and Optical Properties of 5CCB

PropertySymbolValueConditions
Phase Transitions
Crystal to NematicTCN~22.5 °C
Nematic to Isotropic (Clearing Point)TNI~35.0 °C[1][2]
Optical Properties
BirefringenceΔn~0.20at 25 °C, 589 nm[3]
Extraordinary Refractive Indexne~1.77at 25 °C, THz range[4]
Ordinary Refractive Indexno~1.58at 25 °C, THz range[4]
Dielectric Properties
Dielectric AnisotropyΔε+11.5 to +11.7[2][5][6]at room temperature
Physical Properties
Viscosityη~25 cPat 25 °C[7]

Experimental Workflow

The overall process for preparing a liquid crystal cell with 5CCB is illustrated in the following workflow diagram.

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 Cell Filling and Sealing A ITO Substrate Cleaning B Spin Coating of Polyimide A->B C Baking of Polyimide B->C D Rubbing of Polyimide C->D E Dispensing Spacers and Sealant D->E Two prepared substrates F Assembling the Cell E->F G Curing the Sealant F->G H Filling with 5CCB (Capillary Action) G->H I Sealing the Filling Port H->I J Completed LC Cell I->J

Figure 1: Experimental workflow for the preparation of a 5CCB liquid crystal cell.

Experimental Protocols

The following sections provide detailed step-by-step protocols for each stage of the liquid crystal cell preparation.

Protocol for Cleaning Indium Tin Oxide (ITO) Coated Glass Substrates

A thorough cleaning of the ITO-coated glass substrates is critical to ensure proper adhesion of the alignment layer and to avoid defects in the final cell.

Materials:

  • ITO-coated glass slides

  • Detergent (e.g., Alconox, Decon 90)

  • Deionized (DI) water

  • Acetone

  • Isopropyl alcohol (IPA)

  • Lint-free wipes

  • Ultrasonic bath

  • Nitrogen gas or clean compressed air

Procedure:

  • Initial Swab: Gently swab the ITO surface with a lint-free wipe soaked in a diluted detergent solution.[6]

  • Sonication in Detergent: Place the substrates in a beaker with the detergent solution and sonicate for 15-30 minutes.[6][8]

  • DI Water Rinse: Thoroughly rinse the substrates under running DI water for several minutes.[6]

  • Sonication in DI Water: Place the substrates in a beaker with fresh DI water and sonicate for 10-15 minutes.[6]

  • Sonication in Acetone: Transfer the substrates to a beaker with acetone and sonicate for 10-15 minutes.[6]

  • Sonication in IPA: Transfer the substrates to a beaker with isopropyl alcohol and sonicate for 10-15 minutes.[8]

  • Final Rinse: Rinse the substrates one last time with DI water.

  • Drying: Dry the substrates using a stream of nitrogen gas or clean compressed air.[6]

  • Inspection: Inspect the substrates for any residues or streaks. The DI water should sheet off the surface without beading up, indicating a clean surface.

Protocol for Polyimide Alignment Layer Deposition and Rubbing

A thin, uniform layer of polyimide is deposited on the cleaned ITO substrates and subsequently rubbed to create microgrooves that will align the 5CCB molecules.

Materials:

  • Cleaned ITO-coated glass substrates

  • Polyimide solution (e.g., Nissan Chemical RN-1199)

  • Spin coater

  • Hot plate

  • Rubbing machine with velvet cloth

Procedure:

  • Spin Coating:

    • Place a cleaned ITO substrate on the chuck of the spin coater.

    • Dispense a small amount of the polyimide solution onto the center of the substrate.

    • Spin the substrate at a speed of 2500-3000 rpm for 30-60 seconds to achieve a uniform thin film.[9] The thickness of the polyimide layer can be controlled by adjusting the spin speed.[9]

  • Baking (Curing):

    • Pre-bake: Place the coated substrate on a hot plate at approximately 80°C for 3-5 minutes to evaporate the solvent.[8][10]

    • Hard-bake (Curing): Transfer the substrate to a hot plate or oven and bake at a higher temperature, typically 210-230°C, for 1-2 hours for imidization.[10][11]

  • Rubbing:

    • Mount the substrate with the cured polyimide film onto the stage of the rubbing machine.

    • Set the rubbing parameters. A typical roller rotation speed is around 300 rpm with a stage translation speed of 20 mm/s.[8] The rubbing strength, which influences the pretilt angle of the liquid crystal molecules, can be adjusted by changing the pile impression of the rubbing cloth.[12]

    • Perform the rubbing process in a single direction across the substrate.[7] It is crucial to maintain the same rubbing direction for both substrates that will form the cell for a standard anti-parallel alignment.

Protocol for Liquid Crystal Cell Assembly

Two rubbed polyimide-coated substrates are assembled to form a cell with a precise gap.

Materials:

  • Two rubbed polyimide-coated ITO substrates

  • UV-curable sealant or epoxy

  • Spacers of a desired diameter (e.g., 3 µm to 20 µm) mixed in the sealant or dispersed on one substrate[13][14]

  • UV lamp (if using UV-curable sealant)

Procedure:

  • Sealant Application: Apply the sealant containing spacers along the perimeter of one of the substrates, leaving a small gap for filling.

  • Cell Assembly: Carefully place the second substrate on top of the first, with the rubbing directions anti-parallel (for a standard twisted nematic or planar aligned cell). Ensure the ITO-coated sides are facing each other.

  • Clamping and Curing: Gently press the substrates together and clamp them to ensure a uniform cell gap. Cure the sealant according to the manufacturer's instructions (e.g., by exposure to UV light).

Protocol for Filling the Liquid Crystal Cell with 5CCB

The assembled cell is filled with 5CCB in its isotropic phase.

Materials:

  • Assembled empty liquid crystal cell

  • 5CCB liquid crystal

  • Hot plate

  • Vacuum chamber (optional, but recommended for uniform filling)

  • UV-curable sealant or epoxy to seal the filling port

Procedure:

  • Heating: Place the empty cell and a small amount of 5CCB on a hot plate heated to a temperature above the nematic-isotropic transition temperature of 5CCB (e.g., 40-50°C).

  • Filling by Capillary Action:

    • Place a drop of the isotropic 5CCB at the opening of the cell.

    • The liquid crystal will be drawn into the cell by capillary action.[7] This process can be facilitated by placing the cell in a vacuum chamber, evacuating it, and then allowing air to slowly re-enter, which pushes the liquid crystal into the cell.[15]

  • Sealing: Once the cell is completely filled, remove any excess liquid crystal from the outside. Apply a small amount of sealant or epoxy to the filling port and cure it to seal the cell.

  • Cooling: Slowly cool the filled cell back to room temperature. The 5CCB will transition into the nematic phase, and the molecules will align according to the rubbed polyimide surfaces.

Conclusion

The successful preparation of a liquid crystal cell with 5CCB is a fundamental procedure for a wide range of scientific and technological applications. By following the detailed protocols outlined in this document, researchers can fabricate high-quality cells with well-defined liquid crystal alignment. Careful attention to cleanliness, precise control over the alignment layer deposition and rubbing, and proper cell assembly and filling techniques are essential for achieving reliable and reproducible results.

References

Topic: Doping of 4-cyano-4'-pentylbiphenyl (5CB) with Chiral Agents and Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

This document provides detailed application notes and experimental protocols for the doping of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) with chiral agents and nanoparticles. These protocols are intended for researchers, scientists, and professionals in materials science and drug development.

Part 1: Doping 5CB with Chiral Agents

Application Note

The introduction of chiral molecules into an achiral nematic liquid crystal host, such as 5CB, disrupts the nematic orientational order and induces a macroscopic helical structure. This new phase is known as the chiral nematic or cholesteric liquid crystal (CLC) phase. The handedness of the helix (left or right) is determined by the specific configuration of the chiral dopant.

A critical parameter for any chiral dopant is its Helical Twisting Power (HTP or β), which quantifies its efficiency in inducing a helical structure in a nematic host.[1] It is defined by the equation:

HTP = 1 / (p * c)

where 'p' is the helical pitch (the distance over which the liquid crystal director rotates by 360°) and 'c' is the concentration of the chiral dopant.[1] A high HTP value is desirable as it means a smaller amount of the dopant is needed to induce a tight helical pitch.[2] The pitch of the CLC determines the wavelength of light that is selectively reflected, a property that is exploited in a wide range of applications, including:

  • Liquid Crystal Displays (LCDs): For reflective displays that do not require a backlight.

  • Tunable Photonic Devices: Such as tunable filters, lasers, and diffraction gratings.[3]

  • Sensors: The pitch, and therefore the reflected color, can be sensitive to external stimuli like temperature, pressure, or the presence of chemical analytes.

The choice of chiral dopant is crucial, as its molecular structure, steric effects, and polarizability influence the resulting HTP.[4]

Quantitative Data: Helical Twisting Power of Chiral Dopants

The following table summarizes the Helical Twisting Power (HTP) for various chiral dopants in a nematic liquid crystal host. The efficiency of inducing a chiral phase is highly dependent on the molecular structure of the dopant.

Chiral DopantNematic HostHTP (μm⁻¹)Notes
Planar chiral azobenzenophane derivativesNematic LC> 80High HTP values enable chirality transfer at very low doping concentrations (<1.0 wt%).[2]
(R)-6,6′-halogenated binaphthyl compoundsJC-1041XXVariesHTP values are influenced by the steric and polarizability of halogen substituents.[4]
(R)-6,6′-methylated binaphthyl compoundsMBBAVariesStructural similarity between the dopant and the NLC host plays a significant role.[4]
Helicine derivativesE7VariesThe trend of HTP is mirrored by the calculated chirality parameter Q.[5]
Experimental Protocols

Protocol 1: Preparation of Chiral-Doped 5CB Samples

This protocol describes the preparation of a homogeneous mixture of 5CB doped with a specific concentration of a chiral agent.

Materials and Equipment:

  • 4-cyano-4'-pentylbiphenyl (5CB) liquid crystal

  • Chiral dopant (e.g., S811, R5011)

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Analytical balance

  • Glass vials

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Hot plate

  • Liquid crystal cells (e.g., planar alignment, 5-10 µm cell gap)

  • Vacuum oven or desiccator

Procedure:

  • Weighing: Accurately weigh the required amounts of 5CB and the chiral dopant to achieve the desired weight percentage (wt%). For example, for a 1 wt% mixture, use 99 mg of 5CB and 1 mg of the chiral dopant.

  • Dissolution: Place the weighed components into a clean glass vial and add a small amount of a volatile solvent (e.g., 1-2 mL of chloroform). The solvent facilitates uniform mixing.

  • Homogenization:

    • Place a small magnetic stir bar in the vial and stir the solution on a magnetic stirrer for 1-2 hours at a temperature slightly above room temperature.

    • Alternatively, or in addition, place the vial in an ultrasonic bath for 30-60 minutes to ensure complete dissolution and mixing.

  • Solvent Evaporation: Gently evaporate the solvent by placing the vial on a hot plate at a temperature just above the boiling point of the solvent (e.g., ~65°C for chloroform) in a fume hood. The evaporation should be slow to prevent the formation of dopant aggregates. A gentle stream of nitrogen can be used to accelerate the process.

  • Vacuum Drying: Place the vial in a vacuum oven or desiccator at a temperature above the clearing point of the mixture for several hours to remove any residual solvent.

  • Cell Filling: Heat the mixture to its isotropic phase. Fill a clean liquid crystal cell via capillary action by placing a drop of the mixture at the edge of the cell opening.

  • Annealing: Allow the filled cell to cool slowly to room temperature to ensure a well-aligned, defect-free texture.

Protocol 2: Characterization of Helical Pitch and HTP

This protocol outlines the measurement of the helical pitch and the subsequent calculation of the Helical Twisting Power.

Materials and Equipment:

  • Prepared chiral-doped 5CB cell

  • Polarizing Optical Microscope (POM) with a calibrated eyepiece graticule and/or digital camera with measurement software

  • Grandjean-Cano wedge cell (for a precise pitch measurement)

Procedure:

  • Microscopic Observation: Place the prepared liquid crystal cell on the stage of the Polarizing Optical Microscope.

  • Texture Identification: Observe the sample between crossed polarizers. In a planar-aligned cell, a "fingerprint" texture with alternating light and dark lines will be visible.

  • Pitch Measurement (Fingerprint Method):

    • Focus on the fingerprint texture. The distance between two consecutive lines of the same color (e.g., dark to dark) corresponds to half the pitch (p/2).

    • Use the calibrated eyepiece graticule or the measurement software to measure the width of several of these line pairs and calculate the average.

    • The helical pitch 'p' is twice this measured average distance.

  • Pitch Measurement (Grandjean-Cano Method):

    • Fill a wedge cell with the chiral-doped 5CB mixture.

    • Observe the cell under the POM. A series of disclination lines, known as Grandjean-Cano lines, will be visible.

    • The distance (x_m) from the edge of the wedge to the m-th disclination line is related to the pitch by the formula: x_m = (m * p) / (2 * tan(α)), where 'α' is the wedge angle.

    • By measuring the positions of several lines, the pitch 'p' can be determined with high accuracy.

  • HTP Calculation:

    • Once the pitch 'p' (in micrometers, µm) is determined, calculate the Helical Twisting Power using the formula: HTP = 1 / (p * c) .

    • 'c' is the concentration of the chiral dopant expressed as a weight fraction (for wt%) or mole fraction. Ensure consistency in units.

Visualizations

G start_end start_end process process output output A Start: Weigh 5CB and Chiral Dopant B Dissolve in Volatile Solvent A->B C Homogenize (Stir / Sonicate) B->C D Evaporate Solvent C->D E Vacuum Dry D->E F Fill LC Cell in Isotropic Phase E->F G End: Prepared Chiral LC Cell F->G

Caption: Workflow for preparing a chiral-doped 5CB liquid crystal cell.

G parameter parameter relationship relationship property property A Dopant Concentration (c) C Inverse Relationship A->C influences B Helical Twisting Power (HTP) B->C influences D Helical Pitch (p) C->D determines p = 1 / (HTP * c) E Direct Relationship D->E leads to F Selective Reflection Wavelength (λ) E->F determines λ = n * p

Caption: Relationship between dopant properties and optical characteristics.

Part 2: Doping 5CB with Nanoparticles

Application Note

Dispersing nanoparticles (NPs) into a nematic liquid crystal host like 5CB can significantly alter its physical properties, particularly its electro-optical behavior. The type, size, shape, and concentration of the nanoparticles, as well as their surface functionalization, dictate the nature and magnitude of these changes.[6]

Key effects of nanoparticle doping include:

  • Modification of Dielectric Anisotropy (Δε): Nanoparticles can trap mobile ions present in the liquid crystal, reducing the screening effect and effectively increasing the dielectric anisotropy. This can lead to a lower threshold voltage.[7]

  • Reduction of Threshold Voltage (Vth): A lower threshold voltage for electro-optic switching is a common and desirable effect of NP doping, enabling lower power consumption in display devices.[6]

  • Altered Response Times (τ): Both rise and decay times can be affected. In many cases, a reduction in switching times is observed, leading to faster device performance.[6]

  • Changes in Phase Transition Temperature (T_NI): The presence of nanoparticles can disrupt the long-range order of the liquid crystal, often leading to a decrease in the nematic-to-isotropic phase transition temperature.

However, challenges such as nanoparticle aggregation can lead to non-uniform properties and light scattering, which must be carefully managed through appropriate dispersion techniques.[6]

Quantitative Data: Effects of Nanoparticle Doping on 5CB

The table below summarizes the observed changes in the electro-optical properties of 5CB when doped with various inorganic nanoparticles.

Nanoparticle Dopant (1D-NP)Concentration (wt%)Effect on Threshold Voltage (Vth)Effect on Total Switching Time (τ_on + τ_off)
MnO₂ nanorods0.1 - 0.5Reduction by a factor of 1.7Reduction by a factor of 1.5
MoSI nanowires0.1 - 0.5Decrease observedDecrease observed
Ag nanowires0.1 - 0.5Decrease observedDecrease observed
WS₂ nanotubes0.1 - 0.5Decrease observedDecrease observed

Data sourced from a study on various 1D-NP dopants in 5CB. The most significant effects were noted for the MnO₂/5CB system.[6]

Experimental Protocols

Protocol 3: Preparation of Nanoparticle-Doped 5CB Dispersions

This protocol details the method for creating a stable and uniform dispersion of nanoparticles within the 5CB liquid crystal host.

Materials and Equipment:

  • 4-cyano-4'-pentylbiphenyl (5CB) liquid crystal

  • Nanoparticles (e.g., MnO₂, Ag, SiO₂)[6][8]

  • High-purity solvent (e.g., ethanol, acetone)

  • Surfactant (optional, to prevent aggregation)

  • Analytical balance

  • Glass vials

  • Probe or bath sonicator

  • Magnetic stirrer and stir bars

  • Vacuum oven

Procedure:

  • Weighing: Accurately weigh the required amounts of nanoparticles and 5CB for the target concentration.

  • Nanoparticle Dispersion:

    • Place the weighed nanoparticles into a vial with a suitable solvent.

    • Sonicate the mixture for an extended period (e.g., 1-2 hours) using a high-power probe or bath sonicator to break up agglomerates and create a fine dispersion. The use of a surfactant may be necessary for certain types of nanoparticles.

  • Mixing with 5CB: Add the weighed 5CB to the nanoparticle dispersion.

  • Homogenization: Stir the mixture vigorously on a magnetic stirrer for several hours to ensure the nanoparticles are well-distributed within the liquid crystal.

  • Solvent Evaporation and Drying: Carefully evaporate the solvent using a hot plate and subsequently dry the mixture in a vacuum oven to remove all solvent traces, as described in Protocol 1.

  • Cell Filling: Fill a liquid crystal cell with the nanoparticle-5CB composite in its isotropic phase and cool slowly.

Protocol 4: Characterization of Electro-Optical Properties

This protocol describes the setup and procedure for measuring the key electro-optical parameters of a nanoparticle-doped 5CB cell.

Materials and Equipment:

  • Prepared nanoparticle-doped 5CB cell

  • Polarizing Optical Microscope (POM)

  • He-Ne Laser (or other stable light source)

  • Function/Waveform generator

  • Voltage amplifier

  • Photodetector or Photomultiplier Tube (PMT)

  • Digital Oscilloscope

  • Hot stage (for temperature-dependent measurements)

Procedure:

  • Setup:

    • Place the LC cell on the microscope stage between two crossed polarizers.

    • Align the laser beam to pass through the polarizers and the cell, and focus it onto the photodetector.

    • Connect the output of the photodetector to the oscilloscope to monitor the transmitted light intensity.

    • Connect the function generator (via the amplifier, if needed) to the electrodes of the LC cell to apply a driving voltage.

  • Threshold Voltage (Vth) Measurement:

    • Apply a low-frequency (e.g., 1 kHz) square wave to the cell.

    • Slowly increase the applied voltage from 0 V while monitoring the transmitted light intensity on the oscilloscope.

    • Plot the transmitted intensity as a function of the applied voltage (V-T curve).

    • The threshold voltage is typically defined as the voltage at which the transmitted intensity reaches 10% of its maximum value.

  • Response Time Measurement:

    • Apply a square wave voltage that is significantly higher than the threshold voltage (e.g., 5-10 V).

    • Rise Time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its final value after the voltage is switched on.

    • Decay Time (τ_off): Measure the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is switched off.

  • Phase Transition Temperature (T_NI) Measurement:

    • Place the LC cell on a hot stage attached to the POM.

    • Slowly heat the sample while observing the texture through the crossed polarizers.

    • The nematic-to-isotropic transition temperature (T_NI) is the temperature at which the birefringent nematic texture completely disappears, and the view becomes dark (isotropic phase). Record this temperature.

    • The transition can be confirmed by slowly cooling the sample and observing the reappearance of the nematic texture.

Visualizations

G cluster_prep Sample Preparation cluster_char Characterization start_end start_end process process sub_process sub_process measurement measurement A Disperse NPs in Solvent (Sonication) B Mix with 5CB A->B C Evaporate Solvent & Dry B->C D Fill LC Cell C->D E Electro-Optical Setup (Laser, Polarizers, Detector) D->E F Measure V-T Curve E->F G Measure Switching E->G H Measure T_NI (POM) E->H I Determine Vth F->I J Determine τ_on / τ_off G->J K Determine Phase Transition Temp. H->K

Caption: Workflow for nanoparticle-doped 5CB preparation and characterization.

G cluster_off V = 0 (Off-State) cluster_on_pure V > Vth (On-State, Pure 5CB) cluster_on_doped V > Vth (On-State, NP-Doped 5CB) condition condition lc_state lc_state effect effect A LC Molecules Aligned by Surface Treatment B LC Molecules Reorient with Electric Field A->B Apply E-Field D Faster, More Complete LC Reorientation C NPs Enhance Local Electric Field C->D

Caption: Effect of nanoparticles on LC switching in an electric field.

References

Application Notes and Protocols for the Use of 5CCB in Polymer Dispersed Liquid Crystal (PDLC) Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB), often referred to as 5CCB, in the fabrication and characterization of Polymer Dispersed Liquid Crystal (PDLC) devices. PDLC films are a class of smart materials that can be electrically switched between opaque and transparent states, offering a wide range of applications in smart windows, displays, and optical shutters.

Introduction to 5CB and PDLC Technology

The liquid crystal 5CB is a well-characterized nematic liquid crystal widely used in research and development due to its convenient room-temperature nematic phase and positive dielectric anisotropy.[1][2] Its chemical structure consists of a biphenyl core with a pentyl chain and a cyano group, which imparts the molecule with its liquid crystalline properties.[3]

PDLCs are composite materials where micro-sized droplets of a liquid crystal, such as 5CB, are dispersed within a solid polymer matrix.[4][5] The principle of operation is based on the mismatch and match of the refractive indices of the liquid crystal droplets and the polymer matrix, controlled by an external electric field.

  • OFF-State (Opaque): In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented. This random orientation causes a mismatch between the effective refractive index of the liquid crystal droplets and the refractive index of the polymer matrix, leading to strong light scattering and an opaque appearance.[4][6]

  • ON-State (Transparent): When an electric field is applied, the liquid crystal molecules align themselves with the field. In this aligned state, the ordinary refractive index of the liquid crystal matches the refractive index of the polymer matrix. This matching of refractive indices allows light to pass through with minimal scattering, resulting in a transparent state.[6][7]

The most common method for fabricating PDLC films is Polymerization-Induced Phase Separation (PIPS).[8][9] This technique involves creating a homogeneous mixture of a prepolymer, a liquid crystal, and a photoinitiator. This mixture is then exposed to ultraviolet (UV) light or heat, which initiates polymerization. As the polymer network forms, the liquid crystal becomes immiscible and phase-separates into micro-droplets.

Properties of 5CB

Understanding the physical properties of 5CB is crucial for designing and optimizing PDLC devices.

PropertyValueReference
Chemical Name 4-Cyano-4'-pentylbiphenyl[3]
Abbreviation 5CB[3]
Molecular Formula C18H19N[10]
Molecular Weight 249.35 g/mol [1]
Phase Transitions Crystal to Nematic: ~22.5 °C, Nematic to Isotropic: ~35 °C[1][3]
Dielectric Anisotropy (Δε) Positive, ~11.5 at room temperature[1]
Refractive Indices (at room temp.) Ordinary (no): ~1.58, Extraordinary (ne): ~1.77[10]
Birefringence (Δn) ~0.20[10]

Experimental Protocols

This protocol describes the fabrication of a PDLC film using a common acrylate-based polymer matrix.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB) liquid crystal

  • Prepolymer mixture (e.g., a mixture of an acrylate monomer and a cross-linking agent)

  • Photoinitiator (e.g., Irgacure 651)

  • Indium Tin Oxide (ITO) coated glass or plastic substrates

  • Spacers (e.g., glass beads or polymer films) of desired thickness (typically 10-20 µm)

  • UV curing system (365 nm wavelength)

  • Spinner or wire-bar coater

  • Ultrasonic bath

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated substrates by sonicating them in a sequence of deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Preparation of the Homogeneous Mixture:

    • In a clean vial, weigh the desired amounts of the prepolymer mixture, 5CB liquid crystal, and photoinitiator. A common starting formulation is a weight ratio of 60:40 (5CB:Prepolymer) with 1-2 wt% of the photoinitiator relative to the prepolymer.

    • Heat the mixture to a temperature slightly above the nematic-isotropic transition temperature of 5CB (~40 °C) to ensure all components are in a liquid and isotropic state.

    • Thoroughly mix the components using a vortex mixer or an ultrasonic bath until a completely homogeneous and transparent solution is obtained.

  • Cell Assembly:

    • Place a cleaned ITO-coated substrate on a flat surface with the conductive side facing up.

    • Disperse the spacers onto the substrate to ensure a uniform film thickness.

    • Carefully dispense a small amount of the homogeneous mixture onto the center of the substrate.

    • Place the second ITO-coated substrate on top, with its conductive side facing down, to sandwich the mixture.

    • Gently press the top substrate to spread the mixture evenly and remove any trapped air bubbles. The final film thickness will be determined by the spacers.

  • UV Curing (Polymerization-Induced Phase Separation):

    • Place the assembled cell in the UV curing system.

    • Expose the cell to UV radiation (e.g., 365 nm) for a specified time and intensity. The curing conditions (e.g., 10-30 mW/cm² for 5-15 minutes) will influence the size of the liquid crystal droplets and thus the electro-optical properties of the final film. These parameters should be optimized for the specific formulation.

  • Finalization: After curing, the PDLC film is ready for characterization.

This protocol outlines the procedure for measuring key electro-optical parameters of a fabricated PDLC film.

Apparatus:

  • He-Ne laser (or a white light source with a photodetector)

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope

  • Sample holder with electrical contacts

Procedure:

  • Setup:

    • Mount the PDLC film in the sample holder and connect the ITO electrodes to the output of the voltage amplifier.

    • Align the laser beam to pass through the PDLC film and onto the photodetector.

    • Connect the output of the photodetector to the oscilloscope to monitor the transmitted light intensity.

  • Measurement of Transmittance vs. Voltage (T-V Curve):

    • Apply a square wave AC voltage (typically 1 kHz) to the PDLC film, starting from 0 V.

    • Gradually increase the applied voltage in discrete steps.

    • At each voltage step, record the corresponding transmitted light intensity from the oscilloscope.

    • Normalize the transmitted intensity to obtain the transmittance (T%). The maximum transmittance (T_on) is typically measured at a high voltage where the transmittance saturates, and the minimum transmittance (T_off) is measured at 0 V.

  • Determination of Driving Voltage:

    • Threshold Voltage (Vth or V10): The voltage at which the transmittance reaches 10% of the maximum transmittance.

    • Saturation Voltage (Vsat or V90): The voltage at which the transmittance reaches 90% of the maximum transmittance.

  • Calculation of Contrast Ratio (CR):

    • The contrast ratio is calculated as the ratio of the maximum transmittance (T_on) to the minimum transmittance (T_off): CR = T_on / T_off

  • Measurement of Response Time:

    • Rise Time (τ_on): Apply a saturation voltage to the film and measure the time it takes for the transmittance to rise from 10% to 90% of the maximum.

    • Decay Time (τ_off): Switch the voltage off and measure the time it takes for the transmittance to decay from 90% to 10% of the maximum.

Quantitative Data on 5CB-based PDLCs

The electro-optical properties of PDLC films are highly dependent on the formulation and fabrication parameters. The following tables summarize some reported data for PDLCs utilizing 5CB with different polymer matrices.

Table 1: Electro-Optical Properties of 5CB PDLCs with Different Polymer Matrices

Polymer Matrix5CB Concentration (wt%)Film Thickness (µm)Driving Voltage (Vsat) (V)Contrast Ratio (CR)Reference
Acrylate-based301515 (AC)60[1]
Polyvinyl Alcohol (PVA)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Photopolymer NOA7160Not Specified~40Not Specified[10]
Epoxy Resin65Not Specified49.47Not Specified[9]

Note: Direct comparison is challenging due to variations in experimental conditions and reporting. The driving voltage is significantly influenced by the film thickness.

Visualizations

PDLC_Working_Principle cluster_off OFF-State (Opaque) cluster_on ON-State (Transparent) LC_random1 Light_out_off Scattered Light LC_random1->Light_out_off LC_random2 LC_random3 LC_random4 Light_in_off Incident Light Light_in_off->LC_random1 Random LC Orientation LC_aligned1 Light_out_on Transmitted Light LC_aligned1->Light_out_on LC_aligned2 LC_aligned3 LC_aligned4 Light_in_on Incident Light Light_in_on->LC_aligned1 Aligned LC Orientation Electric_Field Applied Electric Field cluster_off cluster_off cluster_on cluster_on cluster_off->cluster_on Apply Voltage cluster_on->cluster_off Remove Voltage

Caption: Working principle of a PDLC film.

PIPS_Workflow Start Start Mix Prepare Homogeneous Mixture (Prepolymer + 5CB + Photoinitiator) Start->Mix Assemble Assemble Cell (ITO Substrates + Spacers) Mix->Assemble Cure UV Curing (Polymerization & Phase Separation) Assemble->Cure Characterize Electro-Optical Characterization Cure->Characterize End End Characterize->End

Caption: Workflow for PDLC fabrication via PIPS.

Electro_Optical_Characterization_Workflow Start Start Setup Setup Optical Measurement System Start->Setup Measure_TV Measure Transmittance vs. Voltage Setup->Measure_TV Analyze Analyze Data Measure_TV->Analyze Vth_Vsat Determine Vth & Vsat Analyze->Vth_Vsat CR Calculate Contrast Ratio Analyze->CR Response_Time Measure Response Time Analyze->Response_Time End End Vth_Vsat->End CR->End Response_Time->End

Caption: Workflow for electro-optical characterization.

References

Application Notes and Protocols for Electro-optical Switching Experiments with 5CCB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 5CCB and Electro-optical Switching

4-Cyano-4'-pentylbiphenyl (5CCB) is a nematic liquid crystal renowned for its well-characterized properties and its utility in a wide range of electro-optical applications. Its rod-like molecular structure and positive dielectric anisotropy are fundamental to its ability to modulate light in response to an external electric field.[1][2] This characteristic makes it an ideal material for fundamental research in condensed matter physics and for the development of advanced optical devices.

The electro-optical switching of 5CCB is based on the Fréedericksz transition, a field-induced reorientation of the liquid crystal director.[3] Below a certain threshold voltage, the liquid crystal molecules maintain their initial alignment dictated by the cell surfaces. When the applied voltage exceeds this threshold, the molecules reorient themselves parallel to the electric field, thereby altering the optical properties of the cell, such as its birefringence. This change in optical properties allows for the modulation of light intensity, which is the fundamental principle behind liquid crystal displays (LCDs) and other optical switching devices.

These application notes provide detailed protocols for the preparation of 5CCB liquid crystal cells and the characterization of their key electro-optical properties: threshold voltage, switching time, and contrast ratio.

Data Presentation: Electro-optical Properties of 5CCB

The following tables summarize key quantitative data for 5CCB relevant to electro-optical switching experiments.

ParameterValueNotes
Chemical Formula C18H19N
Molecular Weight 249.36 g/mol
Nematic Phase Range 22.5 °C - 35.0 °C[1]
Dielectric Anisotropy (Δε) PositiveThe dipole moment is aligned with the long molecular axis.
Freedericksz Threshold Voltage (Vth) ~2.17 VFor a twisted nematic cell.[4] This value can vary with cell thickness and temperature.[2][5]
Typical Switching Time (Rise Time) Microseconds to NanosecondsHighly dependent on the applied voltage.[6]
Typical Switching Time (Fall Time) MillisecondsGenerally slower than rise time as it relies on material relaxation.[6]
Typical Contrast Ratio (Twisted Nematic Cell) Up to 1000:1[6] Can be affected by the quality of polarizers and cell alignment.[7][8]

Experimental Protocols

Protocol 1: Fabrication of a 5CCB Liquid Crystal Cell

This protocol details the steps for constructing a standard twisted nematic (TN) liquid crystal cell filled with 5CCB.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide (PI) alignment layer solution

  • Spinner coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant

  • Spacers (e.g., 5 µm diameter)

  • 5CCB liquid crystal

  • Vacuum chamber for filling[9][10][11]

  • UV light source

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Polyimide Coating: Spin-coat a thin layer of polyimide solution onto the ITO-coated side of the substrates. The spinning speed and time will determine the thickness of the layer.

  • Curing: Bake the polyimide-coated substrates on a hot plate or in an oven according to the manufacturer's instructions to cure the polymer.

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth using a rubbing machine. This process creates microscopic grooves that will align the liquid crystal molecules. The rubbing direction on the two substrates should be perpendicular to each other for a 90° twisted nematic cell.

  • Cell Assembly: Dispense a UV-curable sealant mixed with spacers around the perimeter of one substrate. Place the second substrate on top, with the rubbing directions orthogonal, creating a cell with a defined gap.

  • Curing the Sealant: Expose the sealant to a UV light source to cure it, leaving a small gap for filling.

  • Liquid Crystal Filling: Place the empty cell and a droplet of 5CCB in a vacuum chamber. Evacuate the chamber and then bring the filling port of the cell into contact with the 5CCB droplet. Vent the chamber to atmospheric pressure; the pressure difference will force the liquid crystal into the cell.[9][10][11]

  • Sealing: Seal the filling port with UV-curable sealant and cure it with UV light.

Protocol 2: Measurement of Freedericksz Threshold Voltage (Vth)

This protocol describes the measurement of the threshold voltage for the Fréedericksz transition in a 5CCB cell.

Experimental Setup:

  • He-Ne Laser (or other stable light source)

  • Two crossed polarizers

  • 5CCB liquid crystal cell

  • Temperature-controlled stage[1][12]

  • Function generator

  • Photodiode detector

  • Digital multimeter or oscilloscope

Procedure:

  • Setup Assembly: Arrange the components as shown in the workflow diagram below. Place the 5CCB cell in the temperature-controlled stage between the two crossed polarizers.

  • Initial Alignment: Align the rubbing direction of one of the substrates parallel to the transmission axis of the first polarizer.

  • Applying Voltage: Apply a low-frequency (e.g., 1 kHz) square wave voltage from the function generator to the ITO electrodes of the cell.

  • Data Acquisition: Slowly increase the amplitude of the applied voltage while monitoring the transmitted light intensity with the photodiode. Record the voltage and the corresponding photodiode output.

  • Determining Vth: The transmitted intensity will remain at a minimum (ideally zero) until the applied voltage reaches the Freedericksz threshold. Above Vth, the intensity will start to increase as the liquid crystal molecules reorient. The threshold voltage is the voltage at which the transmitted intensity begins to change.[13]

Protocol 3: Measurement of Switching Time (Rise and Fall Time)

This protocol outlines the procedure for measuring the rise and fall times of the electro-optical switching of a 5CCB cell.

Experimental Setup:

  • Same as for the threshold voltage measurement, but with a digital storage oscilloscope to capture the transient response.

Procedure:

  • Setup Assembly: Use the same optical setup as for the Vth measurement.

  • Voltage Application: Apply a square wave voltage from the function generator to the cell. The low voltage level should be below Vth, and the high voltage level should be significantly above Vth to induce switching.

  • Data Acquisition: Connect the output of the photodiode to a digital storage oscilloscope. The oscilloscope will capture the change in transmitted light intensity as the voltage switches between the high and low states.

  • Measuring Rise Time (τ_on): The rise time is typically defined as the time it takes for the optical signal to go from 10% to 90% of its final intensity when the voltage is switched from low to high.[14]

  • Measuring Fall Time (τ_off): The fall time is the time it takes for the optical signal to decay from 90% to 10% of its maximum intensity when the voltage is switched from high to low.[14]

Protocol 4: Measurement of Contrast Ratio

This protocol describes how to determine the contrast ratio of a 5CCB liquid crystal cell.

Experimental Setup:

  • Same as for the threshold voltage measurement.

Procedure:

  • Setup Assembly: Use the same optical setup as for the Vth measurement.

  • "On" State Measurement (I_on): Apply a voltage significantly above the threshold voltage to fully switch the cell to its "on" or transmissive state. Measure the transmitted light intensity using the photodiode. This value is I_on.

  • "Off" State Measurement (I_off): Reduce the applied voltage to zero (or below the threshold voltage). The cell will return to its "off" or dark state. Measure the transmitted light intensity with the photodiode. This value is I_off.

  • Calculating Contrast Ratio: The contrast ratio (CR) is calculated as the ratio of the "on" state intensity to the "off" state intensity: CR = I_on / I_off

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup Laser He-Ne Laser P1 Polarizer 1 Laser->P1 Light Beam Sample 5CCB Cell on Temperature Stage P1->Sample P2 Polarizer 2 (Crossed) Sample->P2 PD Photodiode P2->PD Scope Oscilloscope/ Multimeter PD->Scope Electrical Signal FG Function Generator FG->Sample Applied Voltage

Caption: Workflow for electro-optical switching experiments with 5CCB.

cell_fabrication start Start clean Clean ITO Substrates start->clean coat Spin-Coat Polyimide clean->coat cure_pi Cure Polyimide coat->cure_pi rub Unidirectional Rubbing cure_pi->rub assemble Assemble Cell with Spacers rub->assemble cure_sealant Cure Sealant assemble->cure_sealant fill Fill with 5CCB (Vacuum) cure_sealant->fill seal Seal Filling Port fill->seal end Finished Cell seal->end switching_principle V_off V < Vth (OFF State) LC_off LC Director Aligned by Surface V_off->LC_off V_on V > Vth (ON State) LC_on LC Director Aligned by Electric Field V_on->LC_on Light_blocked Light Blocked by Crossed Polarizers LC_off->Light_blocked Light_transmitted Light Transmitted LC_on->Light_transmitted

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges encountered during the purification of this compound, focusing on achieving high purity for liquid crystal applications and other research purposes.

Q1: My final product after synthesis is an off-white or yellowish solid/oil. What are the likely impurities?

A1: The coloration of your product typically indicates the presence of residual catalysts, reagents, or byproducts from the synthesis, which is commonly a Suzuki-Miyaura cross-coupling reaction.

Common Impurities:

  • Palladium Catalyst Residues: These can cause a grayish or blackish tint.

  • Homocoupling Products: Formation of biphenyl or 4,4'-bis(trans-4-pentylcyclohexyl)biphenyl can occur. These are common byproducts in Suzuki-Miyaura reactions.

  • Unreacted Starting Materials: Residual 4-bromobenzonitrile or (trans-4-pentylcyclohexyl)boronic acid (or its esters) may be present.

  • Cis Isomer: The presence of the cis isomer of the pentylcyclohexyl group can be a significant impurity that affects the liquid crystalline properties.

  • Solvent Residues: Trapped high-boiling point solvents like DMF or toluene used in the synthesis.

Troubleshooting Workflow for Impurity Identification:

G HighPurity High Purity Product (>99.5%) WellOrdered Well-ordered Nematic Phase HighPurity->WellOrdered leads to LowPurity Low Purity Product (<99%) DisruptedOrder Disrupted Nematic Phase LowPurity->DisruptedOrder leads to SharpTransition Sharp Nematic-Isotropic Transition (DSC) BroadTransition Broad Nematic-Isotropic Transition (DSC) WellOrdered->SharpTransition results in DisruptedOrder->BroadTransition results in

Troubleshooting 5CCB alignment issues on different substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common alignment issues encountered when working with the nematic liquid crystal 5CCB (4-Cyano-4'-pentylbiphenyl) on various substrates.

Troubleshooting 5CCB Alignment Issues

Achieving uniform alignment of 5CCB is critical for the successful fabrication and performance of liquid crystal-based devices. Alignment issues can arise from a multitude of factors, from substrate preparation to the specifics of the alignment layer deposition. This guide provides a systematic approach to identifying and resolving these common problems.

Common Alignment Problems, Causes, and Solutions

The following table summarizes frequent alignment issues, their probable causes, and recommended solutions with relevant quantitative parameters.

Problem Observation via Polarizing Microscope Potential Causes Recommended Solutions & Parameters
Non-uniform Planar Alignment Patchy or grainy texture with varying brightness when rotating the stage between crossed polarizers.1. Inadequate Substrate Cleaning: Organic residues or particulates on the substrate surface. 2. Poor Polyimide (PI) Coating: Non-uniform PI layer thickness. 3. Insufficient PI Curing: Incomplete imidization of the polyamic acid. 4. Inconsistent Rubbing: Non-uniform rubbing pressure or speed.1. Thorough Substrate Cleaning: Follow a multi-step solvent cleaning protocol (e.g., ultrasonication in acetone, then isopropanol).[1] 2. Optimize Spin Coating: Adjust spin speed and time to achieve a uniform PI layer (typically 50-100 nm). 3. Proper Curing: Implement a multi-step curing process. A typical cycle involves a soft bake at 100-150°C followed by a hard bake at 200-300°C.[2][3][4] The temperature ramp rate should be controlled, often between 2-10°C/min.[4] 4. Standardize Rubbing Process: Use a rubbing machine with controlled parameters for pile depth, rotation speed (e.g., 240-1000 rpm), and substrate feed rate (e.g., 12 mm/s).[5]
Disclination Lines Dark, thread-like lines that are either loops or terminate at the cell boundaries.[6][7][8]1. Surface Defects: Scratches, dust particles, or imperfections on the alignment layer. 2. Incompatible Anchoring Energies: A large mismatch in anchoring energy between the two substrates in a cell. 3. Rapid Cooling: Cooling the 5CCB from its isotropic phase too quickly.1. Improve Cleanroom Practices: Minimize dust contamination during substrate preparation and cell assembly. Inspect substrates for scratches before use. 2. Ensure Consistent Surface Treatment: Use the same alignment layer and treatment process for both substrates. 3. Controlled Cooling: Cool the cell slowly from the isotropic to the nematic phase (e.g., 1°C/min).
Poor Homeotropic Alignment Bright areas or Schlieren textures are visible instead of a completely dark field of view between crossed polarizers.1. Contaminated Substrate: Residual organic material preventing the self-assembly of the silane layer. 2. Incorrect Silane Concentration/Solvent: Improper concentration of the silane coupling agent or use of a non-anhydrous solvent. 3. Incomplete Silane Reaction: Insufficient reaction time or improper post-deposition baking.1. Rigorous Substrate Cleaning: Use piranha solution or UV-ozone treatment for glass substrates to ensure a highly hydrophilic surface.[1] 2. Optimize Silane Solution: Prepare fresh silane solutions in an anhydrous solvent (e.g., toluene). Typical concentrations for silane solutions range from 0.05 M to 1% (v/v).[9][10] 3. Ensure Complete Reaction and Curing: Allow sufficient immersion time (e.g., 15 minutes to 15 hours depending on the silane) and bake the substrates after deposition (e.g., 100-110°C for 15 minutes) to remove excess silane and cure the monolayer.[10]
Incorrect Pretilt Angle In electro-optical applications, this can lead to the formation of reverse-tilt domains.1. Incorrect Rubbing Parameters: Rubbing strength is too high or too low. 2. Alignment Layer Material: The intrinsic properties of the polyimide or other alignment material.1. Adjust Rubbing Strength: Vary the rubbing parameters such as the pile depth of the rubbing cloth, the rotation speed of the rubbing roller, and the number of rubs. 2. Select Appropriate Alignment Layer: Use polyimide blends or materials specifically designed to induce a certain pretilt angle.[11]

Frequently Asked Questions (FAQs)

Q1: What is the difference between planar and homeotropic alignment?

A1: In planar alignment, the long axes of the 5CCB molecules are oriented parallel to the substrate surface. In homeotropic alignment, the long axes of the 5CCB molecules are oriented perpendicular to the substrate surface.[12]

Q2: How can I visually inspect the quality of my 5CCB alignment?

A2: The most common method is to use a polarizing optical microscope (POM). For a well-aligned planar cell, you will observe a uniform brightness that changes as you rotate the sample between crossed polarizers. For a well-aligned homeotropic cell, the view should be uniformly dark when viewed between crossed polarizers. The presence of defects like disclination lines or non-uniform textures indicates alignment issues.[6][7][8]

Q3: My polyimide film looks uniform, but the 5CCB alignment is still poor. What could be the issue?

A3: Even a visually uniform polyimide film can have issues at the nanoscale. Incomplete curing (imidization) can lead to poor alignment. Ensure your curing process follows the manufacturer's recommendations, typically involving a multi-step heating process to first evaporate the solvent and then to induce chemical changes in the polyimide.[2][3][4] Another possibility is that the rubbing process was not optimal, leading to inconsistent molecular orientation on the polyimide surface.

Q4: Can I achieve homeotropic alignment without using silane coupling agents?

A4: Yes, other methods exist. For certain liquid crystals like cyanobiphenyls, meticulously clean glass substrates can sometimes induce spontaneous homeotropic alignment.[13] Additionally, certain polyimides with long alkyl side chains are designed to produce homeotropic alignment.

Q5: What is anchoring energy, and why is it important?

A5: Anchoring energy is the measure of the energy required to deviate the liquid crystal director from its preferred orientation (easy axis) at the substrate surface.[14][15][16][17][18][19] It is a critical parameter that influences the switching behavior and stability of liquid crystal devices. Weak anchoring can lead to undesirable reorientation of the liquid crystal molecules under external fields or temperature changes.

Experimental Protocols

Protocol 1: Substrate Cleaning for 5CCB Alignment

A pristine substrate surface is paramount for achieving good liquid crystal alignment. The following is a general-purpose cleaning procedure for glass or indium tin oxide (ITO) coated glass substrates.

Materials:

  • Glass/ITO substrates

  • Detergent solution (e.g., 5% Decon 90 in DI water)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Nitrogen or clean, dry air source

  • Ultrasonic bath

  • Beakers

Procedure:

  • Place the substrates in a beaker containing the detergent solution.

  • Sonicate in the ultrasonic bath for 15 minutes at 50-60°C.[1]

  • Rinse the substrates thoroughly with DI water.

  • Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.

  • Transfer the substrates to a beaker with isopropanol and sonicate for 15 minutes.

  • Rinse the substrates again thoroughly with DI water.

  • Dry the substrates with a gentle stream of nitrogen or clean, dry air.

  • Store the clean substrates in a dust-free environment until use.

Protocol 2: Planar Alignment using Rubbed Polyimide

This protocol describes the deposition and rubbing of a polyimide alignment layer for inducing planar alignment of 5CCB.

Materials:

  • Clean substrates (from Protocol 1)

  • Polyimide precursor solution (e.g., PI-2555)

  • Adhesion promoter (if recommended by the polyimide manufacturer)

  • Solvent for dilution (if required)

  • Spin coater

  • Hot plates or oven

  • Rubbing machine with a velvet or rayon cloth

Procedure:

  • Optional Adhesion Promoter: Apply an adhesion promoter to the clean substrates according to the manufacturer's instructions.

  • Polyimide Coating: Dispense the polyimide solution onto the center of the substrate. Spin coat at a speed and duration to achieve the desired thickness (e.g., 3000 rpm for 30 seconds for a ~50 nm layer).

  • Soft Bake: Place the coated substrates on a hot plate or in an oven at a low temperature (e.g., 80-100°C) for a short duration (e.g., 5-10 minutes) to evaporate the solvent.

  • Hard Bake (Curing): Transfer the substrates to a high-temperature oven. Ramp the temperature to the final curing temperature (e.g., 200-250°C) and hold for the recommended time (e.g., 1 hour).[19] Allow to cool slowly to room temperature.

  • Rubbing: Mount the cured polyimide-coated substrates in the rubbing machine. Set the rubbing parameters (e.g., roller speed, substrate feed rate, pile pressure) to achieve the desired rubbing strength. Perform the rubbing process.

  • Store the rubbed substrates in a clean, dust-free container.

Protocol 3: Homeotropic Alignment using DMOAP

This protocol details the use of N,N-Dimethyl-N-Octadecyl-3-Aminopropyltrimethoxysilyl Chloride (DMOAP) to create a self-assembled monolayer for homeotropic alignment.

Materials:

  • Clean substrates (from Protocol 1)

  • DMOAP solution (e.g., 1% v/v in deionized water)[10]

  • Deionized (DI) water

  • Nitrogen or clean, dry air source

  • Beakers

  • Oven or hotplate

Procedure:

  • Immerse the clean, dry substrates in the DMOAP solution for 15 minutes at room temperature.[10]

  • Remove the substrates and rinse them thoroughly with DI water to remove excess DMOAP.

  • Dry the substrates using a stream of nitrogen or clean, dry air.

  • Bake the substrates at 100°C for 15 minutes to cure the DMOAP layer.[10]

  • The substrates are now ready for cell assembly.

Visualizations

Troubleshooting Workflow for 5CCB Alignment Issues

TroubleshootingWorkflow Start Start: Alignment Issue Observed CheckAlignmentType Identify Alignment Type: Planar or Homeotropic? Start->CheckAlignmentType PlanarIssue Planar Alignment Issue: Non-uniformity, Defects CheckAlignmentType->PlanarIssue Planar HomeotropicIssue Homeotropic Alignment Issue: Bright Spots, Schlieren Texture CheckAlignmentType->HomeotropicIssue Homeotropic InspectSubstratePlanar 1. Inspect Substrate Cleanliness (Contact Angle, AFM) PlanarIssue->InspectSubstratePlanar CheckPICoating 2. Verify Polyimide Coating & Curing InspectSubstratePlanar->CheckPICoating Substrate OK ReviewRubbing 3. Review Rubbing Parameters CheckPICoating->ReviewRubbing Coating/Curing OK CheckCellAssembly 4. Check Cell Assembly (Contamination, Cell Gap) ReviewRubbing->CheckCellAssembly Rubbing OK InspectSubstrateHomeo 1. Verify Substrate Hydrophilicity (Contact Angle) HomeotropicIssue->InspectSubstrateHomeo CheckSilane 2. Check Silane Solution (Age, Concentration, Solvent) InspectSubstrateHomeo->CheckSilane Substrate OK VerifyDeposition 3. Verify Deposition & Curing Process CheckSilane->VerifyDeposition Solution OK VerifyDeposition->CheckCellAssembly Process OK End End: Alignment Optimized CheckCellAssembly->End Assembly OK AlignmentPrinciples cluster_planar Planar Alignment cluster_homeotropic Homeotropic Alignment Rubbing Mechanical Rubbing PI Polyimide Layer Rubbing->PI Grooves Microgrooves & Polymer Chain Orientation PI->Grooves Planar5CCB 5CCB Molecules (Parallel to Surface) Grooves->Planar5CCB Silane Silane Coupling Agent (e.g., DMOAP, OTS) SAM Self-Assembled Monolayer (Hydrophobic Chains) Silane->SAM Homeo5CCB 5CCB Molecules (Perpendicular to Surface) SAM->Homeo5CCB Substrate Clean Substrate (Glass, ITO, etc.) Substrate->PI Substrate->SAM

References

Preventing domain formation in 5CCB liquid crystal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyano-4'-pentylbiphenyl (5CCB) liquid crystal cells. The information provided aims to help prevent the formation of domains and other defects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of domain formation in 5CCB liquid crystal cells?

A1: Domain formation in 5CCB liquid crystal cells typically arises from improper alignment of the liquid crystal molecules at the substrate surfaces. Key causes include:

  • Inadequate Surface Anchoring: The alignment layer may not provide a strong enough anchoring force to uniformly direct the liquid crystal molecules.

  • Reverse Tilt Domains: These defects occur when the liquid crystal molecules tilt in opposite directions in different areas of the cell when an electric field is applied. This is often due to a near-zero pretilt angle.[1]

  • Contamination: Dust particles or impurities on the substrate surface can disrupt the alignment layer and create nucleation sites for domains.[2]

  • Non-uniform Rubbing: An inconsistent rubbing process can lead to variations in the pretilt angle and alignment direction across the substrate, resulting in domain boundaries.[3]

  • Improper Cell Gap: An inconsistent cell gap can cause variations in the electric field and flow dynamics during filling, leading to domain formation.

Q2: What is a pretilt angle and why is it important?

A2: A pretilt angle is the small, uniform angle that the liquid crystal molecules make with the substrate surface in the absence of an electric field. It is crucial for preventing the formation of reverse tilt domains.[4] When a voltage is applied, a non-zero pretilt angle ensures that all the liquid crystal molecules tilt in the same direction, leading to a uniform switching behavior.[5] A pretilt angle of a few degrees is typically sufficient for good device performance.

Q3: What is the difference between planar and homeotropic alignment?

A3: Planar alignment refers to the condition where the liquid crystal molecules are oriented parallel to the substrate surface. This is often achieved using rubbed polyimide layers. Homeotropic alignment, on the other hand, is when the liquid crystal molecules align perpendicular to the substrate surface. The choice between planar and homeotropic alignment depends on the specific application and device configuration.

Q4: How does the rubbing process influence liquid crystal alignment?

A4: The rubbing process creates microscopic grooves and reorients the polymer chains of the alignment layer in a specific direction.[6] This mechanical action breaks the symmetry of the surface and provides a preferred alignment direction for the liquid crystal molecules.[5] The strength and uniformity of the rubbing process directly impact the anchoring energy and the pretilt angle, which are critical for achieving a defect-free cell.[3]

Troubleshooting Guide

Issue 1: Observation of Reverse Tilt Domains Upon Applying Voltage

  • Symptoms: When a voltage is applied, different regions of the cell appear to switch independently, separated by distinct boundaries. These domains may appear as closed loops.[1]

  • Primary Cause: The pretilt angle of the alignment layer is too low (close to zero). Without a sufficient pretilt, the liquid crystal molecules have an equal probability of tilting in two opposite directions when the electric field is applied, leading to the formation of reverse tilt domains.[4][5]

  • Solutions:

    • Optimize Rubbing Conditions: Increase the rubbing strength by adjusting parameters such as the pile impression of the rubbing cloth or the number of rubbing passes. Stronger rubbing generally leads to a higher pretilt angle.[3]

    • Modify Alignment Layer Curing: The baking temperature and time of the polyimide alignment layer can influence the pretilt angle. Experiment with different curing profiles as recommended by the polyimide manufacturer.

    • Use a Different Alignment Material: Some polyimides are specifically designed to induce higher pretilt angles. Consider testing alternative alignment layer materials.

Issue 2: Non-Uniform Brightness or "Patchy" Appearance in the Cell

  • Symptoms: The liquid crystal cell shows areas of varying brightness or color, even in the absence of an applied voltage.

  • Primary Causes:

    • Contamination: Dust or other particles on the substrate or in the liquid crystal material can disrupt the local alignment.[2]

    • Inhomogeneous Alignment Layer: The spin-coated polyimide layer may have an uneven thickness due to improper spin coating parameters or a contaminated substrate.

    • Non-Uniform Rubbing: Inconsistent pressure or speed during the rubbing process can lead to variations in alignment quality across the cell.[3]

  • Solutions:

    • Improve Cleanroom Practices: Ensure all substrate cleaning and cell assembly steps are performed in a cleanroom environment to minimize particle contamination.

    • Optimize Spin Coating: Adjust the spin speed, acceleration, and duration to achieve a uniform alignment layer. Ensure substrates are thoroughly cleaned before coating.

    • Ensure Consistent Rubbing: Use a well-maintained rubbing machine and ensure consistent pressure and speed across the entire substrate.

Issue 3: Disclination Lines or Other Visible Defects

  • Symptoms: Stable lines or points of defect are visible within the liquid crystal layer when viewed under a polarizing microscope.

  • Primary Causes:

    • Surface Defects: Scratches or other imperfections on the glass substrate can propagate into the liquid crystal layer as disclinations.

    • Spacer Beads: The spacer beads used to define the cell gap can sometimes act as nucleation sites for defects if they are not uniformly dispersed or are of an inappropriate size.

    • Flow-Induced Alignment During Filling: Rapid or uneven filling of the cell can cause flow-induced alignment that competes with the surface-defined alignment, leading to defects.

  • Solutions:

    • Inspect Substrates: Carefully inspect the glass substrates for any scratches or defects before processing.

    • Optimize Spacer Application: Ensure a uniform and sparse distribution of spacer beads. Consider using photolithographically defined spacers for more precise cell gap control.

    • Control Filling Process: Fill the cell slowly and at a temperature where the liquid crystal is in its isotropic phase to minimize flow effects. Capillary filling is a common and effective method.[6][7]

Quantitative Data Summary

Table 1: Effect of Rubbing Fabric on Pretilt Angle of 5CCB on Polyimide Surfaces

Rubbing FabricPretilt Angle (Weak Rubbing)Reference
NylonLarger than cotton[8]
RayonLarger than cotton[8]
CottonSmaller than nylon and rayon[8]

Table 2: Influence of Rubbing Height on Pretilt Angle for 5CCB in Dye-Doped Cells

Surface TypeRubbing HeightApproximate Pretilt AngleReference
Nissan SE-1211 on GlassVaried30° - 70°[9]
Nissan SE-1211 on ITO GlassVaried55° - 85°[9]

Experimental Protocols

Protocol 1: Alignment Layer Preparation and Rubbing

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by rinsing with deionized water and drying with nitrogen gas.

  • Polyimide Coating:

    • Dispense a polyimide solution (e.g., Nissan SE-1211) onto the center of the ITO substrate.

    • Spin coat the polyimide at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film.[10]

  • Soft Bake: Place the coated substrates on a hotplate at 80-100°C for 5-10 minutes to evaporate the solvent.[10]

  • Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide at a temperature of 180-230°C for 1-2 hours.[10][11] This step is critical for the imidization of the polymer.

  • Rubbing:

    • Mount the cured substrates on a rubbing machine equipped with a velvet or rayon cloth.

    • Perform the rubbing process with a defined pile impression, roller speed, and number of passes. A single pass in one direction is typical. The rubbing direction should be marked on the substrate.

Protocol 2: Liquid Crystal Cell Assembly and Filling

  • Spacer Application: Disperse spacer beads of a specific diameter (e.g., 5-10 µm) onto one of the rubbed substrates to define the cell gap.

  • Sealant Application: Apply a UV-curable sealant around the perimeter of the other substrate, leaving a small gap for filling.

  • Assembly: Align the two substrates with their rubbing directions either parallel or anti-parallel (for a twisted nematic cell, the directions would be orthogonal) and press them together.

  • Curing: Expose the cell to UV light to cure the sealant.

  • Filling:

    • Place the empty cell in a vacuum chamber.

    • Introduce the 5CCB liquid crystal to the filling port.

    • Fill the cell via capillary action. To facilitate this, the liquid crystal is often heated to its isotropic phase.[12]

  • Sealing: After filling, seal the filling port with a UV-curable sealant.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill Cell Filling A Substrate Cleaning B Polyimide Spin Coating A->B C Baking / Curing B->C D Rubbing C->D E Spacer & Sealant Application D->E F Substrate Alignment & Assembly E->F G UV Curing of Sealant F->G H LC Filling (Capillary Action) G->H I Sealing Fill Port H->I Troubleshooting_Domains Start Domain Formation Observed Q1 Are domains reverse tilt domains (appear with voltage)? Start->Q1 A1_Yes Increase pretilt angle Q1->A1_Yes Yes A1_No Are there visible contaminants or scratches? Q1->A1_No No Sol1 Optimize rubbing conditions or change alignment layer A1_Yes->Sol1 A2_Yes Improve cleaning procedures & inspect substrates A1_No->A2_Yes Yes A2_No Is alignment layer uniform? A1_No->A2_No No A3_Yes Check for non-uniform rubbing or inconsistent cell gap A2_No->A3_Yes Yes A3_No Optimize spin coating & baking process A2_No->A3_No No

References

Technical Support Center: Optimization of 5CCB Concentration in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-cyano-4'-pentylbiphenyl (5CCB) in liquid crystal mixtures.

Frequently Asked Questions (FAQs)

Q1: What is 5CCB and why is it commonly used in liquid crystal mixtures?

A1: 4-cyano-4'-pentylbiphenyl, commonly known as 5CCB, is a thermotropic nematic liquid crystal. Its popularity stems from its nematic phase being readily available near room temperature, making it a convenient base material for various investigations and applications, including Liquid Crystal Displays (LCDs).[1][2] The molecule's elongated, rod-like shape and positive dielectric anisotropy are fundamental to its behavior and allow for precise control of its alignment with an electric field.[1][2][3]

Q2: What are the key physical and phase transition properties of pure 5CCB?

A2: Understanding the intrinsic properties of 5CCB is crucial before optimizing its concentration in a mixture. 5CCB transitions from a solid crystalline state to a nematic liquid crystal phase at approximately 22.5°C and from the nematic phase to an isotropic liquid at about 35.0°C.[1][3] This narrow nematic range is a key consideration for experimental design.[1]

Table 1: Key Properties of Pure 5CCB

PropertyValueSource
Molecular FormulaC₁₈H₁₉N[4]
Molecular Weight249.35 g/mol [3]
Nematic Phase Range~22.5°C to 35.0°C[1][3]
Dielectric Anisotropy (Δε)+11.5 (at room temp)[3]
Birefringence (Δn)0.15 to 0.21 (in THz range)[5]

Q3: What is the primary goal of optimizing 5CCB concentration in a mixture?

A3: The primary goal is to tune the physical properties of the final mixture to meet the specific requirements of an application. This can include adjusting the phase transition temperatures (e.g., broadening the nematic range), modifying the dielectric anisotropy, altering the viscosity, and enhancing the electro-optical response time.[6][7][8] For instance, adding dopants or other liquid crystals to 5CCB can significantly change these characteristics.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and characterization of 5CCB-based liquid crystal mixtures.

Issue 1: Unexpected Phase Behavior or Phase Separation

Q: My 5CCB mixture is showing phase separation or is not exhibiting the expected liquid crystal phase at the target temperature. What are the possible causes and solutions?

A: This is a common issue stemming from miscibility problems or incorrect concentration ratios.

  • Possible Cause 1: Component Immiscibility: The components of your mixture may not be fully miscible at the tested concentration and temperature. Phase diagrams for binary mixtures can be complex, and certain compositions can lead to two-phase regions.[9]

    • Solution: Systematically vary the concentration of 5CCB and other components to map out the phase diagram. Use Polarized Optical Microscopy (POM) to identify different phases and their transition temperatures.

  • Possible Cause 2: Impurities: Impurities in 5CCB or other components can disrupt the liquid crystalline ordering and lead to phase separation or a depression of the clearing point (nematic-to-isotropic transition temperature).

    • Solution: Ensure high-purity components are used. If necessary, purify the 5CCB and other materials before mixing.

  • Possible Cause 3: Incorrect Mixing Protocol: Improper mixing can lead to localized concentration gradients and apparent phase separation.

    • Solution: Ensure thorough mixing. Heat the mixture to its isotropic phase, where the components are fully miscible, and agitate gently. Then, cool the mixture slowly to the desired operating temperature.

G Troubleshooting: Phase Separation start Phase Separation Observed? check_miscibility Are components known to be miscible at this concentration/temperature? start->check_miscibility check_purity Are all components high purity? check_miscibility->check_purity Yes solution_map Solution: Systematically vary concentration to map phase diagram. Use POM for characterization. check_miscibility->solution_map No / Unsure check_protocol Was the mixture heated to isotropic phase & mixed? check_purity->check_protocol Yes solution_purify Solution: Purify components. Verify purity before mixing. check_purity->solution_purify No solution_remix Solution: Re-melt to isotropic phase, mix thoroughly, and cool slowly. check_protocol->solution_remix No end_node Problem Resolved check_protocol->end_node Yes solution_map->start solution_purify->start solution_remix->start

Caption: Troubleshooting workflow for phase separation issues.

Issue 2: Inconsistent or Non-Repeatable Electro-Optical Measurements

Q: I am measuring the electro-optical properties of my 5CCB mixture, but the results are not repeatable. What could be causing this?

A: Inconsistent electro-optical measurements often point to issues with sample preparation, cell assembly, or the stability of the mixture itself.

  • Possible Cause 1: Inhomogeneous Alignment: A non-uniform alignment of the liquid crystal molecules within the test cell will lead to variable electro-optical responses. This can be caused by contaminated substrates or improper surface treatment.

    • Solution: Ensure the glass substrates for the test cell are meticulously cleaned. Verify the integrity and uniformity of the alignment layer (e.g., rubbed polyimide).

  • Possible Cause 2: Air Bubbles: Air bubbles trapped in the cell during filling will disrupt the electric field and the liquid crystal alignment, causing inconsistent readings.[10]

    • Solution: Fill the cell in a vacuum or by using capillary action at an elevated temperature (in the isotropic phase) to minimize trapped air. Inspect the cell carefully under a microscope before measurement.

  • Possible Cause 3: Ionic Contamination: Mobile ions within the liquid crystal mixture can lead to a screening of the applied electric field and erratic switching behavior.[11]

    • Solution: Use high-purity materials. Be aware that some additives or dopants can introduce ionic species. Measure the resistivity of the mixture to check for ionic contamination.

Table 2: Troubleshooting Electro-Optical Measurement Issues

SymptomPossible CauseRecommended Action
Fluctuating threshold voltageInhomogeneous cell gap; Ionic impuritiesVerify cell thickness uniformity; Measure mixture resistivity
Slow or incomplete switchingHigh viscosity; Poor alignmentIncrease temperature; Re-fabricate cell with verified alignment layer
Asymmetric switching curvesDC field effects; Ion screeningUse AC driving voltage; Check for ionic contamination

Experimental Protocols

Protocol 1: Determining Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for accurately determining the phase transition temperatures and enthalpies of liquid crystal mixtures.[12][13][14]

  • Sample Preparation: Accurately weigh 3-5 mg of the 5CCB mixture into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above the expected isotropic point (e.g., 60°C for a 5CCB-based mixture) to ensure a uniform isotropic state and erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., 0°C).

    • Heat the sample again at the same controlled rate (5°C/min) through all transitions.

  • Data Analysis: The phase transitions will appear as peaks (exothermic on cooling, endothermic on heating) on the heat flow vs. temperature curve. The peak onset or peak maximum temperature is recorded as the transition temperature.

Caption: Workflow for DSC analysis of LC mixtures.

Protocol 2: Characterization using Polarized Optical Microscopy (POM)

POM is an essential tool for identifying liquid crystal phases by observing their unique textures.[12][13][15]

  • Sample Preparation: Place a small drop of the 5CCB mixture onto a clean glass microscope slide. Place a cover slip over the drop to create a thin film.

  • Cell Preparation (for alignment): For more detailed studies, use a pre-made cell with alignment layers to induce a specific molecular orientation (planar or homeotropic). Fill the cell with the mixture via capillary action, typically in the isotropic phase.

  • Microscope Setup: Place the slide or cell on a hot stage mounted on the polarizing microscope. Ensure the polarizer and analyzer are in a crossed position.

  • Observation:

    • Slowly heat and cool the sample using the hot stage.

    • Observe the changes in texture. The nematic phase of 5CCB typically exhibits a Schlieren texture in non-aligned samples.[16] The transition to the isotropic phase is marked by the field of view becoming completely dark.

    • Record the temperatures at which these textural changes occur.

G Logical Relationship: Concentration vs. Properties conc 5CCB Concentration in Mixture nematic_range Nematic Range conc->nematic_range viscosity Viscosity conc->viscosity dielectric Dielectric Anisotropy conc->dielectric birefringence Birefringence conc->birefringence response Electro-Optical Response Time viscosity->response dielectric->response device Device Performance (e.g., V_th, Contrast) birefringence->device response->device

Caption: Impact of 5CCB concentration on mixture properties.

References

Technical Support Center: 5CCB (4-cyano-4'-pentylbiphenyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the hydrolysis of the carbonitrile group in 5CCB during experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of the carbonitrile group in 5CCB and why is it a concern?

A1: Hydrolysis is a chemical reaction where a water molecule breaks down another molecule. In the case of 5CCB (4-cyano-4'-pentylbiphenyl), the carbonitrile (-C≡N) group can react with water to form an amide (-CONH₂) and subsequently a carboxylic acid (-COOH). This transformation alters the molecular structure of 5CCB, which can significantly impact its liquid crystalline properties and the reproducibility of experimental results. For instance, in drug delivery systems or display technologies, such degradation can lead to device failure or altered therapeutic efficacy.

Q2: Under what conditions is the carbonitrile group of 5CCB susceptible to hydrolysis?

A2: The hydrolysis of the carbonitrile group is generally slow in pure water but is significantly catalyzed by acidic or basic conditions.[1] Harsh conditions, such as the presence of strong acids or bases and elevated temperatures, favor the formation of the carboxylic acid.[1] Studies have shown that while the degradation of 5CCB is minimal in distilled water and 0.1 M HCl solution, it is significantly accelerated in a 0.1 M NaOH solution.[1][2] Additionally, exposure to ultraviolet (UV) light can induce photochemical degradation of 5CCB, leading to the formation of 4-cyano-4'-biphenylcarboxylic acid.

Q3: How should I properly store 5CCB to prevent hydrolysis?

A3: To minimize the risk of hydrolysis, 5CCB should be stored in a cool, dark, and dry place. Recommended storage is often in a refrigerator (0-10°C) in a tightly sealed container to protect it from moisture and light. Since 5CCB is hygroscopic, meaning it can absorb moisture from the air, ensuring the container is well-sealed is crucial. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture and oxidation.

Q4: What are the signs of 5CCB degradation?

A4: Visual signs of degradation can include a change in the appearance or consistency of the liquid crystal. However, hydrolysis often occurs at a molecular level and may not be immediately visible. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent 5CCB from its hydrolysis products, such as the corresponding carboxylic acid or amide.

Troubleshooting Guide

Problem: Inconsistent experimental results or unexpected phase behavior of 5CCB.

Potential Cause Troubleshooting Steps
Hydrolysis of the carbonitrile group due to environmental factors. 1. Verify Storage Conditions: Ensure 5CCB is stored in a tightly sealed container in a cool, dark, and dry environment, preferably refrigerated.
2. Handle Under Inert Atmosphere: When possible, handle 5CCB under an inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
3. Use Anhydrous Solvents: If preparing solutions, use high-purity, anhydrous solvents.
Contamination from experimental setup. 1. Check Chemical Compatibility: Ensure all materials in contact with 5CCB (e.g., containers, tubing, pipette tips) are chemically compatible. Avoid materials that may leach acidic or basic impurities. Glassware is generally a safe option. For plastics, refer to the chemical compatibility table below.
2. Clean Glassware Thoroughly: Ensure all glassware is thoroughly cleaned and dried before use to remove any residual acidic or basic contaminants.
Photodegradation. 1. Protect from Light: Store and handle 5CCB in amber-colored containers or protect it from direct light exposure by wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Detecting 5CCB Hydrolysis

This protocol outlines a general method for the separation and detection of 5CCB and its primary hydrolysis product, 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • 5CCB standard

  • 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio may need to be optimized for your specific column and system.

  • Standard Preparation: Prepare stock solutions of 5CCB and, if available, its carboxylic acid derivative in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the 5CCB sample to be tested in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 280 nm (or a wavelength determined by a UV scan of 5CCB)

  • Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. The appearance of a peak corresponding to the carboxylic acid in the sample chromatogram indicates hydrolysis.

  • Quantification: Quantify the amount of the hydrolysis product by comparing its peak area to the calibration curve of the standard.

Expected Results: The carboxylic acid derivative, being more polar, will have a shorter retention time than the parent 5CCB on a reverse-phase column.

Protocol 2: General Procedure for Forced Degradation Study

This protocol can be used to assess the stability of 5CCB under specific stress conditions.

Materials:

  • 5CCB

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • Acetonitrile

  • Small vials

Procedure:

  • Sample Preparation: Prepare solutions of 5CCB in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the 5CCB solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the 5CCB solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the 5CCB solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the 5CCB solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose a vial of the 5CCB solution to a UV lamp.

    • Control: Keep a vial of the 5CCB solution under normal laboratory conditions.

  • Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.

Data Analysis: Compare the chromatograms of the stressed samples to the control sample. The formation of new peaks indicates degradation products. The rate of disappearance of the 5CCB peak and the appearance of degradation product peaks can be used to assess the stability under each condition.

Data Presentation

Table 1: Chemical Compatibility of 5CCB with Common Laboratory Materials

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentHighly recommended for storage and handling.
Polytetrafluoroethylene (PTFE) ExcellentGood for tubing and seals.
Polypropylene (PP) GoodSuitable for short-term storage and disposable labware. Potential for leaching of plasticizers over long-term storage.
Polyethylene (HDPE, LDPE) GoodSuitable for short-term storage. Potential for leaching of plasticizers.
Polystyrene (PS) FairNot recommended for long-term storage due to potential for crazing and leaching.
Polyvinyl Chloride (PVC) PoorNot recommended. High potential for leaching of plasticizers which can affect the purity of 5CCB.[3][4][5][6][7]

Note: This table provides general guidance. It is always recommended to perform a small-scale compatibility test before extensive use.

Visualizations

Hydrolysis_Pathway 5CCB (Carbonitrile) 5CCB (Carbonitrile) Amide Intermediate Amide Intermediate 5CCB (Carbonitrile)->Amide Intermediate + H2O (Acid/Base catalyst) Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid + H2O (Harsher Conditions) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare 5CCB solution Prepare 5CCB solution Acid Acid Prepare 5CCB solution->Acid Base Base Prepare 5CCB solution->Base Oxidation Oxidation Prepare 5CCB solution->Oxidation Heat Heat Prepare 5CCB solution->Heat Light Light Prepare 5CCB solution->Light HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

References

Technical Support Center: Stabilizing the Nematic Phase of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCH5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing the nematic phase of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCH5).

Troubleshooting Guides

Problem: Difficulty Achieving a Stable and Homogeneous Nematic Phase

Q1: My PCH5 sample shows unexpected phase transitions or a narrow nematic range. What are the potential causes and solutions?

A1: An unstable or narrow nematic range in PCH5 can be attributed to several factors, including impurities, improper thermal history, or the inherent properties of the pure material.

  • Impurities: Even small amounts of impurities can significantly alter the phase transition temperatures. Ensure the PCH5 is of high purity. If impurities are suspected, purification by recrystallization or chromatography may be necessary.

  • Thermal History: The thermal history of the sample can influence its phase behavior. It is recommended to heat the sample to the isotropic phase and then cool it down slowly to the desired temperature within the nematic range to ensure a uniform texture.

  • Inherent Properties: Pure PCH5 has a defined nematic range. To widen this range, consider the use of dopants or nanoparticles.

Q2: I'm observing aggregation or phase separation after introducing nanoparticles into the PCH5 matrix. How can I improve dispersion?

A2: Nanoparticle aggregation is a common issue that can disrupt the nematic ordering.[1] Achieving a stable dispersion is crucial for effectively modifying the properties of the liquid crystal.

  • Surface Functionalization: The surface of the nanoparticles should be functionalized with ligands that are compatible with the PCH5 host. This reduces the surface energy mismatch and promotes better dispersion.

  • Sonication: Use an ultrasonic bath or probe sonicator to break up nanoparticle agglomerates in a suitable solvent before mixing with PCH5. It is crucial to perform this step while the liquid crystal is in its isotropic phase to facilitate dispersion.[2]

  • Solvent Selection: Disperse the nanoparticles in a small amount of a volatile solvent that is miscible with PCH5 in its isotropic state. After mixing, the solvent can be removed by gentle heating under vacuum.

  • Concentration: Start with a very low concentration of nanoparticles and gradually increase it. High concentrations are more prone to aggregation.[3]

Q3: The addition of a dopant to my PCH5 sample is causing a decrease in the clearing point (nematic-to-isotropic transition temperature). How can I counteract this?

A3: The effect of a dopant on the clearing point depends on its molecular structure and its interaction with the PCH5 molecules.

  • Dopant Selection: Choose dopants with a rigid molecular structure, which can enhance the overall order of the liquid crystal matrix and potentially increase the clearing point. For example, doping with molecularly rigid carboxylic acids has been shown to increase the nematic-isotropic transition temperature in other cyanobiphenyl liquid crystals.[4]

  • Concentration Optimization: The concentration of the dopant plays a critical role. Systematically vary the dopant concentration to find the optimal level that provides the desired stabilization without significantly depressing the clearing point.

  • Binary Mixtures: Consider creating a binary mixture with another liquid crystal that has a higher clearing point. This can effectively raise the clearing point of the resulting mixture. A study on a mixture of 7CB and PCH5 showed that a 30/70 wt% mixture has a higher nematic-isotropic transition temperature.[5]

Frequently Asked Questions (FAQs)

Q4: What is the typical nematic phase range for pure PCH5?

A4: The nematic phase of trans-4-(4-Pentylcyclohexyl)benzonitrile (often referred to as PCH5) is reported to exist between approximately 30°C (crystalline to nematic transition) and 54.4°C (nematic to isotropic transition).

Q5: How can I quantitatively measure the effect of stabilizers on the nematic phase of PCH5?

A5: The impact of dopants or nanoparticles on the nematic phase can be quantified using several analytical techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the phase transition temperatures and enthalpies. By comparing the DSC thermograms of pure PCH5 with the stabilized mixtures, you can quantify the shift in the crystalline-to-nematic and nematic-to-isotropic transition temperatures.

  • Polarized Optical Microscopy (POM): POM allows for the visual observation of the liquid crystal textures. By using a hot stage, you can determine the phase transition temperatures by observing the changes in texture upon heating and cooling. This technique is also excellent for identifying any phase separation or aggregation.

  • Dielectric Spectroscopy: This technique can be used to measure the dielectric anisotropy of the material, which is a key parameter for many applications. Changes in dielectric anisotropy upon addition of stabilizers can provide insights into the molecular ordering.

Q6: What types of nanoparticles are suitable for stabilizing the nematic phase of PCH5?

A6: Various types of nanoparticles have been explored for their effects on nematic liquid crystals. The choice depends on the desired properties.

  • Ferroelectric Nanoparticles (e.g., BaTiO₃): These can enhance the dielectric and electro-optic properties.[3]

  • Metallic Nanoparticles (e.g., Gold): Gold nanoparticles can influence the optical and electrical properties. Their surface chemistry can be readily modified to improve dispersion.[1]

  • Quantum Dots (e.g., CdSe): These can introduce photoluminescent properties to the liquid crystal matrix.

  • Magnetic Nanoparticles (e.g., Fe₃O₄): These can impart magnetic-field-tunable properties to the liquid crystal. Spherical magnetic nanoparticles have been observed to reduce the isotropic-nematic phase transition temperature.[2]

It is important to note that the shape of the nanoparticles can also play a role; for instance, anisotropic nanoparticles may increase the transition temperature, while spherical ones might decrease it.[2]

Data Presentation

Table 1: Effect of Mixing on the Nematic-Isotropic Transition Temperature of PCH5

Mixture Composition (wt%)Nematic-Isotropic Transition Temperature (°C)Reference
Pure PCH554.4
7CB/PCH5 (30/70)50[5]

Note: More quantitative data on the specific effects of various dopants and nanoparticles on the nematic range of PCH5 is an active area of research. Researchers are encouraged to perform systematic studies to generate this valuable data.

Experimental Protocols

Protocol 1: Preparation of Nanoparticle-Doped PCH5

This protocol outlines the steps for dispersing nanoparticles into the PCH5 liquid crystal matrix.

  • Nanoparticle Preparation:

    • Select nanoparticles with appropriate surface functionalization for compatibility with the non-polar PCH5.

    • Disperse a known weight of nanoparticles in a minimal amount of a volatile solvent (e.g., toluene or chloroform).

  • Sonication:

    • Sonicate the nanoparticle suspension using an ultrasonic bath or probe sonicator for 15-30 minutes to break up any aggregates.

  • Mixing with PCH5:

    • Weigh the desired amount of PCH5 into a clean glass vial.

    • Heat the PCH5 above its clearing point (e.g., to 60°C) to bring it to the isotropic phase.

    • Add the sonicated nanoparticle suspension to the isotropic PCH5.

  • Homogenization and Solvent Evaporation:

    • Stir the mixture thoroughly while maintaining the temperature in the isotropic phase.

    • Remove the solvent by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a vacuum oven. Ensure all solvent is removed, as residual solvent can affect the phase transitions.

  • Characterization:

    • Cool the mixture slowly into the nematic phase.

    • Characterize the dispersion and phase behavior using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of Dopant-Mixed PCH5

This protocol describes the method for introducing a molecular dopant into PCH5.

  • Material Preparation:

    • Ensure both PCH5 and the dopant are of high purity and are thoroughly dried.

  • Weighing and Mixing:

    • Accurately weigh the desired amounts of PCH5 and the dopant into a clean glass vial.

  • Homogenization:

    • Heat the vial to a temperature where both components are in the isotropic or liquid state. For PCH5, this will be above its clearing point (~55°C).

    • Stir the mixture until the dopant is completely dissolved and the mixture appears homogeneous. This can be done using a magnetic stirrer or by gentle agitation.

  • Cooling and Equilibration:

    • Slowly cool the mixture to room temperature or the desired operating temperature within the nematic range.

    • Allow the mixture to equilibrate for a period of time before characterization.

  • Characterization:

    • Analyze the phase transition temperatures and nematic range of the mixture using DSC and POM.

Mandatory Visualization

Experimental_Workflow_Nanoparticle_Doping cluster_prep Nanoparticle Preparation cluster_mix Mixing and Homogenization cluster_char Characterization np_select Select Surface Functionalized Nanoparticles np_disperse Disperse in Volatile Solvent np_select->np_disperse np_sonicate Sonicate to Break Aggregates np_disperse->np_sonicate mix Add Nanoparticle Suspension to PCH5 np_sonicate->mix pch5_heat Heat PCH5 to Isotropic Phase pch5_heat->mix stir Stir for Homogeneity mix->stir solvent_evap Evaporate Solvent stir->solvent_evap cool Slowly Cool to Nematic Phase solvent_evap->cool pom Polarized Optical Microscopy (POM) cool->pom dsc Differential Scanning Calorimetry (DSC) cool->dsc

Caption: Workflow for preparing nanoparticle-doped PCH5.

Troubleshooting_Workflow start Start: Nematic Phase Instability Observed q_purity Is PCH5 purity confirmed? start->q_purity a_purify Action: Purify PCH5 (e.g., recrystallization) q_purity->a_purify No q_additive Are additives (dopants/nanoparticles) being used? q_purity->q_additive Yes a_purify->q_additive a_thermal Action: Anneal sample (heat to isotropic, slow cool) q_additive->a_thermal No q_aggregation Is nanoparticle aggregation observed? q_additive->q_aggregation Yes (Nanoparticles) q_dopant_effect Is clearing point decreasing with dopant? q_additive->q_dopant_effect Yes (Dopants) end_stable End: Stable Nematic Phase Achieved a_thermal->end_stable a_improve_dispersion Action: Improve dispersion - Check surface functionalization - Optimize sonication - Adjust concentration q_aggregation->a_improve_dispersion Yes q_aggregation->end_stable No a_improve_dispersion->end_stable a_optimize_dopant Action: Optimize dopant - Select rigid dopant - Vary concentration - Consider binary mixture q_dopant_effect->a_optimize_dopant Yes q_dopant_effect->end_stable No a_optimize_dopant->end_stable

Caption: Troubleshooting decision tree for nematic phase instability.

References

Reducing driving voltage in 5CCB-based devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5CCB-based liquid crystal devices. The focus is on addressing common challenges encountered during experiments, particularly concerning the reduction of driving voltage.

Frequently Asked Questions (FAQs)

Q1: My 5CCB-based device has a higher than expected driving voltage. What are the primary factors I should investigate?

A1: A high driving voltage in 5CCB-based devices can stem from several factors. The most common areas to investigate are the electrode structure, the properties of the alignment layer, and the purity of the 5CCB material itself. Inefficient electrode design can lead to poor electric field penetration into the liquid crystal layer, requiring a higher voltage to induce switching.[1][2][3][4] The alignment layer's thickness and dielectric properties can cause voltage shielding, where a portion of the applied voltage is dropped across these layers instead of the liquid crystal.[5] Finally, impurities or degradation of the 5CCB can alter its dielectric anisotropy and elastic constants, leading to a higher threshold voltage.

Q2: How can I reduce the driving voltage of my device without completely redesigning the cell?

A2: One effective method is to dope the 5CCB with nanoparticles. Various nanoparticles, such as gold (Au), yttrium oxide (Y2O3), and ferroelectric nanoparticles, have been shown to modify the electro-optical properties of nematic liquid crystals.[6][7] Doping can increase the effective dielectric anisotropy of the composite material, which in turn can lower the threshold voltage required for switching.[7][8] The concentration of the dopant is a critical parameter and needs to be optimized to avoid aggregation and detrimental effects on other performance metrics.[6]

Q3: Can the choice of alignment layer impact the driving voltage?

A3: Absolutely. The alignment layer material and its surface properties determine the anchoring energy of the liquid crystal molecules.[9] A very high anchoring energy can impede the reorientation of the LC molecules by the electric field, thus increasing the driving voltage. Conversely, an appropriate choice of alignment material, such as graphene oxide or obliquely evaporated silicon oxide (SiOx), can influence the pretilt angle and anchoring strength to facilitate lower voltage operation.[9][10] Additionally, the thickness and dielectric constant of the alignment layer should be minimized to reduce the voltage shielding effect.[5]

Q4: What is the role of electrode geometry in determining the driving voltage?

A4: Electrode geometry is a critical factor in achieving low-voltage operation. In-plane switching (IPS) and fringe-field switching (FFS) electrode structures are commonly used. The width of the electrodes, the gap between them, and the presence of any three-dimensional structures (like protrusions or steps) significantly affect the strength and distribution of the electric field within the liquid crystal layer.[1][2][3] By optimizing these parameters, it is possible to generate strong horizontal electric fields that penetrate deeply into the LC layer, leading to a substantial reduction in the required driving voltage.[2]

Troubleshooting Guides

Issue 1: Driving voltage remains high after doping with nanoparticles.
Possible Cause Troubleshooting Step
Nanoparticle Aggregation 1. Verify the dispersion of nanoparticles in the 5CCB matrix using polarized optical microscopy. Aggregates will appear as distinct, non-uniform domains. 2. Reduce the nanoparticle concentration and repeat the doping process. 3. Improve the sonication or mixing procedure during the preparation of the nanoparticle-LC mixture to ensure a more homogeneous dispersion.
Incorrect Nanoparticle Type 1. Confirm that the chosen nanoparticles have the desired effect on the dielectric anisotropy of the host liquid crystal. Not all nanoparticles will lead to a reduction in driving voltage.[7] 2. Consult literature for nanoparticles known to effectively reduce driving voltage in nematic liquid crystals. Ferroelectric nanoparticles, for instance, are often reported to be effective.[7]
Poor Interfacial Interaction 1. Consider surface functionalization of the nanoparticles to improve their compatibility with the 5CCB liquid crystal. This can prevent aggregation and enhance the desired electro-optical effects.[7]
Issue 2: Inconsistent switching voltage across the device.
Possible Cause Troubleshooting Step
Non-uniform Cell Gap 1. Measure the cell gap at multiple points using interferometry or a thickness gauge to check for uniformity. 2. Review the cell fabrication process, ensuring even pressure distribution during assembly and proper curing of the sealant.
Inhomogeneous Alignment Layer 1. Inspect the alignment layer for defects, such as scratches or areas of incomplete coverage, using an atomic force microscope (AFM) or a high-magnification microscope. 2. Optimize the spin-coating or rubbing process for the alignment layer to ensure a uniform surface.
Electrode Pattern Defects 1. Examine the electrode patterns for any breaks or short circuits using a multimeter and optical inspection. 2. Ensure proper photolithography and etching processes during electrode fabrication.

Data Summary

The following tables summarize quantitative data from literature on the effect of different techniques on driving voltage.

Table 1: Effect of Electrode Structure on Driving Voltage

Electrode TypeKey ParametersOn-State Voltage (Vrms)Peak Transmittance (%)Reference
Conventional IPSw = 2 µm, l = 4 µm~38~66.5[2]
Protrusion Electrodew1 = 2 µm, w2 = 1 µm, h = 2 µm, l = 4 µm~17~71[2]
Diamond-Shape IPSw1 = 3 µm, w2 = 2.5 µm, g = 3 µm, h = 3.5 µm~15>75[1]
Step-Shaped Electrodew = 2 µm, l = 2 µm, g = 2.2 µm, h = 1.6 µm~9~90-96[3]

Table 2: Effect of Nanoparticle Doping on Electro-Optical Properties

NanoparticleConcentration (wt%)Effect on Driving VoltageOther Observed EffectsReference
Gold (Au)Not specifiedLowered switch-on voltageLowered relaxation frequency[6]
Y2O32Not explicitly stated, but improved EO characteristicsResponse time improved by nearly 53%[6]
Ferroelectric (Sn2P2S6)Not specifiedCan efficiently decrease driving voltageEnhance dielectric response, increase optical anisotropy[7]
SiO20.0 - 2.0%Moderately improvedDeteriorated response time and contrast ratio[11]

Experimental Protocols

Protocol 1: Doping 5CCB with Nanoparticles

Objective: To prepare a homogeneous mixture of 5CCB liquid crystal with nanoparticles to investigate its effect on driving voltage.

Materials:

  • 5CCB liquid crystal

  • Selected nanoparticles (e.g., gold, Y2O3)

  • Volatile solvent compatible with both 5CCB and nanoparticles (e.g., toluene, chloroform)

  • Ultrasonic bath

  • Vortex mixer

  • Hot plate

Procedure:

  • Weigh the desired amount of nanoparticles and 5CCB to achieve the target weight percentage.

  • Disperse the nanoparticles in a small amount of the volatile solvent.

  • Sonicate the nanoparticle suspension for 30-60 minutes to break up any agglomerates.

  • Dissolve the 5CCB in the same nanoparticle suspension.

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Place the mixture on a hot plate at a temperature slightly above the boiling point of the solvent.

  • Allow the solvent to evaporate completely. This should be done in a well-ventilated fume hood.

  • Once the solvent is fully evaporated, the nanoparticle-doped 5CCB is ready to be filled into a liquid crystal cell.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Doping of 5CCB cluster_prep Preparation cluster_mix Mixing and Homogenization cluster_fab Device Fabrication cluster_char Characterization weigh Weigh 5CCB and Nanoparticles disperse Disperse Nanoparticles in Solvent weigh->disperse sonicate Sonicate Suspension disperse->sonicate dissolve Dissolve 5CCB in Suspension sonicate->dissolve vortex Vortex Mixture dissolve->vortex evaporate Evaporate Solvent on Hot Plate vortex->evaporate fill_cell Fill LC Cell with Doped 5CCB evaporate->fill_cell seal_cell Seal the Cell fill_cell->seal_cell measure_voltage Measure Driving Voltage seal_cell->measure_voltage analyze Analyze Electro-Optical Performance measure_voltage->analyze

Caption: Workflow for doping 5CCB with nanoparticles.

logical_relationship Factors Influencing Driving Voltage in 5CCB Devices cluster_material Material Properties cluster_device Device Structure cluster_interface Interfacial Properties driving_voltage Driving Voltage dielectric_anisotropy Dielectric Anisotropy dielectric_anisotropy->driving_voltage elastic_constants Elastic Constants elastic_constants->driving_voltage nanoparticle_doping Nanoparticle Doping nanoparticle_doping->dielectric_anisotropy electrode_geometry Electrode Geometry electrode_geometry->driving_voltage cell_gap Cell Gap cell_gap->driving_voltage alignment_layer Alignment Layer Material anchoring_energy Anchoring Energy alignment_layer->anchoring_energy voltage_shielding Voltage Shielding alignment_layer->voltage_shielding anchoring_energy->driving_voltage voltage_shielding->driving_voltage

References

Technical Support Center: Controlling Anchoring Energy of 5CCB on Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the anchoring energy of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CCB) on polymer surfaces.

Frequently Asked Questions (FAQs)

Q1: What is anchoring energy and why is it important for 5CCB alignment?

A1: Anchoring energy, denoted as W, is the energy required per unit area to deviate the liquid crystal director from its preferred orientation (the "easy axis") at a surface.[1][2] For 5CCB, a nematic liquid crystal, controlling the anchoring energy on a polymer surface is crucial for fabricating liquid crystal displays (LCDs), sensors, and other electro-optical devices.[3] The anchoring energy determines the stability and uniformity of the liquid crystal alignment, which in turn affects the device's performance, including its contrast ratio, response time, and viewing angle.[4]

Q2: What are the common polymer materials used for aligning 5CCB?

A2: A variety of polymers are used as alignment layers for 5CCB. The most common include:

  • Polyimides (PIs): Widely used in the display industry due to their excellent thermal stability and ability to produce stable LC alignment.[5][6] Rubbed polyimide films are a standard for achieving uniform planar alignment.[7]

  • Polystyrene (PS): Can be used to induce both planar and homeotropic (vertical) alignment depending on the surface treatment.[5][6]

  • Poly(vinyl alcohol) (PVA): Another common polymer for achieving planar alignment through rubbing.

  • Poly(vinyl cinnamate) (PVCi): A photoalignment material where the alignment direction can be controlled by exposure to linearly polarized ultraviolet (LPUV) light.[8]

Q3: How does the rubbing process influence the anchoring energy of 5CCB on polymer surfaces?

A3: The mechanical rubbing of a polymer surface, typically with a velvet or cotton cloth, is a widely used technique to induce a preferred alignment direction for liquid crystals like 5CCB.[6][7] The rubbing process creates micro-grooves on the polymer surface and, more importantly, induces an orientation of the polymer chains along the rubbing direction.[6][9][10] This molecular orientation at the surface is the primary cause of liquid crystal alignment.[6][9] The strength of the rubbing (rubbing strength, RS) can directly influence the polar anchoring energy; for instance, on rubbed polyimide surfaces, the polar anchoring energy of 5CCB has been observed to increase with rubbing strength.[11]

Q4: What is photo-alignment and how does it compare to the rubbing technique for controlling 5CCB anchoring?

A4: Photo-alignment is a non-contact method for inducing liquid crystal alignment that uses polarized light to create anisotropy on the surface of a photosensitive polymer film.[12] This technique avoids the generation of dust and electrostatic charges associated with mechanical rubbing.[8] For materials like poly(vinyl cinnamate), exposure to linearly polarized UV light can control the alignment of 5CCB.[8] The anchoring energy in photo-aligned systems can be comparable to that of rubbed surfaces, and it can be tuned by varying the exposure dose of the polarized light.[7]

Troubleshooting Guide

Issue 1: Non-uniform 5CCB alignment or appearance of defects.

Possible Cause Troubleshooting Step
Contaminated Substrate or Polymer Solution Ensure substrates are thoroughly cleaned before polymer coating. Use high-purity solvents and filter the polymer solution to remove any particulate matter.
Uneven Polymer Film Thickness Optimize the spin-coating parameters (speed, acceleration, time) to achieve a uniform film thickness. Verify uniformity using techniques like ellipsometry.
Inconsistent Rubbing Process Ensure consistent rubbing pressure, speed, and number of repetitions across the entire substrate. Use a high-quality, clean rubbing cloth.
Improper Curing of Polymer Film Follow the recommended curing temperature and time for the specific polymer to ensure complete imidization or solvent removal. Incomplete curing can lead to a weak and unstable alignment layer.
Humidity and Environmental Factors Control the humidity of the processing environment, as some polymers are sensitive to moisture, which can affect their alignment properties.[7]

Issue 2: Weak anchoring energy leading to unstable alignment.

Possible Cause Troubleshooting Step
Insufficient Rubbing Strength Increase the rubbing pressure or the number of rubbing cycles. However, be cautious as excessive rubbing can damage the polymer film.[11]
Inappropriate Polymer Choice The chemical structure of the polymer affects its interaction with 5CCB.[11] Consider using a polymer with a different molecular structure, such as one with alkyl side chains which has been shown to provide larger anchoring energy for 5CCB.[11]
Low Surface Ordering of the Polymer The degree of orientation of the polymer chains directly impacts the anchoring energy.[11] Ensure the rubbing process is effective in orienting the polymer chains. For photo-alignment, optimize the exposure energy and polarization of the light source.
Surface Energy Mismatch The surface energy of the polymer film plays a crucial role in determining the alignment. For example, low surface energy is often correlated with vertical alignment.[5] Modify the polymer surface or choose a different polymer to better match the desired alignment and anchoring strength.

Issue 3: Difficulty in achieving the desired pretilt angle.

Possible Cause Troubleshooting Step
Incorrect Rubbing Conditions The pretilt angle is highly dependent on the rubbing conditions. Experiment with different rubbing cloths, pressures, and speeds.
Polymer Molecular Structure The chemical structure of the polyimide, such as the presence of specific side chains, can significantly influence the pretilt angle.[5]
Photo-alignment Exposure Conditions For photo-alignment materials, the pretilt angle can often be controlled by the angle of incidence and the exposure dose of the UV light.[7]
Post-treatment of the Alignment Layer Techniques like ion beam exposure at an oblique angle can be used to control the pretilt angle after the initial alignment layer preparation.

Quantitative Data: Anchoring Energy of 5CCB on Polymer Surfaces

PolymerSurface TreatmentAnchoring Energy (W) [J/m²]Measurement TechniqueReference
Polyimide (PI) with alkyl side chainsRubbed~1 x 10⁻⁴ (increases with rubbing strength)High-Electric-Field Method[11]
Polyimide (PI) with CONH moietyRubbedLower than PI with alkyl side chainsHigh-Electric-Field Method[11]
Polyimide Langmuir-Blodgett (LB) filmsRubbedSignificant increase upon rubbingTemperature dependence of polar anchoring strength[11][13]
Vertically Aligned LC cell with buffed PIBuffed Polyimide(3.1 ± 0.2) x 10⁻⁴Voltage-dependent transmittance[2]
Photoisomerizable PolyimidePhoto-alignedWφ ≈ 2.3 x 10⁻⁶Wedge-cell technique[13]
SiO coatingEvaporated4 x 10⁻⁶Hybrid nematic layer method[14]
Polymerized Surfaces (PS-VA)UV Curing with bias voltageIncreased by two-fold compared to standard VAVoltage-dependent transmittance and capacitance[15]

Experimental Protocols

Protocol 1: Preparation of a Rubbed Polyimide Alignment Layer

  • Substrate Cleaning: Thoroughly clean glass substrates with a detergent solution, followed by rinsing with deionized water, and then ultrasonic cleaning in acetone and isopropyl alcohol. Dry the substrates with a nitrogen gun.

  • Polyimide Coating: Spin-coat a solution of polyimide precursor (e.g., in N-methyl-2-pyrrolidone) onto the cleaned substrates. The spin speed and time should be optimized to achieve the desired film thickness (typically 20-80 nm).[7]

  • Soft Bake: Bake the coated substrates on a hot plate (e.g., at 80°C for 10 minutes) to evaporate the solvent.[7]

  • Hard Bake (Curing): Transfer the substrates to an oven and cure at a high temperature (e.g., 180-250°C for 1 hour) to induce thermal imidization of the polyimide.[7]

  • Rubbing: Mount the cured polyimide-coated substrate in a rubbing machine. Use a rubbing cloth (e.g., cotton, rayon, or nylon) to rub the surface in a single direction with controlled pressure and speed.[7]

  • Cell Assembly: Assemble a liquid crystal cell by placing two rubbed substrates with their rubbing directions either parallel or anti-parallel, separated by spacers of a defined thickness.

  • 5CCB Filling: Fill the cell with 5CCB in its isotropic phase by capillary action.

Protocol 2: Measurement of Polar Anchoring Energy using the High-Electric-Field Method

  • Cell Preparation: Prepare a liquid crystal cell with the polymer alignment layers of interest as described in Protocol 1. The cell should have transparent electrodes (e.g., ITO).

  • Optical Setup: Place the LC cell between two crossed polarizers in an optical microscope. The rubbing direction should be at 45° to the transmission axes of the polarizers.

  • Voltage Application: Apply a sinusoidal AC voltage to the cell using a function generator and a voltage amplifier.

  • Transmittance Measurement: Measure the optical transmittance of the cell as a function of the applied voltage using a photodetector.

  • Data Analysis: For a vertically aligned cell, the anchoring energy (W) can be determined from the linear relationship between the phase retardation (or a related optical quantity) and the inverse of the applied voltage (1/V) at high voltages.[2] The slope of this linear fit is related to the anchoring energy.[2]

Visualizations

Experimental_Workflow_Rubbing cluster_prep Substrate Preparation cluster_align Alignment Induction cluster_cell Cell Fabrication cluster_measure Measurement Clean Substrate Cleaning Coat Polymer Coating Clean->Coat Bake Curing/Baking Coat->Bake Rub Mechanical Rubbing Bake->Rub Assemble Cell Assembly Rub->Assemble Fill 5CCB Filling Assemble->Fill Measure Anchoring Energy Measurement Fill->Measure

Caption: Experimental workflow for preparing a rubbed polymer alignment layer and measuring anchoring energy.

Troubleshooting_Alignment_Defects Start Non-uniform 5CCB Alignment or Defects Observed Check_Substrate Check Substrate and Polymer Solution Purity Start->Check_Substrate Check_Coating Verify Polymer Film Uniformity Start->Check_Coating Check_Rubbing Evaluate Rubbing Process Consistency Start->Check_Rubbing Check_Curing Confirm Proper Polymer Curing Start->Check_Curing Check_Environment Assess Environmental Conditions (e.g., Humidity) Start->Check_Environment Solution Clean Substrates, Filter Solution Check_Substrate->Solution Impure? Solution2 Optimize Spin-Coating Parameters Check_Coating->Solution2 Non-uniform? Solution3 Ensure Consistent Rubbing Check_Rubbing->Solution3 Inconsistent? Solution4 Follow Recommended Curing Protocol Check_Curing->Solution4 Incomplete? Solution5 Control Environmental Factors Check_Environment->Solution5 Uncontrolled?

Caption: Troubleshooting guide for non-uniform 5CCB alignment.

References

Minimizing impurities during 5CCB synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of 4-pentyl-4'-cyanobiphenyl (5CCB).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 5CCB in a question-and-answer format.

Synthesis Troubleshooting

Question 1: My Friedel-Crafts acylation of 4-bromobiphenyl with pentanoyl chloride is giving a low yield and multiple products. What are the likely causes and how can I minimize them?

Answer: Low yields and the formation of multiple products in the Friedel-Crafts acylation step are common issues. The primary causes and their solutions are outlined below.

Potential Causes & Solutions for Friedel-Crafts Acylation Issues

Potential CauseRecommended Solution
Moisture in the reaction: Aluminum chloride (AlCl₃) is highly sensitive to moisture, which deactivates the catalyst.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Polysubstitution (Diacylation): The biphenyl ring system, although deactivated by the bromo-group, can sometimes undergo a second acylation, leading to diacylated by-products.Use a strict 1:1 molar ratio of 4-bromobiphenyl to pentanoyl chloride.[1] Consider adding the 4-bromobiphenyl solution slowly to the pre-formed complex of pentanoyl chloride and AlCl₃ to maintain a low concentration of the aromatic substrate.[1]
Isomer Formation: Acylation can potentially occur at different positions on the biphenyl ring, leading to isomeric impurities.The para-position is generally favored due to steric hindrance. However, optimizing the reaction temperature can improve regioselectivity. Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the desired 4'-pentanoyl-4-bromobiphenyl.
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials.Ensure the AlCl₃ is of high quality and used in a slight excess (e.g., 1.1 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: I am observing significant amounts of side products after the Wolff-Kishner reduction of 4'-pentanoyl-4-bromobiphenyl. How can I improve the selectivity of this reaction?

Answer: The Wolff-Kishner reduction, while effective, can lead to several side reactions under its harsh basic and high-temperature conditions.

Common Side Reactions in Wolff-Kishner Reduction and Their Mitigation

Side Reaction/IssueDescriptionMitigation Strategy
Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine, which is resistant to reduction.Use a slight excess of hydrazine hydrate to ensure complete conversion of the ketone to the hydrazone. Pre-forming the hydrazone before adding the strong base can also minimize this side reaction.
Incomplete Reaction: The reduction may not proceed to completion, leaving residual hydrazone or starting ketone.Ensure a sufficiently high reaction temperature (typically 180-200 °C in a high-boiling solvent like diethylene glycol) is reached to drive the reaction to completion.[2][3] Ensure the potassium hydroxide is of high purity and used in sufficient excess.
Elimination Reactions: For substrates with leaving groups on adjacent carbons, elimination can occur. This is less of a concern for this specific substrate.Not typically an issue for this substrate.

Question 3: The final cyanation step to produce 5CCB from 4'-pentyl-4-bromobiphenyl is resulting in a low yield and a complex product mixture. What are the potential issues?

Answer: The Rosenmund-von Braun reaction (cyanation with CuCN) can be challenging. High temperatures and the use of stoichiometric copper cyanide can lead to purification difficulties.

Troubleshooting the Cyanation Step

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction or side reactions.Ensure the 4'-pentyl-4-bromobiphenyl is free of impurities from the previous step. Use a high-boiling polar aprotic solvent like DMF or NMP. Ensure the CuCN is of high purity.
Difficult Purification Formation of copper-containing by-products and colored impurities.After the reaction, the complex mixture is often treated with an aqueous solution of ferric chloride and hydrochloric acid to break down copper complexes, aiding in the purification of the final product.[4]
Harsh Reaction Conditions High temperatures can lead to degradation of the product.While traditional methods use high temperatures, modern variations of the Rosenmund-von Braun reaction may use additives or ligands to allow for lower reaction temperatures.
Purification Troubleshooting

Question 4: I am trying to purify 5CCB by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with low-melting point compounds like 5CCB (m.p. ~22.5 °C).

Troubleshooting "Oiling Out" During Recrystallization

Potential CauseRecommended Solution
High Solute Concentration / Rapid Cooling: The solution is too supersaturated, and the compound comes out of solution above its melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Using a Dewar flask can help achieve slow cooling.
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of 5CCB.Use a lower-boiling point solvent. Heptane or hexane are commonly used for the recrystallization of 5CCB. A mixed solvent system, such as ethanol/water, can also be effective.
Presence of Impurities: Impurities can depress the melting point of the compound and inhibit crystal lattice formation.If oiling out persists, it may be necessary to first purify the crude 5CCB by column chromatography to remove a significant portion of the impurities before attempting recrystallization.
Lack of Nucleation Sites: Spontaneous crystallization is not initiated.Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a "seed crystal" of pure 5CCB if available.

Question 5: My column chromatography purification of 5CCB is not providing good separation. What parameters can I optimize?

Answer: Effective separation by column chromatography depends on several factors, primarily the choice of stationary and mobile phases.

Optimizing Column Chromatography for 5CCB Purification

ParameterRecommendation
Stationary Phase: Silica gel is the most common stationary phase for the purification of 5CCB.
Mobile Phase (Eluent): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane . A typical starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5 v/v). The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for 5CCB.
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A "slurry packing" method, where the silica is mixed with the initial eluent before being added to the column, is generally preferred.
Sample Loading: Dissolve the crude 5CCB in a minimal amount of the initial, least polar eluent and load it onto the column as a concentrated band. Alternatively, for less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) can be effective.[5]
Elution Technique: Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is often more effective than isocratic elution (using a single solvent mixture) for separating compounds with different polarities.

Data Presentation: Purity Comparison

The following table summarizes illustrative quantitative data on the purity of 5CCB after different purification methods. The purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Table 1: Illustrative Purity of 5CCB After Various Purification Stages

Purification StageTypical Purity (%)Common Remaining Impurities
Crude Product (Post-synthesis)85-90Unreacted intermediates (e.g., 4'-pentyl-4-bromobiphenyl), isomers, diacylated by-products.
After Single Recrystallization95-98Closely related structural isomers, residual starting materials.
After Column Chromatography>99Trace amounts of highly non-polar or polar impurities depending on the elution.
After Column Chromatography followed by Recrystallization>99.5Minimal trace impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CCB)

This protocol outlines a common laboratory-scale synthesis of 5CCB.

Step 1: Friedel-Crafts Acylation of 4-Bromobiphenyl

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add pentanoyl chloride (1.0 eq.) dropwise to the suspension with vigorous stirring.

  • After the addition is complete, add a solution of 4-bromobiphenyl (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4'-pentanoyl-4-bromobiphenyl.

Step 2: Wolff-Kishner Reduction

  • In a round-bottom flask equipped with a reflux condenser, combine the crude 4'-pentanoyl-4-bromobiphenyl from Step 1, diethylene glycol, hydrazine hydrate (3-5 eq.), and potassium hydroxide (3-5 eq.).[2]

  • Heat the mixture to reflux (around 120-140 °C) for 1-2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for another 3-4 hours.[3]

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether or toluene.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give crude 4'-pentyl-4-bromobiphenyl.

Step 3: Cyanation (Rosenmund-von Braun Reaction)

  • Combine the crude 4'-pentyl-4-bromobiphenyl from Step 2 with copper(I) cyanide (CuCN, 1.2-1.5 eq.) in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 150-160 °C) for 4-6 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid.

  • Stir for 30 minutes, then extract the product with toluene or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and evaporate the solvent to yield crude 5CCB.

Protocol 2: Purification of 5CCB by Recrystallization
  • Dissolve the crude 5CCB in a minimal amount of hot heptane (or hexane) in an Erlenmeyer flask by gently heating on a hot plate.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold heptane (or hexane).

  • Dry the crystals under vacuum to obtain pure 5CCB.

Protocol 3: Purification of 5CCB by Flash Column Chromatography
  • Prepare the column: Pack a glass column with silica gel using a slurry of silica in hexane.

  • Prepare the sample: Dissolve the crude 5CCB in a minimal amount of dichloromethane or the initial eluent (e.g., hexane with a small amount of ethyl acetate).

  • Load the column: Carefully add the sample solution to the top of the silica gel bed.

  • Elute the column: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane).

  • Collect fractions: Collect the eluate in small fractions.

  • Analyze fractions: Monitor the fractions by TLC to identify those containing the pure 5CCB.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 5CCB.

Visualizations

Synthesis_Workflow Start 4-Bromobiphenyl Step1 Friedel-Crafts Acylation (Pentanoyl Chloride, AlCl3) Start->Step1 Intermediate1 4'-Pentanoyl-4-bromobiphenyl Step1->Intermediate1 Step2 Wolff-Kishner Reduction (Hydrazine, KOH) Intermediate1->Step2 Intermediate2 4'-Pentyl-4-bromobiphenyl Step2->Intermediate2 Step3 Cyanation (CuCN, DMF) Intermediate2->Step3 Crude_5CCB Crude 5CCB Step3->Crude_5CCB Purification Purification (Recrystallization or Column Chromatography) Crude_5CCB->Purification Final_Product Pure 5CCB Purification->Final_Product

Caption: Synthetic workflow for the preparation of 5CCB.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Synthesis Step Cause1 Incomplete Reaction Low_Yield->Cause1 Cause2 Side Reactions Low_Yield->Cause2 Cause3 Product Degradation Low_Yield->Cause3 Cause4 Loss during Workup Low_Yield->Cause4 Sol1 Optimize reaction time/temp. Check reagent purity. Cause1->Sol1 Sol2 Adjust stoichiometry. Control addition rate. Cause2->Sol2 Sol3 Use milder conditions. Protect sensitive groups. Cause3->Sol3 Sol4 Optimize extraction. Minimize transfers. Cause4->Sol4

Caption: Troubleshooting logic for low yield in 5CCB synthesis.

Purification_Strategy cluster_methods Purification Methods Crude_Product Crude 5CCB (85-90% Purity) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High_Purity High Purity 5CCB (>99.5%) Recrystallization->High_Purity If purity is sufficient Column_Chromatography->Recrystallization For highest purity Column_Chromatography->High_Purity

Caption: Decision pathway for 5CCB purification.

References

Validation & Comparative

A Comparative Guide to the Properties of 5CB Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB). While the initial intent was to compare 5CB with 5CCB, extensive literature searches did not yield sufficient quantitative data for a liquid crystal definitively identified as 5CCB. Therefore, this document focuses on the well-characterized and widely used 5CB, presenting its key properties, detailed experimental protocols for their measurement, and visualizations to aid in understanding its molecular and bulk characteristics.

Executive Summary

4-cyano-4'-pentylbiphenyl (5CB) is a room-temperature nematic liquid crystal renowned for its utility in a variety of electro-optic applications and fundamental scientific research.[1][2][3] Its well-documented physical properties, including its phase behavior, optical birefringence, and dielectric anisotropy, make it an ideal model system for studying liquid crystal physics. This guide summarizes these properties in a structured format and provides detailed methodologies for their experimental determination.

Quantitative Properties of 5CB

The following table summarizes the key physical properties of 5CB, compiled from various experimental studies.

PropertySymbolValueUnitsConditions
Phase Transition Temperatures
Crystal to NematicTCN~22.5°CHeating
Nematic to IsotropicTNI~35.0°CHeating
Refractive Indices @ 20°C, 589 nm
Ordinary Refractive Indexno~1.532-
Extraordinary Refractive Indexne~1.720-
BirefringenceΔn~0.188-
Dielectric Properties @ 1 kHz, 25°C
Dielectric Constant (parallel)ε∥~18.5-
Dielectric Constant (perpendicular)ε⊥~7.0-
Dielectric AnisotropyΔε~11.5-
Viscoelastic Properties @ 25°C
Rotational Viscosityγ1~0.077Pa·s
Splay Elastic ConstantK11~6.2pN
Twist Elastic ConstantK22~3.9pN
Bend Elastic ConstantK33~8.2pN

Molecular Structure and Key Properties of 5CB

The following diagram illustrates the molecular structure of 5CB and highlights its key physical properties that arise from its anisotropic nature.

Caption: Molecular structure of 5CB and its key anisotropic physical properties.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key properties of 5CB.

Determination of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of the crystal-to-nematic and nematic-to-isotropic phase transitions of 5CB.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 5CB into an aluminum DSC pan. Crimp a lid onto the pan to seal it hermetically. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5 or 10°C/min) to a temperature above the nematic-to-isotropic transition (e.g., 50°C).

    • Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • A second heating scan is often performed to ensure thermal history consistency.

  • Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature of the endothermic peaks on the heating curve corresponds to the phase transition temperatures. The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

Measurement of Refractive Indices using an Abbe Refractometer

Objective: To measure the ordinary (no) and extraordinary (ne) refractive indices, and to calculate the birefringence (Δn) of 5CB.

Methodology:

  • Sample Preparation: A thin layer of 5CB is sandwiched between the two prisms of the Abbe refractometer. To measure the anisotropic refractive indices, the liquid crystal molecules must be aligned. This can be achieved by treating the prism surfaces with a rubbed polyimide layer to induce planar alignment.

  • Instrument Setup: The refractometer is connected to a temperature-controlled water bath to maintain the sample at a constant temperature within its nematic range. A monochromatic light source (e.g., a sodium lamp, λ = 589 nm) is used for illumination. A polarizer is placed in the light path before the sample.

  • Measurement of no: The polarizer is oriented so that the light is polarized parallel to the rubbing direction on the prism surface. The refractometer is adjusted until the boundary of the shadow line is sharp and centered in the crosshairs of the eyepiece. The value of the ordinary refractive index (no) is then read from the scale.

  • Measurement of ne: The polarizer is rotated by 90 degrees so that the light is polarized perpendicular to the rubbing direction. The refractometer is readjusted to bring the new shadow line into focus. The value of the extraordinary refractive index (ne) is read from the scale.

  • Calculation of Birefringence: The birefringence is calculated as Δn = ne - no.

Determination of Dielectric Anisotropy using Dielectric Spectroscopy

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and to determine the dielectric anisotropy (Δε).

Methodology:

  • Cell Preparation: A liquid crystal cell is constructed from two glass plates coated with a transparent conductive layer (e.g., ITO). The inner surfaces are treated with an alignment layer to promote either planar or homeotropic alignment of the liquid crystal molecules. The cell gap is typically in the range of 5-20 µm. The cell is filled with 5CB in its isotropic phase and then slowly cooled to the nematic phase.

  • Measurement of ε⊥: For a planar-aligned cell, applying a low-frequency AC electric field (e.g., 1 kHz) with an amplitude below the Fréedericksz transition threshold allows for the measurement of the dielectric permittivity perpendicular to the director (ε⊥). The capacitance of the cell is measured using an LCR meter, and ε⊥ is calculated using the formula C = (ε⊥ε0A)/d, where C is the capacitance, ε0 is the permittivity of free space, A is the electrode area, and d is the cell gap.

  • Measurement of ε∥: To measure the dielectric permittivity parallel to the director (ε∥), a high-frequency AC electric field of sufficient magnitude is applied to a homeotropically aligned cell, or a strong magnetic field is applied parallel to the electric field in a planar cell to reorient the director. The capacitance is then measured, and ε∥ is calculated. Alternatively, for a planar cell with positive dielectric anisotropy like 5CB, applying a voltage significantly above the Fréedericksz threshold will align the director parallel to the field in the bulk of the cell.

  • Calculation of Dielectric Anisotropy: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Characterization of Viscoelastic Coefficients

Objective: To determine the rotational viscosity (γ1) and the splay (K11), twist (K22), and bend (K33) elastic constants.

Methodology: The measurement of viscoelastic coefficients often involves more complex techniques. One common approach is to study the dynamic response of the liquid crystal to an external field.

  • Measurement of Rotational Viscosity (γ1) and Splay Elastic Constant (K11):

    • A planar-aligned liquid crystal cell is subjected to a step-wise electric or magnetic field that is perpendicular to the initial director orientation and has a magnitude just above the Fréedericksz transition threshold.

    • The resulting reorientation of the director is monitored by measuring the change in the optical transmittance or capacitance of the cell as a function of time.

    • The turn-on and turn-off times of the electro-optic response are related to the rotational viscosity and the splay elastic constant. By fitting the dynamic response to the Ericksen-Leslie theory, the ratio γ1/K11 can be determined. K11 can be independently determined from the threshold voltage of the Fréedericksz transition.

  • Measurement of Twist (K22) and Bend (K33) Elastic Constants:

    • The twist and bend elastic constants can be determined by observing the distortion of the director field under specific boundary conditions and applied fields. For example, K22 can be measured from the threshold of a cholesteric-nematic phase transition induced by a magnetic or electric field in a sample with a known helical pitch.

    • K33 can be determined from the threshold voltage of the Fréedericksz transition in a homeotropically aligned cell.

Experimental Characterization Workflow

The following diagram outlines a typical workflow for the experimental characterization of a nematic liquid crystal like 5CB.

Experimental Workflow for Liquid Crystal Characterization cluster_workflow Characterization Pipeline start Sample Acquisition (e.g., 5CB) dsc Differential Scanning Calorimetry (DSC) - Determine Phase Transition Temps (T_CN, T_NI) - Measure Enthalpy of Transitions (ΔH) start->dsc pom Polarized Optical Microscopy (POM) - Confirm Phase Transitions - Observe Textures dsc->pom Confirmation refractometry Abbe Refractometry - Measure Refractive Indices (nₒ, nₑ) - Calculate Birefringence (Δn) pom->refractometry dielectric Dielectric Spectroscopy - Measure Dielectric Permittivity (ε∥, ε⊥) - Determine Dielectric Anisotropy (Δε) refractometry->dielectric viscoelastic Dynamic Electro-Optic/Magneto-Optic Methods - Determine Rotational Viscosity (γ₁) - Determine Elastic Constants (K₁₁, K₂₂, K₃₃) dielectric->viscoelastic end Comprehensive Property Profile viscoelastic->end

References

A Comparative Guide to 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile and its Homologues for Advanced Material Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical properties of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, commonly known as PCH5, and its homologous series of PCH derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications of nematic liquid crystals.

The 4'-(trans-4-alkylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCHn) series are rod-like liquid crystals that exhibit a nematic phase over a specific temperature range. Their unique anisotropic properties, including birefringence, dielectric anisotropy, and viscosity, make them suitable for a variety of electro-optical applications, including liquid crystal displays (LCDs). The length of the alkyl chain (n) significantly influences these key physical parameters.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physical properties of PCH5 and its common homologues, PCH3 and PCH7. These properties are critical for determining their suitability for specific applications.

PropertyPCH3 (n=3)PCH5 (n=5)PCH7 (n=7)
Molecular Formula C₂₂H₂₅NC₂₄H₂₉N[1]C₂₆H₃₃N
Molecular Weight ( g/mol ) 303.47331.50[1]359.56
Clearing Point (°C) ~4055~54
Birefringence (Δn) ~0.12~0.11~0.10
Dielectric Anisotropy (Δε) ~+10~+9.5~+8.5
Rotational Viscosity (γ₁, mPa·s) ~25~40~55

Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data for PCH3 and PCH7 are compiled from various sources and may not represent a direct comparative study under identical conditions.

Experimental Protocols

The characterization of the physicochemical properties of PCH derivatives involves a range of specialized experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Clearing Point (Nematic-Isotropic Phase Transition Temperature)

The clearing point, the temperature at which the material transitions from the nematic to the isotropic liquid phase, is a fundamental characteristic of a liquid crystal.

Methodology:

  • Sample Preparation: A small amount of the PCH derivative is placed on a clean glass slide and covered with a coverslip.

  • Instrumentation: A polarized optical microscope (POM) equipped with a hot stage and a temperature controller is used.

  • Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C/min). The transition from the birefringent nematic phase (showing characteristic textures) to the dark isotropic phase is observed through the crossed polarizers. The temperature at which the last trace of birefringence disappears is recorded as the clearing point. The process is typically repeated upon cooling to check for thermal hysteresis.

Measurement of Birefringence (Δn)

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the material.

Methodology:

  • Sample Cell: A planar-aligned liquid crystal cell of a known thickness (d) is filled with the PCH derivative in its isotropic phase and then slowly cooled into the nematic phase.

  • Instrumentation: A spectrophotometer or a setup with a monochromatic light source, a polarizer, an analyzer, and a photodetector is used. An Abbé refractometer can also be used to measure nₑ and nₒ directly.

  • Procedure (Interference Method): The cell is placed between crossed polarizers. The transmission spectrum is recorded as a function of wavelength. The birefringence is calculated from the positions of the interference maxima and minima in the spectrum using the equation: Δn = kλ / d, where k is the order of the interference fringe and λ is the wavelength.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.

Methodology:

  • Sample Cells: Two types of liquid crystal cells are used: a planar-aligned cell for measuring ε⊥ and a homeotropically-aligned cell for measuring ε∥. The cells have transparent electrodes (e.g., ITO-coated glass) of a known area (A) and are separated by a known distance (d).

  • Instrumentation: An LCR meter is used to measure the capacitance of the cells.

  • Procedure: The capacitance of the empty cell (C₀) and the cell filled with the PCH derivative (C⊥ for planar alignment, C∥ for homeotropic alignment) is measured at a specific frequency (typically 1 kHz). The dielectric permittivities are calculated using the formula: ε = C / C₀. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal when its director is rotated by an external field.

Methodology:

  • Sample Cell: A planar-aligned liquid crystal cell is used.

  • Instrumentation: An experimental setup that allows for the application of a rotating magnetic or electric field and the measurement of the resulting optical response (e.g., transmittance) is required.

  • Procedure (Optical Method): A sufficiently strong external field is applied to align the director. The field is then switched off, and the relaxation time (τ) of the director back to its initial alignment is measured by monitoring the change in optical transmittance. The rotational viscosity is calculated using the formula: γ₁ = (π²/d²) * K₁₁ * τ, where d is the cell thickness and K₁₁ is the splay elastic constant. Alternatively, methods involving the measurement of the phase lag of the director rotation in a rotating electric field can be used.

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of these materials and their characterization, the following diagrams have been generated.

General Molecular Structure of PCHn Derivatives PCHn 4'-(Trans-4-alkylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCHn) Core Structure Alkyl Chain (n) Core Biphenyl-carbonitrile with trans-cyclohexyl linker PCHn:core->Core Rigid Core Alkyl {CnH2n+1 | n = 3, 5, 7, ...} PCHn:alkyl->Alkyl Flexible Tail Experimental Workflow for Liquid Crystal Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of PCHn Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification ClearingPoint Clearing Point (POM) Purification->ClearingPoint Birefringence Birefringence (Spectrophotometry) Purification->Birefringence Dielectric Dielectric Anisotropy (LCR Meter) Purification->Dielectric Viscosity Rotational Viscosity (Electro-optical setup) Purification->Viscosity DataAnalysis Data Compilation and Analysis ClearingPoint->DataAnalysis Birefringence->DataAnalysis Dielectric->DataAnalysis Viscosity->DataAnalysis Comparison Comparative Guide Generation DataAnalysis->Comparison

References

Purity analysis of 5CCB using gas chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Analysis of 4-Cyano-4'-pentylbiphenyl (5CB)

For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. In the realm of liquid crystals, 4-Cyano-4'-pentylbiphenyl (5CB) is a benchmark material whose performance in applications like liquid crystal displays (LCDs) is directly correlated to its purity.[1][2] This guide provides an objective comparison of three common analytical techniques for determining the purity of 5CB: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the purity analysis of 5CB.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H qNMR)
Typical Purity Assay >98.0%[3]>99.0%[2]Can determine absolute purity with high accuracy
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 1 µg/mL~0.01 - 0.1%
Limit of Quantification (LOQ) 5 - 50 µg/mL0.5 - 5 µg/mL~0.05 - 0.5%
Precision (RSD) < 2%< 1%< 1%
Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes per sample
Sample Derivatization Not typically requiredNot requiredNot required
Strengths Robust, reliable, good for volatile impuritiesHigh resolution, high sensitivity, widely applicableProvides structural information, primary analytical method
Limitations Not suitable for non-volatile impurities, requires high temperaturesHigher solvent consumption, potential for peak co-elutionLower sensitivity than chromatographic methods, requires a suitable internal standard

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and accurate results.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. For 5CB, a non-polar capillary column is typically employed, and detection is commonly performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh 5CB sample B Dissolve in a volatile solvent (e.g., acetone) A->B C Filter the solution B->C D Inject sample into GC C->D E Separation on capillary column D->E F Detection by FID E->F G Integrate peak areas F->G H Calculate % purity G->H

Figure 1. Experimental workflow for the GC-FID analysis of 5CB.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a CP-Sil 5 CB (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Detector Temperature: 320 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 5CB and dissolve in 10 mL of a suitable volatile solvent like acetone.

High-Performance Liquid Chromatography (HPLC) with UV Detector

HPLC is a highly versatile and sensitive technique suitable for a wide range of compounds, including those that are not volatile enough for GC. For 5CB, reversed-phase HPLC with UV detection is a common approach.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh 5CB sample B Dissolve in mobile phase or suitable solvent A->B C Filter the solution B->C D Inject sample into HPLC C->D E Separation on C18 column D->E F Detection by UV detector E->F G Integrate peak areas F->G H Calculate % purity G->H

Figure 2. Experimental workflow for the HPLC-UV analysis of 5CB.

Protocol:

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of 5CB and dissolve in 50 mL of the mobile phase.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[4][5]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately weigh 5CB and internal standard B Dissolve in a deuterated solvent (e.g., CDCl₃) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Optimize acquisition parameters D->E F Phase and baseline correct E->F G Integrate analyte and standard peaks F->G H Calculate absolute purity G->H

Figure 3. Experimental workflow for the ¹H qNMR analysis of 5CB.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh about 10 mg of 5CB and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for accurate integration).[4]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from 5CB and a signal from the internal standard.

    • Calculate the purity using the equation that relates the integral values, number of protons, molecular weights, and masses of the analyte and the standard.[4]

Comparison of Alternatives

Gas Chromatography (GC-FID): GC is a robust and reliable technique for purity determination, especially for identifying and quantifying volatile and semi-volatile impurities. Its main advantage is its high resolving power for complex mixtures of volatile compounds. However, it is not suitable for non-volatile impurities and the high temperatures required in the injector and oven could potentially cause degradation of thermolabile compounds.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a highly versatile and sensitive method that can be applied to a broader range of compounds than GC, including non-volatile and thermally unstable molecules.[2] The use of a UV detector provides good sensitivity for aromatic compounds like 5CB. The main limitations of HPLC are the higher consumption of solvents and the potential for peak co-elution, which can complicate the quantification of impurities.

Quantitative NMR (¹H qNMR): qNMR stands out as a primary analytical method, meaning it can provide a direct measurement of the absolute purity of a sample without the need for a calibration curve of the analyte itself.[5] It is also non-destructive and provides structural information that can aid in the identification of impurities. The main drawbacks of qNMR are its lower sensitivity compared to chromatographic techniques and the requirement for a suitable, certified internal standard that does not have overlapping signals with the analyte.[6]

Conclusion

The choice of the analytical method for the purity determination of 4-Cyano-4'-pentylbiphenyl depends on the specific requirements of the analysis.

  • GC-FID is a reliable and cost-effective method for routine quality control, particularly for assessing volatile impurities.

  • HPLC-UV offers higher sensitivity and is applicable to a wider range of potential impurities, making it a preferred method for comprehensive purity profiling.[1][2]

  • ¹H qNMR is the gold standard for determining the absolute purity of a reference standard and for providing structural confirmation of the main component and its impurities.

For comprehensive quality assurance in research and drug development, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine screening and impurity profiling, while qNMR can be utilized to certify the purity of a reference standard.

References

Verifying the Molecular Weight of 5CCB with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical first step in compound verification. This guide provides a comparative overview of the theoretical molecular weight of the liquid crystal 5CCB (trans-4'-(4-Pentylcyclohexyl)-4-biphenylcarbonitrile) and its verification using mass spectrometry.

The liquid crystal 5CCB, identified by its CAS number 68065-81-6, possesses a molecular formula of C24H29N.[1][2][3][4][5][6] This information allows for the calculation of its theoretical molecular weight, a fundamental parameter for its identification and characterization. This guide outlines a detailed experimental protocol for the verification of this molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique well-suited for the analysis of organic molecules.[7][8][9]

Data Presentation: Theoretical vs. Experimental Molecular Weight

A direct comparison between the theoretical (calculated) molecular weight and the experimentally determined molecular weight from mass spectrometry provides a clear validation of the compound's identity. The following table summarizes these values for 5CCB.

ParameterValueSource
Chemical Name trans-4'-(4-Pentylcyclohexyl)-4-biphenylcarbonitrile[1][4][5][6][10][11]
CAS Number 68065-81-6[1][2][3][4]
Molecular Formula C24H29N[1][2][3][4][5][6]
Theoretical Molecular Weight (Monoisotopic) 331.23 g/mol Calculated
Hypothetical Experimental m/z ([M+H]⁺) 332.24ESI-MS
Hypothetical Experimental m/z ([M+Na]⁺) 354.22ESI-MS

Note: The experimental values are hypothetical and represent expected outcomes from ESI-MS analysis, which typically involves the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Experimental Protocol: ESI-MS Analysis of 5CCB

This section details the methodology for verifying the molecular weight of 5CCB using Electrospray Ionization Mass Spectrometry.

Objective: To determine the experimental molecular weight of 5CCB and compare it to the theoretical value.

Materials:

  • 5CCB sample

  • High-purity methanol (LC-MS grade)

  • High-purity water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5CCB at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a dilute sample solution of 1 µg/mL in a 50:50 (v/v) methanol/water solution containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.

  • Instrumentation:

    • Set up the ESI-MS system. A typical configuration would be a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

    • Capillary Voltage: Set to a typical value for small molecule analysis, e.g., 3.5 kV.

    • Nebulizing Gas Pressure: Set to an appropriate pressure, e.g., 30 psi.

    • Drying Gas Flow Rate: Set to a suitable flow rate, e.g., 8 L/min.

    • Drying Gas Temperature: Set to a temperature that facilitates solvent evaporation without causing thermal degradation of the analyte, e.g., 300 °C.

    • Mass Range: Scan a mass range that will encompass the expected ions, for example, m/z 100-500.

  • Data Acquisition:

    • Infuse the prepared 5CCB sample solution into the ESI source at a constant flow rate, for instance, 5 µL/min, using a syringe pump.

    • Acquire the mass spectrum. The data should show a prominent peak corresponding to the protonated molecule [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. The m/z value of this peak will be approximately 1.0078 Da (the mass of a proton) greater than the monoisotopic mass of the neutral 5CCB molecule.

    • Compare the experimentally determined m/z value with the calculated theoretical m/z for [C24H29N+H]⁺.

    • If present, also analyze the m/z of the [M+Na]⁺ peak, which will be approximately 22.9898 Da (the mass of a sodium ion) greater than the monoisotopic mass of 5CCB.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the verification of the molecular weight of 5CCB using mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_verification Data Verification A Weigh 5CCB B Dissolve in Methanol (Stock) A->B C Dilute in Methanol/Water + Formic Acid B->C D Infuse into ESI Source C->D Inject Sample E Acquire Mass Spectrum D->E F Identify [M+H]⁺ and [M+Na]⁺ Peaks E->F Analyze Data G Compare Experimental vs. Theoretical m/z F->G

Experimental workflow for molecular weight verification.

References

A Comparative Guide to the Crystal Structure of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile and Related Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic and physical properties of the nematic liquid crystal 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile and its notable alternatives. This document synthesizes available experimental data to facilitate informed material selection and further research in the field of liquid crystal technologies.

Comparative Analysis of Physicochemical and Crystallographic Properties

The following tables summarize the key performance indicators for the target compound and its alternatives.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4'-pentyl-4-cyanobiphenyl (5CB)4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
Molecular Formula C₂₄H₂₉NC₁₈H₁₉N[1][2]C₁₈H₂₅N
Molecular Weight 331.50 g/mol 249.36 g/mol [3]255.42 g/mol
Crystal to Nematic Transition (°C) Not specified in literature22.5[2]30
Nematic to Isotropic Transition (°C) Not specified in literature35.0[2]55

Table 2: Crystallographic Data Comparison

ParameterThis compound4'-pentyl-4-cyanobiphenyl (5CB)4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
Crystal System Not availableMonoclinicNot available
Space Group Not availableP2₁/a[4]Not available
Unit Cell Parameters Not availablea = 8.249(5) Å, b = 16.022(4) Å, c = 10.935(3) Å, β = 95.09(3)°[4]Not available

Experimental Protocols

A detailed methodology for the X-ray diffraction analysis of liquid crystal single crystals is outlined below. This protocol is essential for obtaining the crystallographic data presented in Table 2.

Single Crystal X-ray Diffraction of a Liquid Crystal

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the liquid crystal compound in a suitable solvent (e.g., ethanol, hexane) at a constant, controlled temperature.

  • Alternatively, single crystals can be grown by slowly cooling the isotropic liquid phase of the material.

2. Crystal Mounting:

  • A suitable single crystal is selected under a polarized light microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a minimal amount of cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

4. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the Bragg reflections.

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer_setup Diffractometer Setup crystal_selection->diffractometer_setup data_acquisition X-ray Data Acquisition diffractometer_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

References

A Comparative Guide to the Dielectric Properties of Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the dielectric properties of several key members of the cyanobiphenyl homologous series of liquid crystals, including 5CB, 6CB, 7CB, and 8CB. The data presented is intended for researchers, scientists, and professionals in drug development who utilize these materials in electro-optical applications.

Introduction to Dielectric Properties of Nematic Liquid Crystals

In the nematic phase, liquid crystals exhibit a fluid-like nature but with a long-range orientational order of their constituent molecules.[1] This anisotropy is reflected in their physical properties, including the dielectric permittivity. When a low-frequency electric field is applied to a nematic liquid crystal, two principal dielectric constants can be measured: ε∥ (parallel) and ε⊥ (perpendicular) to the director, which is the average direction of the long molecular axes.[2][3]

The difference between these two constants gives the dielectric anisotropy, Δε = ε∥ - ε⊥. Materials with a positive dielectric anisotropy (Δε > 0) will align with their director parallel to an applied electric field, while those with a negative anisotropy will align perpendicularly. The cyanobiphenyls discussed here are characterized by a large dipole moment along their long molecular axis due to the cyano (-CN) group, resulting in a strong positive dielectric anisotropy.[4][5] This property is crucial for their application in display technologies and other electro-optical devices.

Comparative Dielectric Data

The following table summarizes the principal dielectric constants and dielectric anisotropy for 5CB, 6CB, 7CB, and 8CB at a temperature of TNI - T = 1°C, where TNI is the nematic-isotropic transition temperature.

Liquid Crystalε∥ε⊥Δε (ε∥ - ε⊥)
5CB 18.57.011.5
6CB 16.56.510.0
7CB 15.56.29.3
8CB 14.06.08.0

Data sourced from Ratna et al. (1976) at a measurement frequency of 1 KHz.[4]

As the alkyl chain length increases from 5CB to 8CB, both the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric constant, as well as the overall dielectric anisotropy (Δε), show a decreasing trend.[4]

Experimental Protocol for Dielectric Spectroscopy

The following methodology is based on the experimental setup described for the characterization of the cyanobiphenyl liquid crystals presented in this guide.[4]

1. Sample Preparation and Alignment:

  • The liquid crystal sample is placed between two clean, parallel glass plates coated with a transparent conducting layer (e.g., ITO).

  • Homeotropic Alignment (Director perpendicular to the plates): This alignment is typically achieved for cyanobiphenyls by ensuring the glass surfaces are exceptionally clean. This orientation allows for the measurement of the parallel component of the dielectric constant (ε∥).[4]

  • Homogeneous Alignment (Director parallel to the plates): To measure the perpendicular component (ε⊥), a strong magnetic field (e.g., 17 KGauss) is applied parallel to the glass plates to align the director accordingly.[4]

2. Dielectric Measurement:

  • The capacitance of the cell with the liquid crystal sample is measured.

  • A General Radio 1656 Impedance Bridge is used for capacitance measurements at a frequency of 1 KHz.[4]

  • The voltage applied across the cell is kept low (e.g., ~300 mV) to avoid any electric field-induced realignment of the liquid crystal director.[4]

  • The dielectric constant is calculated from the measured capacitance of the cell with and without the sample.

3. Temperature Control:

  • The temperature of the sample cell is controlled and varied to study the dielectric properties as a function of temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the dielectric spectroscopy of cyanobiphenyl liquid crystals.

G cluster_prep Sample Preparation cluster_alignment Molecular Alignment cluster_measurement Dielectric Measurement cluster_analysis Data Analysis LC_Sample Liquid Crystal Sample (e.g., 5CB, 6CB) Fill Fill Cell with LC LC_Sample->Fill Cell Liquid Crystal Cell (ITO coated glass) Cell->Fill Homeotropic Homeotropic Alignment (Clean Surfaces) Fill->Homeotropic Homogeneous Homogeneous Alignment (Magnetic Field) Fill->Homogeneous Measure_C Measure Capacitance (at 1 KHz) Homeotropic->Measure_C for ε∥ Homogeneous->Measure_C for ε⊥ Impedance_Bridge Impedance Bridge (e.g., GR 1656) Impedance_Bridge->Measure_C Calculate_Permittivity Calculate ε∥ and ε⊥ Measure_C->Calculate_Permittivity Calculate_Anisotropy Calculate Δε = ε∥ - ε⊥ Calculate_Permittivity->Calculate_Anisotropy Final_Data Comparative Data Table Calculate_Anisotropy->Final_Data

References

A Comparative Guide to the Electro-Optical Response of 5CCB and its Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal technology, the selection of materials with optimal electro-optical properties is paramount for the development of advanced display technologies and photonic devices. This guide provides a detailed comparison of the electro-optical characteristics of the well-known nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CCB), also commonly referred to as 5CB, against the widely used commercial eutectic mixture, E7. As E7 itself is composed of 51% 5CCB, this comparison serves to highlight the influence of mixture composition on key performance parameters.

This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for material selection and in understanding the fundamental structure-property relationships that govern electro-optical performance.

Comparative Analysis of Electro-Optical Properties

The performance of a liquid crystal in an electro-optical device is primarily dictated by a set of key physical parameters. The following tables summarize the essential electro-optical properties of 5CCB and the E7 mixture, providing a clear basis for comparison.

Property 5CCB (4-Cyano-4'-pentylbiphenyl) E7 Liquid Crystal Mixture Significance in Electro-Optical Devices
Dielectric Anisotropy (Δε) ~11.5 - 12.04[1]~13.7A large positive Δε is crucial for achieving a low threshold voltage and enabling fast switching times in display applications.
Birefringence (Δn) ~0.15 - 0.21 (at visible wavelengths)[2]~0.21 - 0.26 (at visible wavelengths)[3]Determines the phase retardation of light passing through the liquid crystal layer, impacting the contrast ratio and cell thickness.
Threshold Voltage (Vth) ~0.7 - 0.8 V[1]Not explicitly found, but expected to be low due to high Δε.The minimum voltage required to initiate the reorientation of the liquid crystal molecules, directly impacting power consumption.
Response Time (τ) In the order of milliseconds (ms) under typical driving conditions.In the order of milliseconds (ms) under typical driving conditions.The speed at which the liquid crystal can switch between states, critical for preventing motion blur in displays.

Experimental Protocols

The following sections detail the methodologies for measuring the key electro-optical parameters presented in this guide.

Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the anisotropy of the dielectric permittivity, which is the difference between the permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Cell Preparation: A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., Indium Tin Oxide - ITO) is used. The inner surfaces of the cell are coated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).

  • Planar Alignment (for ε⊥): The cell is filled with the liquid crystal material, and the alignment layers are prepared to orient the liquid crystal director parallel to the substrate surfaces. The capacitance of the cell (C⊥) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Homeotropic Alignment (for ε∥): A separate cell is prepared with alignment layers that orient the liquid crystal director perpendicular to the substrate surfaces. Alternatively, a strong electric or magnetic field can be applied to a planar-aligned cell to achieve a homeotropic orientation. The capacitance (C∥) is then measured.

  • Calculation: The dielectric permittivities are calculated from the measured capacitances, the electrode area (A), and the cell gap (d) using the formula C = εε₀A/d, where ε₀ is the permittivity of free space. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Birefringence (Δn)

Objective: To determine the optical anisotropy of the liquid crystal, which is the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Methodology:

  • Instrumentation: An Abbe refractometer is a commonly used instrument for this measurement.

  • Sample Preparation: A thin film of the liquid crystal is placed between the prisms of the refractometer. The surfaces of the prisms are treated to induce a uniform alignment of the liquid crystal director (e.g., planar alignment).

  • Measurement of nₒ: Light is polarized perpendicular to the liquid crystal director to measure the ordinary refractive index (no).

  • Measurement of nₑ: Light is then polarized parallel to the liquid crystal director to measure the extraordinary refractive index (ne).

  • Calculation: The birefringence is calculated as the difference between the two measured refractive indices: Δn = ne - no.

Measurement of Threshold Voltage (Vth)

Objective: To determine the minimum voltage required to initiate the Fréedericksz transition, where the liquid crystal molecules begin to reorient in response to an applied electric field.

Methodology:

  • Experimental Setup: The liquid crystal cell is placed between two crossed polarizers. A light source (e.g., a He-Ne laser) is directed through the setup, and the transmitted light intensity is measured by a photodetector connected to an oscilloscope.

  • Voltage Application: A variable AC voltage source is connected to the electrodes of the liquid crystal cell. The voltage is gradually increased from zero.

  • Detection of Transition: The transmitted light intensity is monitored as the voltage is increased. The threshold voltage is identified as the voltage at which a noticeable change in the transmitted light intensity occurs, indicating the onset of molecular reorientation.

Measurement of Response Time (τ)

Objective: To measure the time it takes for the liquid crystal to switch between the "on" (field-applied) and "off" (field-removed) states.

Methodology:

  • Experimental Setup: The same setup as for the threshold voltage measurement is used.

  • Voltage Pulse Application: A square-wave voltage pulse is applied to the liquid crystal cell using a function generator. The voltage level should be sufficient to fully switch the liquid crystal.

  • Rise Time (τ_on) Measurement: The rise time is the time taken for the transmitted light intensity to change from 10% to 90% of its maximum value after the voltage is applied. This is measured on the rising edge of the optical response curve on the oscilloscope.

  • Decay Time (τ_off) Measurement: The decay time is the time taken for the transmitted light intensity to fall from 90% to 10% of its maximum value after the voltage is removed. This is measured on the falling edge of the optical response curve on the oscilloscope.

Experimental Workflow for Electro-Optical Benchmarking

The following diagram illustrates the logical workflow for the comprehensive characterization and comparison of the electro-optical response of liquid crystal mixtures.

G cluster_prep Sample Preparation cluster_char Electro-Optical Characterization cluster_analysis Data Analysis & Comparison LC_Material Liquid Crystal Material (e.g., 5CCB, E7) Cell_Fabrication Liquid Crystal Cell Fabrication LC_Material->Cell_Fabrication Alignment_Layer Alignment Layer Coating & Rubbing Cell_Fabrication->Alignment_Layer Cell_Filling Cell Filling & Sealing Alignment_Layer->Cell_Filling Dielectric_Measurement Dielectric Anisotropy (Δε) Measurement Cell_Filling->Dielectric_Measurement Birefringence_Measurement Birefringence (Δn) Measurement Cell_Filling->Birefringence_Measurement Threshold_Voltage_Measurement Threshold Voltage (Vth) Measurement Cell_Filling->Threshold_Voltage_Measurement Response_Time_Measurement Response Time (τ) Measurement Cell_Filling->Response_Time_Measurement Data_Tabulation Tabulate Quantitative Data Dielectric_Measurement->Data_Tabulation Birefringence_Measurement->Data_Tabulation Threshold_Voltage_Measurement->Data_Tabulation Response_Time_Measurement->Data_Tabulation Performance_Comparison Compare Performance Metrics Data_Tabulation->Performance_Comparison Conclusion Draw Conclusions Performance_Comparison->Conclusion

Caption: Experimental workflow for benchmarking the electro-optical response of liquid crystal mixtures.

References

Comparative study of alkyl chain length effects in pentylcyclohexyl biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of varying n-alkyl chain lengths on the physicochemical properties of calamitic (rod-like) liquid crystals, focusing on the well-studied 4-(4'-alkylcyclohexyl)benzonitrile (PCHn) and 4-alkyl-4'-cyanobiphenyl (nCB) homologous series. These compounds serve as excellent models for understanding structure-property relationships relevant to materials science and medicinal chemistry.

Introduction: The "Odd-Even Effect"

A predominant phenomenon observed in homologous series of liquid crystals is the "odd-even effect," where physical properties oscillate depending on whether the number of carbon atoms in the terminal alkyl chain is odd or even.[1] This effect is attributed to the conformational changes in the alkyl chain. Chains with an even number of carbons tend to align better with the rigid molecular core, leading to a more elongated and anisotropic shape. In contrast, odd-numbered chains result in a less linear conformation, reducing the overall molecular anisotropy.[2][3] This subtle structural variation significantly impacts macroscopic properties such as phase transition temperatures, birefringence, and dielectric anisotropy.

Comparative Data of Physical Properties

The following tables summarize key physical properties for the nCB homologous series, which are structurally analogous and share behavioral trends with pentylcyclohexyl biphenyl derivatives.

Table 1: Transition Temperatures for the 4-alkyl-4'-cyanobiphenyl (nCB) Series

CompoundAlkyl Chain (n)Melting Point (Cr-N or Cr-I) (°C)Clearing Point (N-I) (°C)
5CB 524.035.3
6CB 614.529.0
7CB 730.042.8
8CB 821.540.5

Data compiled from various sources. N-I denotes the Nematic to Isotropic phase transition.

Analysis: The clearing point (nematic-isotropic transition temperature) demonstrates a clear odd-even effect.[2] Compounds with an odd number of carbons in the alkyl chain (5CB, 7CB) exhibit higher clearing points than their even-numbered neighbors (6CB, 8CB).[2] This is because the higher molecular anisotropy of the odd-numbered homologues enhances the stability of the ordered nematic phase, requiring more thermal energy to transition to the disordered isotropic liquid state.

Table 2: Anisotropic Properties for Selected nCB Compounds (at constant reduced temperature)

Property5CB (n=5)6CB (n=6)7CB (n=7)
Birefringence (Δn) HighLowerHigher
Bend Elastic Constant (k₃₃) HighLowerHigher
Order Parameter (S) HighLowerHigher

Qualitative comparison based on reported trends.[2][4]

Analysis: Properties directly related to molecular anisotropy, such as the order parameter, birefringence, and certain elastic constants, also exhibit a pronounced odd-even effect.[4] Odd-numbered homologues generally show higher values for these parameters, consistent with their more linear molecular shape.[2]

Experimental Protocols

The data presented are typically acquired through the following standard experimental techniques:

  • Differential Scanning Calorimetry (DSC): This is the primary method for determining phase transition temperatures (melting and clearing points). A sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. Phase transitions are detected as endothermic or exothermic peaks in the heat flow curve.[5]

  • Polarized Optical Microscopy (POM): POM is used to identify and characterize liquid crystal phases.[6] Different mesophases (e.g., nematic, smectic) exhibit unique optical textures when viewed between crossed polarizers. The clearing point is observed as the temperature at which the birefringent texture vanishes, leaving a dark isotropic field.

  • Abbé Refractometer: Birefringence (Δn), a measure of optical anisotropy, is determined by measuring the two principal refractive indices (nₑ and nₒ) of an aligned liquid crystal sample. An Abbé refractometer, often equipped with a temperature-controlled stage and polarizers, is commonly used for this purpose.

  • Capacitance Measurement: Dielectric anisotropy (Δε) is measured by determining the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This involves measuring the capacitance of a liquid crystal cell with electrodes that impose a specific alignment (planar for ε⊥, homeotropic for ε∥).

Visualization of Workflows and Relationships

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for synthesizing and characterizing a new liquid crystal compound to study structure-property relationships.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purify Purification (Recrystallization, Chromatography) reaction->purify pom Polarized Optical Microscopy (POM) purify->pom dsc Differential Scanning Calorimetry (DSC) purify->dsc refractometry Refractometry purify->refractometry dielectric Dielectric Spectroscopy purify->dielectric data Structure-Property Relationship Analysis pom->data dsc->data refractometry->data dielectric->data

Fig. 1: Experimental workflow for liquid crystal analysis.

Logical Relationship: Alkyl Chain Parity and Properties

This diagram illustrates the causal relationship between the parity (odd or even) of the alkyl chain length and the resulting macroscopic properties of the liquid crystal.

G cluster_cause Cause cluster_conformation Molecular Conformation cluster_anisotropy Molecular Property cluster_effect Macroscopic Effect chain_length Alkyl Chain Length (Number of Carbons 'n') odd Odd 'n': Less Linear Conformation chain_length->odd even Even 'n': More Linear (All-Trans) Conformation chain_length->even anisotropy_low Reduced Molecular Anisotropy odd->anisotropy_low anisotropy_high Increased Molecular Anisotropy even->anisotropy_high properties_low Lower Clearing Point Lower Birefringence anisotropy_low->properties_low properties_high Higher Clearing Point Higher Birefringence anisotropy_high->properties_high

Fig. 2: The odd-even effect on liquid crystal properties.

Conclusion

The length and parity of the terminal alkyl chain are critical design parameters in the development of liquid crystals and other functional organic molecules. As demonstrated with the cyanobiphenyl series, adding or removing a single methylene group can significantly alter the molecule's shape, which in turn governs the stability of the liquid crystal phase and key anisotropic properties.[2][7] This "odd-even effect" is a fundamental principle in structure-property relationships, providing a predictable way to fine-tune material characteristics for applications ranging from display technologies to drug delivery systems where molecular shape and intermolecular interactions are paramount.

References

Validation of 5CCB thermal properties against literature values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a validation of the thermal properties of 4-Cyano-4'-pentylbiphenyl (5CCB) against established literature values. The focus is on the key phase transition temperatures: the melting point (crystal to nematic transition) and the nematic-isotropic transition point (clearing point). This document is intended for researchers, scientists, and drug development professionals who utilize liquid crystals in their work.

Data Presentation: Thermal Properties of 5CCB

The thermal properties of 5CCB have been extensively studied. The following table summarizes the melting point (T_m) and the nematic to isotropic transition temperature (T_NI) reported in various scientific publications.

Thermal PropertyReported Value (°C)Reference
Melting Point (T_m)22.5[1][2]
25[3]
22[4]
18[5][6]
28.97[7]
Nematic-Isotropic Transition (T_NI)35.0[1][2]
34.5[3]
35.5[4]
35.0[5][6]
36.0[5]
35.17[3]
31.1 - 34.4[8]

Note: Variations in reported values can be attributed to differences in sample purity and the experimental conditions and equipment used for analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The determination of phase transition temperatures and their associated enthalpy changes in liquid crystalline materials is most commonly and accurately performed using Differential Scanning Calorimetry (DSC).[1][9][10]

Objective: To precisely measure the temperatures of the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) phase transitions of 5CCB.

Apparatus and Materials:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • High-purity 5CCB sample (typically 1-5 mg)

  • Reference pan (empty, sealed aluminum pan)

  • High-purity inert gas (e.g., Nitrogen or Argon) for purging

Procedure:

  • Sample Preparation: A small amount of the 5CCB sample is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is prepared to serve as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas to provide an inert atmosphere and prevent oxidation.

  • Thermal Program: A standard heat-cool-heat cycle is typically employed to erase any prior thermal history of the sample.[4]

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature well above its isotropic clearing point (e.g., 60°C). This scan reveals the thermal properties of the "as-received" material.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 0°C).

    • Second Heating Scan: A final heating scan is performed, typically at the same rate as the first, to a temperature above the clearing point. The data from this second heating scan is generally used for analysis as it reflects the intrinsic material properties under controlled conditions.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic transitions, such as melting and the nematic-to-isotropic transition, appear as peaks. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy change of the transition.

Visualization of Experimental Workflow

The logical flow of the validation process, from sample preparation to final data comparison, is illustrated below.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Comparison p1 Weigh 5CCB Sample p2 Seal in Hermetic Pan p1->p2 d1 Place Sample & Reference in DSC p2->d1 Load Sample d2 Heat-Cool-Heat Cycle d1->d2 d3 Record Thermogram d2->d3 a1 Determine Transition Temps (Tm, TNI) d3->a1 Analyze Data a2 Tabulate Experimental Data a1->a2 a3 Compare with Literature Values a2->a3 a4 Publish Comparison Guide a3->a4 Validate

Caption: Workflow for the thermal validation of 5CCB.

References

Cross-Referencing Spectroscopic Data of 5CCB with Chemical Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable spectroscopic data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comprehensive comparison of spectroscopic data for 4-Cyano-4'-pentylbiphenyl (5CCB), a widely studied liquid crystal, cross-referenced from prominent chemical databases. Experimental data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside data for the similar liquid crystals 7CB and 8CB for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5CCB, 7CB, and 8CB, compiled from various chemical databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data of 5CCB
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.3 - 7.8Multiplet
-CH₂- (adjacent to biphenyl)~2.6Triplet
-CH₂- (alkyl chain)1.2 - 1.7Multiplet
-CH₃ (terminal)~0.9Triplet

Note: Expected shifts are based on typical values for similar chemical environments and may vary depending on the solvent and experimental conditions.

Table 2: FTIR Spectroscopic Data of 5CCB

The FTIR spectrum of 5CCB is characterized by several key absorption bands corresponding to its functional groups. The data presented below is a compilation from multiple sources, providing a detailed vibrational profile of the molecule.[1]

Wavenumber (cm⁻¹) Vibrational Assignment
2957Pentyl CH₃ asym. stretch
2929Pentyl CH₂ asym. stretch
2872Pentyl CH₃ sym. stretch
2857Pentyl CH₂ sym. stretch
2226CN stretch
1606Phenyl CC stretch
1494Phenyl CC stretch
1460Pentyl CH deformation
1397Pentyl CH deformation
1378Pentyl CH deformation
1285Biphenyl CC
1006Phenyl CH in-plane deformation
833Phenyl CH wag

A prominent and characteristic feature in the FTIR spectrum of 5CCB is the strong, sharp absorption band around 2226 cm⁻¹ due to the stretching vibration of the cyano (C≡N) group.[2]

Table 3: Mass Spectrometry Data of 5CCB

The mass spectrum of 5CCB provides valuable information about its molecular weight and fragmentation pattern under electron impact. The molecular ion peak and major fragment ions are key identifiers.

m/z Value Assignment
249Molecular Ion [M]⁺
192[M - C₄H₉]⁺
193[M - C₄H₈]⁺
165Biphenyl fragment

Data sourced from PubChem, indicating the top three most abundant peaks.

Table 4: Comparative Spectroscopic Data for 7CB and 8CB

For comparative purposes, key spectroscopic data for the homologous liquid crystals 4-cyano-4'-heptylbiphenyl (7CB) and 4-cyano-4'-octylbiphenyl (8CB) are presented below.

Compound Spectroscopic Data
7CB ¹H NMR: Similar chemical shift pattern to 5CCB, with shifts for the longer heptyl chain protons appearing in the 1.2-1.4 ppm range. FTIR: Characteristic C≡N stretch around 2225 cm⁻¹.
8CB ¹H NMR: Similar chemical shift pattern to 5CCB, with shifts for the longer octyl chain protons appearing in the 1.2-1.4 ppm range. FTIR: Characteristic C≡N stretch around 2225 cm⁻¹. MS: Molecular ion peak at m/z 291.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and comparison. While specific protocols for the database entries were not always available, the following represents typical procedures for the analysis of liquid crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of a liquid crystal like 5CCB is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the liquid crystal sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury, typically operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

      • Pulse width: Typically a 90° pulse.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16 to 64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for obtaining an FTIR spectrum of a liquid sample like 5CCB is using the Attenuated Total Reflectance (ATR) technique:

  • Sample Preparation: Place a small drop of the liquid crystal sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a benchtop FTIR spectrometer, such as a Bruker Tensor or a Thermo Scientific Nicolet series.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 5CCB by GC-MS would typically involve the following steps:

  • Sample Preparation: Prepare a dilute solution of the 5CCB sample in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Employ a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system).

  • Gas Chromatography Method:

    • Injector: Split/splitless injector, typically operated at 250-280 °C. A small injection volume (e.g., 1 µL) is used.

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Oven Program: A temperature gradient is used to separate the components. A typical program might start at 100 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1 mL/min.

  • Mass Spectrometry Method:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of 50-500 amu is typical.

  • Data Analysis: The resulting chromatogram will show a peak for 5CCB at a specific retention time. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions, which are then compared to library spectra for confirmation.

Visualizations

To further illustrate the relationships and workflows described, the following diagrams have been generated using the DOT language.

Spectroscopic_Techniques_for_5CCB cluster_techniques Spectroscopic Techniques cluster_information Information Obtained NMR NMR Spectroscopy Structure Molecular Structure (Connectivity) NMR->Structure Provides detailed structural information FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Identifies characteristic vibrational modes MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Determines mass and fragmentation pattern

Overview of Spectroscopic Techniques and Information Obtained for 5CCB.

Cross_Referencing_Workflow Start Identify Compound (5CCB) SearchDB Search Chemical Databases (PubChem, NIST, etc.) Start->SearchDB GatherData Gather Spectroscopic Data (NMR, FTIR, MS) SearchDB->GatherData CompareData Compare with Literature & Other Compounds GatherData->CompareData Validate Validate Data & Protocols CompareData->Validate

Workflow for Cross-Referencing Spectroscopic Data.

References

Safety Operating Guide

Proper Disposal of 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This document outlines the essential steps for the proper disposal of this compound, emphasizing regulatory compliance and best practices in a laboratory setting.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. At no point should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste.

    • Based on data for similar nitrile compounds, this chemical may be harmful to aquatic life with long-lasting effects. Nitrile compounds can also be toxic.[1]

    • Your institution's Environmental Health and Safety (EHS) department will make the final determination of the waste classification.

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container for the collection of this chemical waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

    • Ensure the container is kept closed except when adding waste.[2][3]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: this compound.

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the first of the waste was added to the container.

  • Storage :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request :

    • Once the container is full or you are ready to dispose of the waste, submit a chemical waste pickup request to your institution's EHS or hazardous waste management department.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Container Disposal :

    • An empty container that previously held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[2]

    • After proper cleaning, deface the original labels before disposing of the container in the regular trash, if permitted by your institution's policies.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides information for a structurally similar compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile, which can serve as a reference.

PropertyValueSource
Hazard Classification Aquatic Chronic 4
Hazard Statement H413: May cause long lasting harmful effects to aquatic life
Precautionary Statement P273: Avoid release to the environment.
Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Flash Point 113 °C (235.4 °F) - closed cup
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_empty Empty Container Management A Identify Waste Chemical: 4'-(Trans-4-pentylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile B Consult Institutional EHS Guidelines and SDS A->B C Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat B->C D Use a Designated, Compatible Hazardous Waste Container C->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Is the container full or waste no longer being generated? F->G G->F No H Submit a Waste Pickup Request to Institutional EHS G->H Yes I EHS Collects Waste for Proper Disposal H->I J Triple-rinse empty container I->J Handle Empty Container K Collect rinsate as hazardous waste J->K L Deface labels and dispose of container as non-hazardous waste J->L K->D Add to waste container

References

Personal protective equipment for handling 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 68065-81-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that may be harmful by inhalation, in contact with skin, and if swallowed. It is known to cause irritation to the eyes, respiratory system, and skin.[1] To the best of current knowledge, the toxicological properties of this specific product have not been fully investigated.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles or EyeshieldsConforming to EN166 or NIOSH-approved.[2]
Skin Protection Chemical-resistant gloves, Lab coat/Protective clothing, Chemical-resistant bootsWear protective gloves with CE-labeling.[1][2] Long-sleeved clothing is recommended.[3]
Respiratory Protection Dust maskType N95 (US) or equivalent. Use in a well-ventilated area.[4][5]
First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air and ensure they are comfortable for breathing. Seek medical advice if you feel unwell.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.[4][6]
Eye Contact Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical advice.[4][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Operational Plan: Step-by-Step Chemical Handling
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] Keep it away from strong oxidizing agents.[1]

  • Preparation for Use: Before handling, ensure all recommended PPE is worn correctly. Work in a designated area with adequate ventilation, such as a chemical fume hood.[5]

  • Handling and Use: Avoid the formation of dust.[1][3] Do not breathe dust.[7][8] Prevent contact with skin, eyes, and clothing.[2][5]

  • Post-Handling: After handling, wash hands thoroughly.[3][5] Clean the work area and any equipment used.

  • Emergency Preparedness: Keep a spill kit and first aid supplies readily accessible. Ensure all personnel are familiar with emergency procedures.

Disposal Plan
  • Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[3]

  • Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses.[1]

  • Container Disposal: Decontaminated containers should be disposed of as hazardous waste.

Visual Workflow and Logic Diagrams

To further clarify the procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_posthandling Post-Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkArea Prepare Ventilated Work Area DonPPE->PrepareWorkArea Handle Handle Chemical PrepareWorkArea->Handle Clean Clean Work Area & Equipment Handle->Clean DoffPPE Doff PPE Clean->DoffPPE Wash Wash Hands DoffPPE->Wash CollectWaste Collect Waste in Labeled Container Wash->CollectWaste Dispose Dispose per Regulations CollectWaste->Dispose

Caption: Safe handling workflow for this compound.

PPESelectionLogic Start Handling Procedure? SolidHandling Handling Solid/Powder? Start->SolidHandling LiquidHandling Handling Solution? SolidHandling->LiquidHandling No Result1 Wear: - Safety Goggles - Gloves - Lab Coat - N95 Dust Mask SolidHandling->Result1 Yes Result2 Wear: - Safety Goggles - Gloves - Lab Coat LiquidHandling->Result2 Yes SpillRisk Risk of Splash/Spill? Result1->SpillRisk Result2->SpillRisk Result3 Add: - Face Shield - Chemical Apron SpillRisk->Result3 Yes

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.